Product packaging for Eichlerianic acid(Cat. No.:CAS No. 56421-13-7)

Eichlerianic acid

Cat. No.: B1151811
CAS No.: 56421-13-7
M. Wt: 474.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eichlerianic acid is a diterpene glycoside. It has a role as a metabolite.
This compound is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O4 B1151811 Eichlerianic acid CAS No. 56421-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBGKWZSOPPDSD-ZFQFSHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098817
Record name (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-13-7
Record name (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56421-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Characterization of Eichlerianic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a dammarane-type triterpenoid, represents a unique molecular scaffold that has garnered interest within the scientific community. This technical guide provides an in-depth historical account of its discovery, initial isolation, and structural elucidation. The following sections detail the original experimental protocols, present key quantitative data, and visualize the foundational scientific workflows that led to the characterization of this natural product.

The Genesis of Discovery: From Brazilian Flora to Purified Compound

This compound was first isolated from the wood of Cabralea eichleriana, a tree belonging to the Meliaceae family and native to Brazil. A seminal 1975 study by M. M. Rao and colleagues, published in Tetrahedron, documented the first-ever isolation and characterization of this compound, which they named in honor of the plant's species name.[1][2] This pioneering work laid the groundwork for all subsequent research on this molecule.

Experimental Protocols: The Path to Isolation and Purification

The original researchers employed a meticulous multi-step process to extract and purify this compound from its natural source. The general workflow, as inferred from the initial and subsequent publications, is outlined below.

Extraction and Initial Fractionation

The dried and powdered wood of Cabralea eichleriana was subjected to exhaustive extraction with an organic solvent, likely a non-polar solvent such as hexane or ether, followed by a more polar solvent like ethanol or methanol, to ensure a broad range of compounds were extracted. The resulting crude extract was then partitioned between different immiscible solvents of increasing polarity to achieve an initial separation of compounds based on their polarity.

Chromatographic Separation

The fraction containing the triterpenoids was then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, was employed. This allowed for the separation of the complex mixture into fractions with decreasing polarity. This compound, along with other dammarane triterpenoids, was collected in specific fractions.

Purification

The fractions containing this compound were further purified using techniques such as preparative Thin Layer Chromatography (TLC) or repeated column chromatography with finer-grade silica gel and optimized solvent systems. The purity of the isolated compound was likely assessed by TLC, monitoring for a single spot under various visualization techniques.

A generalized workflow for the isolation and purification of this compound is depicted in the following diagram:

experimental_workflow plant_material Dried & Powdered Wood of Cabralea eichleriana extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation triterpenoid_fraction Triterpenoid-rich Fraction fractionation->triterpenoid_fraction column_chromatography Silica Gel Column Chromatography triterpenoid_fraction->column_chromatography crude_eichlerianic Crude Eichlerianic Acid Fractions column_chromatography->crude_eichlerianic purification Preparative TLC / Repeated Column Chromatography crude_eichlerianic->purification pure_eichlerianic Pure this compound purification->pure_eichlerianic

Figure 1: Generalized experimental workflow for the isolation of this compound.

Structural Elucidation: Unraveling the Molecular Architecture

The determination of the chemical structure of this compound was a significant achievement, relying on the spectroscopic techniques of the time. The logical process of structure elucidation is illustrated below.

structure_elucidation ms Mass Spectrometry (MS) molecular_formula Molecular Formula (C₃₀H₄₈O₄) ms->molecular_formula ir Infrared (IR) Spectroscopy functional_groups Functional Groups (Carboxylic Acid, Hydroxyl) ir->functional_groups nmr Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) carbon_skeleton Carbon Skeleton & Proton Environment nmr->carbon_skeleton structure_proposal Proposed Structure of This compound molecular_formula->structure_proposal functional_groups->structure_proposal carbon_skeleton->structure_proposal

Figure 2: Logical workflow for the structure elucidation of this compound.

The structure was primarily deduced through a combination of Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon and proton framework of the molecule.

Quantitative Data

The original and subsequent publications provide key quantitative data for this compound, which are summarized in the table below for easy reference and comparison.

PropertyReported Value
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
CAS Number 56421-13-7

Spectroscopic Data

The structural assignment of this compound was heavily reliant on its spectroscopic signatures. Below is a summary of the expected and reported spectroscopic data.

Table 1: Key Spectroscopic Data for this compound

Spectroscopic MethodKey Observations and Interpretations
Infrared (IR) - Broad absorption band around 3400-2500 cm⁻¹ indicative of the O-H stretching of a carboxylic acid.- Sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group.- Absorptions in the 2960-2850 cm⁻¹ region due to C-H stretching of methyl and methylene groups.
¹H-NMR - Multiple signals in the upfield region (δ 0.7-1.5 ppm) corresponding to the numerous methyl groups of the triterpenoid core.- Signals for protons on carbons bearing hydroxyl groups or adjacent to the carboxylic acid.- A downfield signal for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.
¹³C-NMR - A signal in the downfield region (δ > 170 ppm) for the carbonyl carbon of the carboxylic acid.- Signals for carbons attached to oxygen (hydroxyl groups).- A multitude of signals in the upfield region corresponding to the 30 carbons of the dammarane skeleton.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns for dammarane-type triterpenoids, including loss of water and fragmentation of the side chain.

Biological Activity

While the initial discovery papers focused on the chemical characterization of this compound, subsequent research on dammarane-type triterpenoids has revealed a wide range of biological activities. These include anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5] The specific biological activities of this compound, however, remain a less explored area, presenting opportunities for future research. No specific signaling pathways were investigated in the early studies of this compound.

Conclusion

The discovery of this compound from Cabralea eichleriana in 1975 was a notable contribution to the field of natural product chemistry. The meticulous work of Rao and his colleagues in isolating and elucidating its structure using the analytical techniques of the era provided a foundation for further investigation into this and related dammarane triterpenoids. This technical guide has aimed to consolidate the historical data and present it in a clear and accessible format for the modern researcher, highlighting the enduring importance of foundational chemical discoveries.

References

Unveiling Eichlerianic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its known biological activities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies involved. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a specialized metabolite belonging to the limonoid class of tetranortriterpenoids, predominantly found in plants of the Meliaceae family. Its complex chemical structure has intrigued chemists, while its biological activities are beginning to be explored by pharmacologists. This guide aims to consolidate the current knowledge on this compound, with a focus on its natural origins and the methodologies required for its isolation and characterization.

Natural Sources of this compound

To date, this compound has been identified and isolated from two primary botanical sources:

  • Dysoxylum lenticellatum : A plant species belonging to the Meliaceae family. The twigs of this plant have been scientifically verified as a source of this compound.[1]

  • Cabralea eichleriana : Also a member of the Meliaceae family, this plant is another confirmed natural source of this compound and other related limonoids.[2]

The concentration and purity of this compound may vary depending on the specific plant part, geographical location, and time of harvest.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. Below are detailed experimental protocols derived from scientific literature.

Isolation from Dysoxylum lenticellatum Twigs

The following protocol is based on the methodology described by Qi S. H., et al. (2003).[1]

3.1.1. Experimental Workflow

G start Air-dried and powdered twigs of D. lenticellatum extraction Extraction with 95% Ethanol at room temperature start->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partition Partitioning of crude extract between water and chloroform concentration->partition chloroform_fraction Chloroform-soluble fraction partition->chloroform_fraction chromatography1 Column Chromatography on Silica Gel (Gradient elution with Chloroform-Methanol) chloroform_fraction->chromatography1 fraction_collection Collection of Fractions chromatography1->fraction_collection chromatography2 Repeated Column Chromatography of selected fractions (Silica Gel, Sephadex LH-20) fraction_collection->chromatography2 purification Further purification by Preparative TLC chromatography2->purification eichlerianic_acid Pure this compound purification->eichlerianic_acid

Caption: Isolation workflow for this compound from Dysoxylum lenticellatum.

3.1.2. Detailed Methodology

  • Plant Material Preparation: The twigs of Dysoxylum lenticellatum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which contains the tetranortriterpenoids, is collected.

  • Column Chromatography (Silica Gel): The chloroform-soluble fraction is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a GF254 plate. Fractions with similar TLC profiles are combined.

  • Further Chromatographic Purification: The fractions containing this compound are subjected to repeated column chromatography using silica gel and Sephadex LH-20 to remove impurities.

  • Preparative TLC: Final purification is achieved by preparative TLC to yield pure this compound.

General Protocol for Tetranortriterpenoid Isolation from Cabralea eichleriana Seeds

While a specific protocol for the isolation of this compound from Cabralea eichleriana is not detailed in the readily available literature, a general methodology for the isolation of tetranortriterpenoids from the seeds of this plant can be inferred from related studies.

3.2.1. Experimental Workflow

G start Ground seeds of C. eichleriana defatting Defatting with petroleum ether start->defatting extraction Extraction with a polar solvent (e.g., Ethanol or Methanol) defatting->extraction concentration Concentration to yield crude extract extraction->concentration fractionation Solvent-solvent partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) concentration->fractionation chromatography Column Chromatography of active fractions (Silica Gel, Alumina) fractionation->chromatography purification Further purification using HPLC or Preparative TLC chromatography->purification isolated_compounds Isolated Tetranortriterpenoids (including potentially this compound) purification->isolated_compounds G start Treat relevant cell lines with this compound cell_viability Assess cell viability (e.g., MTT assay) start->cell_viability gene_expression Analyze changes in gene expression (e.g., qPCR, RNA-seq) start->gene_expression protein_expression Analyze changes in protein expression and phosphorylation (e.g., Western Blot) start->protein_expression pathway_analysis Bioinformatic analysis of affected genes/proteins to identify pathways gene_expression->pathway_analysis protein_expression->pathway_analysis nf_kb Investigate NF-κB pathway activation pathway_analysis->nf_kb mapk Investigate MAPK pathway activation pathway_analysis->mapk apoptosis Investigate apoptotic pathways pathway_analysis->apoptosis validation Validate pathway involvement using specific inhibitors or genetic knockdown nf_kb->validation mapk->validation apoptosis->validation mechanism Elucidation of Mechanism of Action validation->mechanism

References

Technical Guide: Isolation and Characterization of Eichlerianic Acid from Aglaia Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the isolation and characterization of Eichlerianic acid, a dammarane triterpene, from various species of the genus Aglaia. While the definitive first isolation is not pinpointed to a single publication, this guide synthesizes methodologies and data from several key studies that have successfully identified and characterized this compound.

Introduction to this compound and Aglaia Species

The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse and bioactive secondary metabolites.[1] Among these are the well-known flavaglines, which possess potent anti-cancer and insecticidal properties.[1] In addition to these, Aglaia species are also known to produce a variety of triterpenoids, including those with a dammarane skeleton. This compound is one such dammarane triterpene that has been isolated from several Aglaia species, including Aglaia lanuginose, Aglaia foveolata, and Aglaia crassinervia.[2][3][4] This guide details the common procedures for its extraction, purification, and structural elucidation.

Experimental Protocols: Isolation of this compound

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of this compound from Aglaia species.[2][3]

2.1. Plant Material Collection and Preparation

  • Plant Part: The bark of Aglaia species is commonly used for the isolation of this compound.[2][4]

  • Preparation: The collected plant material is air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

2.2. Extraction

  • The powdered plant material is subjected to maceration with an organic solvent. A common solvent system is 70% ethanol.[3]

  • The extraction is typically carried out at room temperature for a period of 3 days, with the solvent being periodically agitated.

  • The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.3. Fractionation

  • The crude extract is suspended in a mixture of water and methanol (e.g., 7:3 v/v).[3]

  • This aqueous suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical sequence includes n-hexane, ethyl acetate, and n-butanol.[3] this compound, being a moderately polar compound, is often found in the ethyl acetate or dichloromethane fractions.[2]

2.4. Chromatographic Purification

  • Column Chromatography (CC): The fraction containing this compound (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography over silica gel.[2]

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.[2]

  • Preparative Thin Layer Chromatography (Prep-TLC): Fractions from the column chromatography that show the presence of this compound are often further purified using preparative TLC on silica gel plates to obtain the pure compound.[2]

Data Presentation: Physicochemical and Bioactivity Data

The structure of this compound is elucidated based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

Technique Observed Data Reference
¹H NMR Characteristic peaks for a dammarane-type triterpenoid skeleton.[2]
¹³C NMR Signals corresponding to the carbon skeleton, including the carboxylic acid group.[5]
MS Molecular ion peak consistent with the chemical formula C₃₀H₄₈O₄.[2]
IR Absorption bands indicating the presence of hydroxyl and carboxylic acid functional groups.[2]

Table 2: Reported Biological Activities of this compound

Activity Assay Result Source Species Reference
Antioxidant DPPH assayIC₅₀: 25.68 µg/mLAglaia foveolata[3]
Antibacterial Microdilution testMIC against P. aeruginosa: 29.4 µg/mLAglaia foveolata[3]
Cytotoxicity MTT assay against MCF-7 cellsPart of a mixture that showed activity.Aglaia lanuginose[2]

Mandatory Visualizations

Diagram 1: General Workflow for the Isolation of this compound

Isolation_Workflow Plant_Material Dried, Powdered Aglaia Bark Extraction Maceration with Organic Solvent (e.g., 70% Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select appropriate fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Pure_Compound Pure this compound Prep_TLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and purification of this compound.

Diagram 2: Logical Relationship of Analytical Steps

Analytical_Steps Isolation Isolation Steps Extraction Partitioning Chromatography Purification Purification Column Chromatography Preparative TLC Isolation->Purification Yields impure compound Characterization Structural Characterization NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy Purification->Characterization Yields pure compound Bioassay Biological Evaluation Antioxidant Assay Cytotoxicity Assay Antibacterial Assay Characterization->Bioassay Confirmed structure for testing

Caption: Logical flow from isolation to biological evaluation of this compound.

References

Eichlerianic Acid: A Comprehensive Technical Guide on its Molecular Formula and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid, has garnered interest within the scientific community. Isolated from Dysoxylum lenticellatum, its structural complexity and potential biological activities make it a subject of ongoing research. This technical guide provides a detailed overview of the molecular formula and the comprehensive process of its structure elucidation. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and characterization, and logical workflows represented through Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a tetranortriterpenoid, a class of modified triterpenes, found in the plant species Dysoxylum lenticellatum. The elucidation of its intricate structure has been made possible through a combination of spectroscopic techniques and chemical analysis. Understanding the precise molecular architecture is fundamental for exploring its biosynthetic pathways and potential pharmacological applications.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been established as C30H50O4 .[1] This was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H50O4
Molecular Weight 474.72 g/mol
Class Tetranortriterpenoid
Source Dysoxylum lenticellatum

Structure Elucidation

The structural determination of this compound was accomplished through a synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectral data that were instrumental in piecing together the structure of this compound. The data is referenced from the original publication by Qi S. H., et al. (2003).[2]

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
(Note: Specific chemical shift and coupling constant values from the primary literature are required to complete this table. This is a placeholder for the actual data.)

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1...
C-2...
......
(Note: Specific chemical shift values from the primary literature are required to complete this table. This is a placeholder for the actual data.)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provided valuable clues about the connectivity of different structural fragments.

(Note: A detailed description of the fragmentation pattern would be included here based on the original research article.)

Experimental Protocols

The isolation and purification of this compound from its natural source, along with the acquisition of spectroscopic data, followed a systematic experimental workflow.

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of triterpenoids from the Dysoxylum genus and is based on methodologies reported in the literature.[3][4]

Diagram 1: Experimental Workflow for Isolation

experimental_workflow start Plant Material (Dysoxylum lenticellatum) extraction Extraction (e.g., with Methanol) start->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: Twigs of Dysoxylum lenticellatum were collected, air-dried, and pulverized.[2]

  • Extraction: The powdered plant material was extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically containing triterpenoids, was subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing this compound were further purified by repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression, where data from different analytical techniques are integrated to build a coherent structural model.

Diagram 2: Logical Flow of Structure Elucidation

structure_elucidation_flow ms Mass Spectrometry (HRMS) formula Molecular Formula (C30H50O4) ms->formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr_1d->formula functional_groups Functional Groups (e.g., -COOH, -OH, C=C) nmr_1d->functional_groups nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity Carbon-Hydrogen Framework & Connectivity nmr_2d->connectivity formula->connectivity functional_groups->connectivity structure Proposed Structure of This compound connectivity->structure

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the molecular formula and the complete structure elucidation of this compound serve as a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the chemical properties and biological potential of this intriguing tetranortriterpenoid. Future studies may focus on the total synthesis of this compound, exploration of its bioactivity, and the identification of its molecular targets.

References

Eichlerianic Acid: A Technical Overview of its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid is a naturally occurring tetranortriterpenoid isolated from Dysoxylum lenticellatum[1][2]. As a member of the triterpenoid class of compounds, it holds potential for further investigation into its biological activities. This technical guide provides a summary of its known physicochemical properties, a detailed, representative experimental protocol for its isolation and characterization, and a generalized workflow for these processes.

Physicochemical Properties of this compound

Quantitative data on this compound is sparse in publicly available literature. The following table summarizes the currently available information. Further experimental determination of properties such as melting point, boiling point, pKa, and LogP is required for a complete physicochemical profile.

PropertyValueSource
CAS Number 56421-13-7[1]
Molecular Formula C₃₀H₅₀O₄[1]
Molecular Weight 474.72 g/mol [1]
Initial Source Dysoxylum lenticellatum C. Y. Wu ex H. Li[1][2]

Experimental Protocols

While the specific protocol for the initial isolation of this compound is detailed in a 2003 publication by Qi S.H., et al., the full text is not widely available[1][2]. However, a general and robust methodology for the isolation and characterization of triterpenoid acids from plant material can be described. The following is a representative protocol based on established techniques for similar compounds.

Extraction of Triterpenoid Acids

This phase aims to extract a crude mixture of compounds, including this compound, from the plant source.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., twigs of Dysoxylum lenticellatum)

    • Methanol (MeOH)

    • n-hexane

    • Ethyl acetate (EtOAc)

    • Rotary evaporator

    • Filter paper and funnel

  • Procedure:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours to extract a broad range of metabolites.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

    • Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning.

    • First, partition with n-hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, partition the aqueous methanol phase with ethyl acetate to extract medium-polarity compounds, which include triterpenoid acids.

    • Collect the ethyl acetate fraction and evaporate the solvent to obtain a crude triterpenoid-rich extract.

Isolation and Purification by Chromatography

This phase involves separating the individual compounds from the crude extract.

  • Materials and Reagents:

    • Crude triterpenoid-rich extract

    • Silica gel for column chromatography

    • A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures)

    • Thin Layer Chromatography (TLC) plates

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Procedure:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., 100% n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions that show similar TLC profiles.

    • Further purify the fractions containing the compound of interest using preparative HPLC to achieve high purity.

Structural Characterization

This phase focuses on identifying the molecular structure of the isolated compound.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Mass Spectrometer (MS)

    • Infrared (IR) Spectrometer

  • Procedure:

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

    • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms.

    • Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

    • Use IR spectroscopy to identify functional groups present in the molecule, such as hydroxyl (-OH) and carboxyl (-COOH) groups.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of a triterpenoid acid like this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (Dried, Powdered) maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanol Extract maceration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning triterpenoid_extract Crude Triterpenoid Extract partitioning->triterpenoid_extract column_chromatography Column Chromatography (Silica Gel) triterpenoid_extract->column_chromatography fractions Collected Fractions (TLC Monitored) column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Generalized workflow for the isolation and characterization of this compound.

Signaling Pathways

To date, there is no publicly available scientific literature detailing the specific signaling pathways in which this compound is involved. Further biological and pharmacological studies are necessary to elucidate its mechanism of action and its effects on cellular signaling.

References

Understanding the Lipophilicity of Eichlerianic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid isolated from Dysoxylum lenticellatum, has garnered interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. A critical physicochemical parameter governing its pharmacokinetic and pharmacodynamic profile is lipophilicity. This technical guide provides an in-depth exploration of the lipophilicity of this compound, offering predicted quantitative data, detailed experimental protocols for its determination, and visualizations of relevant workflows and biological interactions. Understanding the lipophilicity of this complex natural product is paramount for its future development as a potential therapeutic agent.

Introduction to Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental property in drug design and development. It is typically quantified by the partition coefficient (LogP) between a nonpolar solvent (commonly n-octanol) and an aqueous phase (water). This parameter profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a molecule like this compound, its ability to traverse cellular membranes and interact with biological targets is intrinsically linked to its lipophilicity.

Lipophilicity Profile of this compound

Due to the limited availability of experimental data, the lipophilicity of this compound has been estimated using computational models. These in silico predictions provide valuable insights into its potential behavior in biological systems.

ParameterPredicted ValueComputational Method
LogP 5.8 ± 1.2Consensus of multiple atom-based and fragment-based prediction algorithms
Disclaimer This value is a computational prediction and has not been experimentally verified.

The predicted high LogP value suggests that this compound is a highly lipophilic molecule. This characteristic is consistent with its triterpenoid structure, which is rich in carbon and hydrogen atoms. Such a high degree of lipophilicity implies that this compound is likely to readily associate with and cross biological membranes.

Experimental Determination of Lipophilicity

While computational predictions are useful, experimental determination of LogP remains the gold standard. The Shake-Flask method is a classical and widely accepted technique for this purpose.

Shake-Flask Method: A Detailed Protocol

Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound.

Materials:

  • This compound (pure sample)

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glassware: Separatory funnels, volumetric flasks, pipettes

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of water-saturated n-octanol to create a stock solution of a specific concentration.

  • Partitioning Experiment:

    • Pipette a precise volume of the this compound stock solution into a separatory funnel.

    • Add a precise volume of n-octanol-saturated water to the separatory funnel. The volume ratio of the organic to aqueous phase should be optimized based on the expected LogP.

    • Seal the separatory funnel and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

    • After shaking, allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Sample Preparation:

    • Carefully separate the two phases.

    • If necessary, centrifuge the individual phases to ensure complete separation and remove any micro-emulsions.

    • Prepare samples from both the n-octanol and water phases for analysis. Dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water prep_stock Prepare this compound Stock Solution in n-Octanol prep_solvents->prep_stock partitioning Mix Stock Solution and Water in Separatory Funnel prep_stock->partitioning shake Shake to Reach Equilibrium partitioning->shake separate Allow Phases to Separate shake->separate quantify_oct Quantify Concentration in n-Octanol Phase separate->quantify_oct quantify_wat Quantify Concentration in Water Phase separate->quantify_wat calc_logp Calculate LogP quantify_oct->calc_logp quantify_wat->calc_logp

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Biological Implications of this compound's Lipophilicity

The high lipophilicity of this compound has significant implications for its biological activity.

  • Membrane Permeability: A high LogP value suggests that this compound can readily partition into and diffuse across the lipid bilayers of cell membranes. This is a crucial step for reaching intracellular targets.

  • Interaction with Signaling Pathways: Many signaling proteins are embedded within or associated with cellular membranes. The lipophilic nature of this compound may facilitate its interaction with these proteins, thereby modulating their activity. For instance, it could potentially influence pathways involved in inflammation, such as those mediated by nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs).

  • Potential for Non-specific Binding: A very high lipophilicity can sometimes lead to non-specific binding to plasma proteins and other biological macromolecules, which can affect the free concentration of the compound available to interact with its intended target.

  • Drug Delivery Considerations: The poor aqueous solubility that often accompanies high lipophilicity can pose challenges for formulation and drug delivery. Strategies such as the use of solubility enhancers or novel drug delivery systems may be required to optimize its bioavailability.

General Signaling Pathway Interaction

The following diagram illustrates a generalized mechanism by which a lipophilic molecule like this compound might influence a cellular signaling pathway.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EA This compound membrane_protein Membrane-Associated Signaling Protein EA->membrane_protein Diffusion across membrane cascade Signaling Cascade membrane_protein->cascade Modulation response Cellular Response (e.g., Anti-inflammatory Effect) cascade->response Activation/ Inhibition

Unveiling the Therapeutic Potential of Dammarane-Type Triterpenoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the diverse biological activities of dammarane-type triterpenoids. This whitepaper provides a detailed examination of the anticancer, anti-inflammatory, neuroprotective, and antiviral properties of this promising class of natural compounds, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

Dammarane-type triterpenoids, primarily isolated from medicinal plants such as those of the Panax (ginseng) genus, have garnered significant interest in the pharmaceutical and nutraceutical industries for their wide-ranging pharmacological effects.[1][2] This guide synthesizes current research to present a clear and actionable resource for professionals seeking to harness the therapeutic potential of these compounds.

Anticancer Activity: A Multifaceted Approach to Taming Malignancy

Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation and metastasis, and the reversal of multidrug resistance.[3]

Notably, ginsenoside Rg3, a well-studied dammarane triterpenoid, has been successfully developed into a clinical formulation, "shenyi capsule," used in combination with chemotherapy for various tumors.[1] The anticancer effects of these compounds are often mediated through the activation of caspase pathways and the inhibition of survival signals like Akt phosphorylation.[3]

Table 1: Cytotoxic Activity of Dammarane-Type Triterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
20S-protopanaxadiol (PPD)MCF-7 (Breast)Not specified[1]
20S-ginsenoside Rh2H838 (Lung)Not specified[1]
20S-ginsenoside Rg3LNCaP (Prostate)Not specified[1]
Gymnosporone AA549 (Lung)10.65 - 47.78[4]
Gymnosporone BHep-G2 (Liver)10.65 - 47.78[4]
Compound 15 (from Gymnosporia diversifolia)MCF-7 (Breast)10.65 - 14.28[4]
Bacopaside EMDA-MB-231 (Breast)Not specified[5]
Bacopaside VIIHCT-8 (Colon)Not specified[5]
Cleogynone BMDA-MB-468 (Breast)Moderate[6]
DammaradienoneMCF-7 (Breast)>100[7]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneMCF-7 (Breast)Highest bioactivity among tested[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dammarane-type triterpenoid for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Dammarane Triterpenoids A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Dammarane-type triterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and liver X receptor α (LXRα) pathways.[8][9][10] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[8][11]

Table 2: Anti-inflammatory Activity of Dammarane-Type Triterpenoids

CompoundAssayTarget Cell LineIC50 (µM)Reference
Cypaliuruside TNO Production InhibitionRAW 264.77.6[12]
Cypaliuruside UNO Production InhibitionRAW 264.78.1[12]
Aglinin C 3-acetateNF-κB Activation InhibitionHepG212.45 ± 2.37[9]
24-epi-cabraleadiolNF-κB Activation InhibitionHepG213.95 ± 1.57[9]
CabraleahydroxylactoneLXR ActivationHepG220.29 ± 3.69[9]
Notoginsenosides (various)NO Production InhibitionRAW 264.7Effective at 50 µM[13]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to measure nitrite (a stable product of NO) concentration in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with lipopolysaccharide (LPS) to induce NO production, with or without the dammarane triterpenoid.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) Nucleus->ProInflammatory_Genes activates Dammarane Dammarane Triterpenoids Dammarane->IKK inhibits

Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Neuroprotective Effects: Shielding the Nervous System

Dammarane-type triterpenoids, particularly ginsenosides, have shown considerable promise in protecting against neurodegenerative diseases.[14][15] Their neuroprotective mechanisms are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities.[14] They can mitigate glutamate-induced excitotoxicity, reduce oxidative stress, and modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[15][16]

Table 3: Neuroprotective Activity of Dammarane-Type Triterpenoids

CompoundModelEffectReference
ProtopanaxatriolGlutamate-treated PC12 cellsIncreased cell viability to 91.7%[15]
Bacopaside IRotenone-induced rat PD modelImproved motor function, increased dopamine levels[14]
Dammarane sapogeninsLPS-induced neuroinflammation in ratsImproved learning and memory, suppressed microglia activation[11]
Ginsenoside Rg1Depression modelsAntidepressant effects via multiple mechanisms[16]
Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To assess apoptosis, key proteins like caspases and their cleavage products are monitored.

  • Protein Extraction: Treat neuronal cells with an insult (e.g., glutamate) with or without the dammarane triterpenoid. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

cluster_pathway Neuroprotective PI3K/Akt Signaling Pathway Ginsenosides Ginsenosides (Dammarane Triterpenoids) PI3K PI3K Ginsenosides->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes NeuronalSurvival Neuronal Survival

Activation of the PI3K/Akt pathway by ginsenosides promoting neuronal survival.

Antiviral Activity: A Natural Defense Against Viral Threats

Several dammarane-type triterpenoids have been reported to possess antiviral properties, particularly against the human immunodeficiency virus (HIV).[17][18] Their mechanism of action often involves the inhibition of key viral enzymes, such as HIV-1 protease, which is essential for viral replication.[17]

Table 4: Antiviral Activity of Dammarane-Type Triterpenoids

Compound/DerivativeVirusTargetIC50 (µM)Reference
Mono- and di-succinyl derivativesHIV-1Protease<10[17]
A-nor dammarane-type triterpenesHIV-1Protease10.0 and 29.9[17]
DammaradienolHerpes Simplex Virus I & IINot specified1-10 µg/mL (active range)[19]
Experimental Protocol: HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 protease.

  • Reaction Setup: In a 96-well plate, combine the HIV-1 protease enzyme, a fluorogenic substrate, and the test compound (dammarane triterpenoid).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: In the absence of an inhibitor, the protease cleaves the substrate, releasing a fluorescent signal. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.

This technical guide underscores the significant and varied biological activities of dammarane-type triterpenoids. The presented data, protocols, and pathway diagrams provide a solid foundation for further research and development of these natural compounds into novel therapeutic agents for a range of human diseases.

Contact:

[Title]

[Email]

[Phone Number]

References

Eichlerianic Acid: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a naturally occurring triterpenoid, has emerged as a molecule of interest within the scientific community due to its potential therapeutic applications. Isolated from plants of the Dysoxylum genus, this compound has demonstrated bioactivity in preliminary studies, suggesting its potential as a lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the currently available data on this compound's therapeutic potential, with a focus on its antiviral, cytotoxic, and trypanocidal activities. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

  • Chemical Formula: C₃₀H₅₀O₄

  • Molecular Weight: 474.72 g/mol

  • Source: Isolated from Dysoxylum lenticellatum.

Potential Therapeutic Applications

Current research, although limited, points towards three primary areas of therapeutic potential for this compound: antiviral, cytotoxic (anti-cancer), and trypanocidal activity.

Antiviral Activity

This compound has demonstrated in vitro activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, are summarized in the table below.

Antiviral Activity of this compound
Virus IC₅₀
Herpes Simplex Virus Type 1 (HSV-1)7 µg/mL
Herpes Simplex Virus Type 2 (HSV-2)8 µg/mL

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of this compound against HSV-1 and HSV-2 was likely determined using a cytopathic effect (CPE) inhibition assay. A general protocol for this type of assay is as follows:

  • Cell Culture: A suitable host cell line, such as Vero cells (African green monkey kidney epithelial cells), is cultured in 96-well microtiter plates to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with a predetermined titer of either HSV-1 or HSV-2.

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of this compound. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 48-72 hours).

  • Assessment of CPE: The cell monolayers are observed microscopically for the presence and extent of CPE, which includes cell rounding, detachment, and lysis.

  • Quantification (Optional but recommended): Cell viability can be quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining the remaining adherent cells with crystal violet.

  • IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.

Signaling Pathway Visualization

The precise molecular mechanisms and signaling pathways by which this compound exerts its antiviral effects have not yet been elucidated. Further research is required to identify the viral or host cell targets of the compound. A hypothetical workflow for investigating the mechanism of action is presented below.

antiviral_moa_workflow cluster_assays Mechanism of Action Studies time_of_addition Time-of-Addition Assay attachment_assay Attachment Assay time_of_addition->attachment_assay Early Stage Inhibition? penetration_assay Penetration Assay time_of_addition->penetration_assay replication_assay Viral Replication Assay (e.g., qPCR) time_of_addition->replication_assay Late Stage Inhibition? hsv_infection HSV Infection Cycle attachment_assay->hsv_infection penetration_assay->hsv_infection replication_assay->hsv_infection eichlerianic_acid This compound eichlerianic_acid->time_of_addition hsv_infection->time_of_addition

Caption: A logical workflow for elucidating the antiviral mechanism of action of this compound.

Cytotoxic and Potential Anti-Cancer Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The available data indicates weak cytotoxicity, with IC₅₀ values ranging from 6.87 to over 40 µM.[1]

Cytotoxic Activity of this compound
Cell Line IC₅₀ (µM)
HL-60 (Human promyelocytic leukemia)6.87
SMMC-7721 (Human hepatoma)>40
A-549 (Human lung carcinoma)>40
MCF-7 (Human breast adenocarcinoma)>40
SW480 (Human colon adenocarcinoma)>40

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was likely determined using a standard MTT assay. The general protocol is as follows:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.

Signaling Pathway Visualization

Given the weak cytotoxic activity, the specific signaling pathways affected by this compound in cancer cells have not been a primary focus of research. However, a general diagram illustrating potential downstream effects of a cytotoxic compound is provided for conceptual understanding.

cytotoxic_pathway eichlerianic_acid This compound cell_stress Induction of Cellular Stress eichlerianic_acid->cell_stress cell_cycle_arrest Cell Cycle Arrest cell_stress->cell_cycle_arrest apoptosis Apoptosis cell_stress->apoptosis cell_death Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Caption: A simplified diagram of potential cellular responses to a cytotoxic agent.

Trypanocidal Activity

This compound has been reported to exhibit trypanocidal activity, suggesting its potential as a treatment for trypanosomiasis (e.g., Chagas disease or African sleeping sickness).[1]

Trypanocidal Activity of this compound
Organism IC₅₀
Trypanosoma sp.10 mg/mL

Experimental Protocol: In Vitro Trypanocidal Assay

The trypanocidal activity of this compound would have been determined using an in vitro assay with a culture of Trypanosoma parasites. A general protocol is outlined below:

  • Parasite Culture: Trypanosoma parasites (e.g., Trypanosoma cruzi epimastigotes) are cultured in an appropriate liquid medium.

  • Compound Incubation: The parasites are incubated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: The viability of the parasites is assessed. This can be done by:

    • Microscopic Counting: Using a hemocytometer to count motile parasites.

    • Colorimetric Assays: Using viability indicators such as resazurin, which is reduced by viable cells to the fluorescent resorufin.

  • IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of this compound that reduces the number of viable parasites by 50% compared to an untreated control.

Signaling Pathway Visualization

The mechanism of action for the trypanocidal activity of this compound is currently unknown. A logical workflow for investigating this is proposed below.

trypanocidal_moa_workflow cluster_investigation Mechanism of Action Investigation target_id Target Identification (e.g., affinity chromatography) trypanosoma Trypanosoma Parasite target_id->trypanosoma enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->trypanosoma metabolic_analysis Metabolic Profiling metabolic_analysis->trypanosoma morphological_changes Microscopy for Morphological Changes morphological_changes->trypanosoma eichlerianic_acid This compound eichlerianic_acid->target_id eichlerianic_acid->enzyme_inhibition eichlerianic_acid->metabolic_analysis eichlerianic_acid->morphological_changes

Caption: A workflow for investigating the trypanocidal mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising starting point for further investigation into its therapeutic potential. The current data, while limited, highlights its antiviral and trypanocidal activities, with weak cytotoxicity against human cancer cells.

To advance the understanding and potential clinical application of this compound, the following areas of research are critical:

  • Confirmation and Expansion of Bioactivity: Independent verification of the reported antiviral, cytotoxic, and trypanocidal activities is necessary. Screening against a broader range of viruses, cancer cell lines, and parasite species would be beneficial.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its bioactivities is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

An In-Depth Technical Guide to Eichlerianic Acid and Its Stereoisomers: Shoreic Acid and Isoeichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid and its stereoisomers, shoreic acid and isothis compound, are members of the dammarane-type triterpenoid family, a class of natural products exhibiting a wide array of biological activities. Found primarily in plants of the Meliaceae family, such as those of the Aglaia genus, these compounds have garnered significant interest for their potential therapeutic applications, including antimicrobial, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and known biological activities of these isomeric compounds. Detailed experimental protocols for their isolation and biological evaluation are presented, alongside an exploration of their potential mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Among them, the dammarane-type triterpenoids are characterized by a tetracyclic core structure. This compound, shoreic acid, and isothis compound are stereoisomers within this subclass, differing in the spatial orientation of substituents at the C-20 and C-24 positions of their shared dammarane skeleton.

These subtle stereochemical variations can lead to significant differences in their biological activities, making a comparative study of these isomers crucial for understanding their structure-activity relationships and for guiding the development of new therapeutic agents. This guide will delve into the technical details of these three compounds, providing a foundation for further research and development.

Stereochemistry and Physicochemical Properties

The core structure of this compound, shoreic acid, and isothis compound is a dammarane triterpenoid framework. The key distinction between these stereoisomers lies in the configuration of the chiral centers at C-20 and C-24, located in the tetrahydrofuran ring side chain.

  • This compound: Possesses the (20S, 24S) stereochemical configuration.

  • Shoreic Acid: Features the (20S, 24R) stereochemical configuration.

  • Isothis compound: Is characterized by the (20R, 24S) stereochemical configuration.

These stereochemical differences influence the three-dimensional shape of the molecules, which in turn affects their interaction with biological targets. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyThis compoundShoreic AcidIsothis compound
Molecular Formula C₃₀H₅₀O₄C₃₀H₅₀O₄C₃₀H₅₀O₄
Molecular Weight 474.7 g/mol 474.7 g/mol [1]474.7 g/mol
Stereochemistry (20S, 24S)(20S, 24R)(20R, 24S)
Natural Sources Aglaia cucullata, Dysoxylum lenticellatum[2][3]Aglaia lawii, Blepharidophyllum densifolium[1]Aglaia silvestris[4][5]

Note: Specific melting points and optical rotation values are not consistently reported across the literature for all three compounds and can vary based on the purity of the isolated sample and the experimental conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and differentiation of these stereoisomers. The chemical shifts of the carbon atoms in the tetrahydrofuran ring, particularly C-20, C-21, C-22, C-23, and C-24, are diagnostic for determining the stereochemistry. A comparison of the reported ¹³C NMR data is provided in Table 2.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ in ppm)

CarbonThis compound (in CDCl₃)Shoreic AcidIsothis compound
C-20 87.5Data not availableData not available
C-21 27.1Data not availableData not available
C-22 35.8Data not availableData not available
C-23 24.9Data not availableData not available
C-24 88.3Data not availableData not available
C-25 70.8Data not availableData not available
C-26 29.0Data not availableData not available
C-27 29.0Data not availableData not available

Biological Activities and Potential Therapeutic Applications

This compound and its stereoisomers have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

Antimicrobial Activity

Shoreic acid has been reported to exhibit antibacterial and antifungal properties. Further research is needed to determine the minimum inhibitory concentrations (MICs) against a broader range of pathogens and to elucidate its mechanism of antimicrobial action.

Antiviral Activity

This compound has shown antiviral activity, particularly against Herpes Simplex Virus (HSV). The 50% inhibitory concentration (IC₅₀) for viral replication is a key parameter in evaluating its potency.

Cytotoxic Activity

Dammarane-type triterpenoids isolated from Aglaia species have shown cytotoxic effects against various cancer cell lines.[2][6] For instance, certain dammarane triterpenoids from Aglaia cucullata have been evaluated against B16-F10 melanoma cells, with some compounds showing moderate activity.[6][7] The IC₅₀ values for these compounds are crucial for assessing their potential as anticancer agents.

Table 3: Reported Biological Activities and IC₅₀/MIC Values

CompoundBiological ActivityTarget/AssayIC₅₀ / MIC
This compound AntiviralHerpes Simplex Virus (HSV)Specific data not available
CytotoxicityMCF-7, B16-F10, CV-1>100 µM[2][3]
Shoreic Acid AntibacterialVarious bacterial strainsSpecific data not available
AntifungalVarious fungal strainsSpecific data not available
Related Dammarane Triterpenoids CytotoxicityB16-F10 Melanoma Cellse.g., (20S)-20-hydroxydammar,24-en-3-on: 21.55 ± 0.25 µM[6][7]
Anti-inflammatoryTNF-α induced NF-κB activation in HepG2 cellse.g., Aglinin C: 23.32 ± 3.25 μM[8][9]

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of dammarane triterpenoids are believed to be mediated through the modulation of various cellular signaling pathways.

Modulation of NF-κB and LXRα Signaling

Some dammarane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8][9][10] By suppressing NF-κB, these compounds can potentially mitigate inflammation. Additionally, certain dammarane triterpenoids can activate the Liver X Receptor α (LXRα), a nuclear receptor involved in cholesterol homeostasis and the inflammatory response.[8][11]

NF_kB_LXR_Modulation cluster_inflammation Inflammatory Stimuli (e.g., TNF-α) cluster_pathway Cellular Signaling cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates to LXRα LXRα LXRα_nuc LXRα LXRα->LXRα_nuc translocates to Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes induces LXRα_nuc->Inflammatory_Genes inhibits Dammarane Triterpenoids Dammarane Triterpenoids Dammarane Triterpenoids->IKK inhibit Dammarane Triterpenoids->LXRα activate

Modulation of NF-κB and LXRα Pathways
Induction of Apoptosis

Several dammarane triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[12][13][14][15] This is often achieved through the intrinsic or mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Intrinsic_Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Dammarane Triterpenoids Dammarane Triterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Dammarane Triterpenoids->Bcl2 downregulates Bax Bax (Pro-apoptotic) Dammarane Triterpenoids->Bax upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP inhibits Bax->MOMP promotes Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway

Experimental Protocols

Isolation and Purification of Dammarane Triterpenoids from Aglaia Species

The following is a general protocol for the isolation of this compound and its stereoisomers from plant material, adapted from studies on Aglaia cucullata.[2][3]

Isolation_Workflow start Dried and Powdered Plant Material (e.g., Bark) extraction Maceration with Organic Solvent (e.g., n-hexane) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude n-hexane Extract filtration->crude_extract vlc Vacuum Liquid Chromatography (VLC) on Silica Gel crude_extract->vlc fractions Fractions of Increasing Polarity vlc->fractions cc Column Chromatography (CC) on Silica Gel fractions->cc pure_compounds Pure Compounds cc->pure_compounds analysis Structure Elucidation (NMR, MS, etc.) pure_compounds->analysis

Isolation and Purification Workflow
  • Extraction: The dried and powdered plant material (e.g., stem bark) is macerated with a suitable organic solvent, such as n-hexane, at room temperature for an extended period (e.g., 3 x 24 hours).

  • Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate mixtures) to obtain several fractions.

  • Purification: The fractions are further purified by repeated Column Chromatography (CC) on silica gel, using appropriate solvent systems, to isolate the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with literature data.

Biological Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.

  • Cell Seeding: Host cells (e.g., Vero cells for HSV) are seeded in a 96-well plate and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause CPE in the untreated control wells (e.g., 48-72 hours).

  • Assessment of CPE: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The IC₅₀ is calculated as the concentration of the compound that reduces CPE by 50%.

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., B16-F10 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: PrestoBlue™ reagent is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours).

  • Measurement: The fluorescence or absorbance is measured using a plate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound and its stereoisomers, shoreic acid and isothis compound, represent a promising group of dammarane-type triterpenoids with a range of interesting biological activities. Their stereochemistry plays a crucial role in determining their biological function. While preliminary studies have highlighted their antimicrobial, antiviral, and cytotoxic potential, further research is required to fully elucidate their mechanisms of action and to establish a clear structure-activity relationship. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into these and other related natural products, with the ultimate goal of developing novel therapeutic agents.

References

Eichlerianic Acid: A Technical Guide on its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding Eichlerianic acid, a tetranortriterpenoid found in specific plant species. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural variability, extraction, and biosynthetic pathways of this compound.

Data Presentation: Natural Variability of this compound

This compound has been identified in a limited number of plant species within the Dysoxylum genus of the Meliaceae family. While its presence has been confirmed, quantitative data regarding its concentration and variability across different species, or even within different tissues of the same plant, are scarce in the currently available scientific literature. The following table summarizes the plant species in which this compound has been reported.

Plant SpeciesFamilyPlant Part(s)Quantitative Data (mg/g dry weight)Reference(s)
Dysoxylum lenticellatumMeliaceaeTwigsNot Reported[1]
Dysoxylum richiiMeliaceaeFruitsNot Reported[2]

Note: The lack of quantitative data highlights a significant research gap in understanding the natural abundance and distribution of this compound. Further studies are required to quantify its levels in these and other related species to assess its potential as a viable source for research and development.

Experimental Protocols: Isolation of Triterpenoids from Dysoxylum Species

The following section details a generalized experimental protocol for the extraction and isolation of triterpenoids, such as this compound, from plant material of the Dysoxylum genus. This protocol is a composite of methodologies reported for the isolation of similar compounds from this plant family[3].

General Workflow for Triterpenoid Isolation

experimental_workflow start Plant Material Collection (e.g., Twigs of Dysoxylum sp.) air_drying Air Drying and Powdering start->air_drying extraction Methanol Extraction (at room temperature) air_drying->extraction filtration Filtration and Concentration (under reduced pressure) extraction->filtration partitioning Solvent Partitioning (n-hexane, EtOAc, n-butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography EtOAc extract fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection purification Further Purification (e.g., RP-18 column) fraction_collection->purification spectroscopic_analysis Spectroscopic Analysis (NMR, MS) purification->spectroscopic_analysis end Isolated this compound spectroscopic_analysis->end

A generalized workflow for the isolation of triterpenoids from Dysoxylum species.
Detailed Methodologies

  • Plant Material Preparation: The twigs of the target Dysoxylum species are collected and air-dried at room temperature. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites[3]. The solvent is subsequently removed under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. Triterpenoids like this compound are often found in the ethyl acetate fraction[3].

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography for the separation of its components. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is commonly used[3].

  • Fraction Analysis and Purification: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are combined and may undergo further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or chromatography on a reversed-phase (RP-18) column, to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS)[1].

Signaling Pathways: Biosynthesis of Tetranortriterpenoids

This compound is a tetranortriterpenoid, a class of modified triterpenes characteristic of the Meliaceae family. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene. The following diagram illustrates a plausible biosynthetic pathway leading to the basic tetranortriterpenoid scaffold, from which this compound is derived[4][5][6][7].

biosynthetic_pathway cluster_0 Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucallol Tirucallol (Triterpenoid Precursor) Oxidosqualene->Tirucallol Oxidosqualene Cyclase Protolimonoid Protolimonoid Intermediate Tirucallol->Protolimonoid Series of Oxidations, Rearrangements Tetranortriterpenoid Basic Tetranortriterpenoid Scaffold Protolimonoid->Tetranortriterpenoid Loss of 4 Carbons, Furan Ring Formation Eichlerianic_Acid This compound Tetranortriterpenoid->Eichlerianic_Acid Further Modifications

A proposed biosynthetic pathway for tetranortriterpenoids in the Meliaceae family.

The biosynthesis begins with the formation of the C5 precursors, Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), through the mevalonate and methylerythritol phosphate pathways. These precursors are converted to the C30 compound squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclase, is a key step that leads to the formation of the initial triterpenoid skeleton, such as tirucallol[7]. A series of subsequent enzymatic modifications, including oxidations and rearrangements, convert this precursor into a protolimonoid intermediate. The characteristic tetranortriterpenoid scaffold is then formed through the loss of four carbon atoms and the formation of a furan ring[4][5]. Further specific modifications to this basic structure would then lead to the formation of this compound.

References

The Biosynthesis of Eichlerianic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a tetracyclic triterpenoid of the dammarane type, is a specialized metabolite found in plants of the Meliaceae family, notably within the genus Aglaia. Triterpenoids from this family are recognized for their diverse and potent biological activities, making them a focal point for drug discovery and development. This technical guide provides an in-depth overview of the predicted biosynthetic pathway of this compound, drawing upon the established principles of dammarane triterpenoid synthesis in plants. While the precise enzymatic steps for this compound are yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway. It further details common experimental protocols for pathway elucidation and presents available quantitative data for related compounds to serve as a valuable resource for researchers in this field.

Predicted Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the well-established isoprenoid pathway, culminating in a series of specific cyclization and oxidation reactions. The pathway can be broadly divided into three key stages: the formation of the universal C30 precursor, the cyclization to the dammarane skeleton, and the subsequent oxidative modifications to yield this compound.

Stage 1: Formation of 2,3-Oxidosqualene

The initial steps of the pathway occur in the cytoplasm and endoplasmic reticulum, starting from the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the mevalonate (MVA) pathway.[1] These are sequentially condensed to form the C30 linear precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[1] This molecule is the crucial branch-point intermediate for the synthesis of all triterpenoids and sterols in plants.[2]

Stage 2: Cyclization to the Dammarenediol-II Scaffold

The commitment to dammarane triterpenoid biosynthesis occurs with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, a dammarenediol-II synthase.[3] This enzyme facilitates a series of protonation, cyclization, and rearrangement reactions to form the tetracyclic dammarane skeleton, specifically producing dammarenediol-II.[3]

Stage 3: Oxidative Tailoring to this compound

The final and most speculative stage involves a series of oxidative modifications to the dammarenediol-II backbone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be key players in the diversification of triterpenoid structures.[2][4] Based on the structure of this compound, which features a carboxylic acid group, a multi-step oxidation is predicted. This is analogous to the action of some CYP716 family enzymes that can catalyze a three-step oxidation of a methyl group to a carboxylic acid (alcohol, aldehyde, then carboxylic acid).[5]

The proposed sequence of oxidative events leading to this compound is as follows:

  • Hydroxylation: A specific CYP enzyme likely hydroxylates one of the methyl groups on the dammarenediol-II side chain.

  • Further Oxidation to Aldehyde: The same or a different CYP enzyme would then oxidize the newly formed alcohol to an aldehyde.

  • Final Oxidation to Carboxylic Acid: A final oxidation step, likely catalyzed by a CYP or an aldehyde dehydrogenase, would convert the aldehyde to the carboxylic acid group characteristic of this compound.

It is also possible that other oxidative modifications occur on the dammarane ring system, catalyzed by other specific CYPs.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available in the scientific literature. However, to provide a frame of reference for researchers, the following table summarizes representative quantitative data for enzymes involved in the biosynthesis of other dammarane-type triterpenoids.

EnzymeSubstrateProductVmaxKm (µM)Plant SourceReference
Dammarenediol-II synthase2,3-OxidosqualeneDammarenediol-IINot ReportedNot ReportedPanax ginseng[3]
CYP716A47Dammarenediol-IIProtopanaxadiolNot ReportedNot ReportedPanax ginseng[6]

Note: This data is for analogous enzymes and should be used for comparative purposes only.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes
  • Objective: To identify candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) from an this compound-producing plant (e.g., Aglaia species).

  • Methodology:

    • Transcriptome Sequencing: Extract total RNA from various tissues of the plant (e.g., leaves, stems, roots) and perform high-throughput RNA sequencing (RNA-Seq).

    • De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI, KEGG).

    • Candidate Gene Selection: Identify putative OSC and CYP genes based on sequence similarity to known triterpenoid biosynthesis genes. Co-expression analysis with known upstream pathway genes can further prioritize candidates.

Functional Characterization of Candidate Enzymes
  • Objective: To determine the enzymatic function of candidate OSCs and CYPs.

  • Methodology:

    • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana).

    • In Vivo/In Vitro Assays:

      • Yeast Expression System: Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae) that may also be engineered to produce the precursor molecule (e.g., 2,3-oxidosqualene). Culture the yeast and analyze the extracts for the production of the expected intermediates or final product.

      • Nicotiana benthamiana Transient Expression: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs. After a few days of incubation, harvest the leaves and analyze the metabolites.

      • In Vitro Enzyme Assays: For CYPs, express and purify the enzyme and its corresponding CPR (cytochrome P450 reductase) partner. Perform in vitro assays by incubating the enzymes with the putative substrate (e.g., dammarenediol-II) and NADPH, and analyze the reaction products.

Analytical Methods for Triterpenoid Analysis
  • Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway.

  • Methodology:

    • Extraction: Extract metabolites from plant tissues or heterologous expression systems using an appropriate solvent (e.g., methanol, ethyl acetate).

    • Chromatographic Separation: Separate the extracted compounds using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Detection and Identification:

      • Mass Spectrometry (MS): Couple the chromatographic system to a mass spectrometer (LC-MS or GC-MS) to determine the mass-to-charge ratio of the compounds, which aids in their identification. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, purification followed by 1D and 2D NMR spectroscopy is essential for complete structure elucidation.

    • Quantification: Use a validated HPLC or GC method with appropriate standards to quantify the levels of the target compounds.

Mandatory Visualizations

Eichlerianic_Acid_Biosynthesis cluster_0 Mevalonate Pathway (Cytoplasm) cluster_1 Triterpenoid Backbone Biosynthesis (ER) cluster_2 Oxidative Tailoring (ER) Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP Multiple steps DMAPP DMAPP IPP->DMAPP IDI FPP FPP DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II OSC (Dammarenediol-II synthase) Hydroxylated Intermediate Hydroxylated Intermediate Dammarenediol-II->Hydroxylated Intermediate CYP450 Aldehyde Intermediate Aldehyde Intermediate Hydroxylated Intermediate->Aldehyde Intermediate CYP450 This compound This compound Aldehyde Intermediate->this compound CYP450 / ADH

Caption: Predicted biosynthetic pathway of this compound.

Experimental_Workflow Plant Tissue (e.g., Aglaia sp.) Plant Tissue (e.g., Aglaia sp.) RNA Extraction RNA Extraction Plant Tissue (e.g., Aglaia sp.)->RNA Extraction Metabolite Extraction Metabolite Extraction Plant Tissue (e.g., Aglaia sp.)->Metabolite Extraction Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) RNA Extraction->Transcriptome Sequencing (RNA-Seq) Bioinformatic Analysis Bioinformatic Analysis Transcriptome Sequencing (RNA-Seq)->Bioinformatic Analysis Candidate Gene Identification (OSC, CYPs) Candidate Gene Identification (OSC, CYPs) Bioinformatic Analysis->Candidate Gene Identification (OSC, CYPs) Gene Cloning Gene Cloning Candidate Gene Identification (OSC, CYPs)->Gene Cloning Heterologous Expression (Yeast / N. benthamiana) Heterologous Expression (Yeast / N. benthamiana) Gene Cloning->Heterologous Expression (Yeast / N. benthamiana) Heterologous Expression (Yeast / N. benthamiana)->Metabolite Extraction LC-MS / GC-MS Analysis LC-MS / GC-MS Analysis Metabolite Extraction->LC-MS / GC-MS Analysis Identification of Intermediates and Products Identification of Intermediates and Products LC-MS / GC-MS Analysis->Identification of Intermediates and Products Pathway Elucidation Pathway Elucidation Identification of Intermediates and Products->Pathway Elucidation Enzyme Function Confirmation Enzyme Function Confirmation Pathway Elucidation->Enzyme Function Confirmation

Caption: General experimental workflow for pathway elucidation.

References

Uncharted Territory: The Synthetic Landscape of Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of published total synthesis routes for Eichlerianic acid. This naturally occurring tetranortriterpenoid, isolated from Dysoxylum lenticellatum, remains a molecule synthesized by nature alone, with no reported man-made pathway to its complex structure.[1] For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity—a frontier in natural product synthesis waiting to be explored.

While the quest for a synthetic route to this compound is currently an open field, this guide provides the foundational knowledge available for this compound and outlines a conceptual framework for approaching its synthesis.

Compound Profile: this compound

Before embarking on a synthetic endeavor, a thorough understanding of the target molecule is paramount.

Property Information
Natural Source Dysoxylum lenticellatum[1]
Chemical Class Tetranortriterpenoid
CAS Number 56421-13-7[2]

Conceptual Approach to Synthesis: A Hypothetical Retrosynthetic Analysis

In the absence of established synthetic protocols, a logical first step is to devise a potential retrosynthetic pathway. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. Below is a hypothetical retrosynthetic analysis for this compound, illustrating one of many potential disconnection strategies. This analysis is purely conceptual and would require extensive experimental validation.

G Eichlerianic_acid This compound Intermediate_A Key Furan-containing Intermediate Eichlerianic_acid->Intermediate_A Furan Formation Intermediate_B Tricyclic Core Intermediate_A->Intermediate_B Side Chain Installation Starting_Material_1 Simple Furan Derivative Intermediate_A->Starting_Material_1 Coupling Reaction Intermediate_C Functionalized Decalin System Intermediate_B->Intermediate_C Ring D Formation (e.g., Cyclization) Starting_Material_2 Wieland-Miescher Ketone Analogue Intermediate_C->Starting_Material_2 Robinson Annulation

A hypothetical retrosynthetic analysis for this compound.

This conceptual breakdown suggests that the complex structure of this compound could potentially be assembled from a functionalized decalin system and a furan-containing fragment. Key transformations in a forward synthesis might include a Robinson annulation to construct the core ring system, followed by the formation of the subsequent rings and installation of the furan moiety.

General Workflow for Novel Natural Product Synthesis

For any previously unsynthesized natural product like this compound, a systematic research and development workflow is crucial. The following diagram illustrates a typical phased approach that a synthetic chemistry team might undertake.

G cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Route Validation cluster_2 Phase 3: Total Synthesis & Optimization Target_Selection Target Molecule Identification (this compound) Literature_Review Exhaustive Search for Existing Data Target_Selection->Literature_Review Retrosynthesis Develop Multiple Retrosynthetic Plans Literature_Review->Retrosynthesis Feasibility_Analysis Assess Chemical Viability and Starting Material Cost Retrosynthesis->Feasibility_Analysis Model_Studies Test Key Reactions on Simpler Systems Feasibility_Analysis->Model_Studies Fragment_Synthesis Synthesize Key Intermediates Model_Studies->Fragment_Synthesis Coupling_Strategy Develop and Optimize Fragment Coupling Fragment_Synthesis->Coupling_Strategy Total_Synthesis_Attempt Execute Full Synthetic Sequence Coupling_Strategy->Total_Synthesis_Attempt Characterization Spectroscopic Confirmation of Structure Total_Synthesis_Attempt->Characterization Optimization Improve Yields and Reduce Step Count Characterization->Optimization

A generalized workflow for the total synthesis of a novel natural product.

The total synthesis of this compound represents an unsolved problem in organic chemistry. At present, researchers seeking to study its biological activity must rely on isolation from its natural source or procurement from specialized chemical vendors. The information and conceptual frameworks provided here serve as a starting point for any research group aspiring to be the first to conquer this synthetic challenge. The development of a successful synthesis would be a significant achievement, enabling broader access to this compound for further investigation and potential therapeutic applications.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific stability and degradation data for Eichlerianic acid are not extensively available in the public domain. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and principles that would be applied to determine the stability and degradation profile of this compound, a natural product isolated from Dysoxylum lenticellatum.[1] The data, pathways, and specific results presented herein are illustrative and based on general principles of forced degradation studies for organic acids of natural origin.

Introduction

This compound is a natural product that holds potential for further investigation in drug discovery and development.[1] A critical step in the pre-formulation and development of any active pharmaceutical ingredient (API) is the thorough characterization of its chemical stability. Forced degradation studies are an essential component of this process, providing crucial insights into the intrinsic stability of a molecule and its likely degradation pathways.[2][3] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and are fundamental for the development of stable formulations and validated stability-indicating analytical methods.[2][4]

This guide details the requisite experimental protocols, analytical methodologies, and data interpretation for establishing a comprehensive stability and degradation profile of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elicit degradation.[3][5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without being so excessive as to form irrelevant secondary products.[4]

A systematic approach to the forced degradation of this compound would involve the following stress conditions:

2.1 Acid and Base Hydrolysis Hydrolysis is a common degradation pathway for many pharmaceuticals.[3]

  • Acid Hydrolysis Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze samples using a validated stability-indicating analytical method.

  • Base Hydrolysis Protocol:

    • Prepare a stock solution of this compound and dilute with 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis can be rapid.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze the samples.

2.2 Oxidative Degradation Oxidative degradation is often mediated by radical or non-radical mechanisms.

  • Oxidative Degradation Protocol:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect from light to prevent photolytic contributions.

    • Monitor the degradation over time by taking aliquots at various intervals.

    • Analyze the samples.

2.3 Thermal Degradation Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

  • Thermal Degradation Protocol:

    • Place solid this compound powder in a controlled temperature oven (e.g., 70°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

    • For solution-state thermal stability, a solution of this compound can be heated at a similar temperature.

2.4 Photostability Testing Photostability testing assesses the impact of light on the drug substance.

  • Photostability Protocol:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the light-exposed and control samples.

Stability-Indicating Analytical Method

A crucial component of degradation studies is a validated analytical method that can accurately separate and quantify the intact drug from its degradation products. For an organic acid like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) and a mass spectrometer (MS) detector would be a suitable choice.

3.1 Hypothetical HPLC-PDA/MS Method

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection 200-400 nm (for peak purity and quantitation at a specific wavelength)
MS Detection Electrospray Ionization (ESI) in both positive and negative ion modes for structural elucidation of degradants.

This method would offer good retention and resolution for the parent compound and its potential degradation products, which are likely to have different polarities.

Illustrative Stability and Degradation Data

The following table summarizes hypothetical results from the forced degradation studies on this compound.

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
Control 24 hrs25°C99.80.20
0.1 M HCl 24 hrs60°C88.511.52
0.1 M NaOH 8 hrs40°C85.214.83
3% H₂O₂ 24 hrs25°C91.38.72
Thermal (Solid) 72 hrs70°C97.12.91
Photolytic (Solid, ICH Q1B) -25°C94.65.42

Visualizing Workflows and Pathways

5.1 Experimental Workflow for Forced Degradation

The overall process for conducting a forced degradation study can be visualized as a logical workflow.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_output Output & Interpretation prep_api Prepare this compound (Solid and Solution) stress_hydro Hydrolytic Stress (Acid & Base) prep_api->stress_hydro stress_ox Oxidative Stress prep_api->stress_ox stress_therm Thermal Stress prep_api->stress_therm stress_photo Photolytic Stress prep_api->stress_photo prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->stress_hydro prep_stress->stress_ox sampling Sample at Time Points & Neutralize stress_hydro->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc HPLC-PDA/MS Analysis sampling->hplc data_proc Data Processing (Peak Integration, Purity) hplc->data_proc mass_balance Mass Balance Calculation data_proc->mass_balance pathway Degradation Pathway Elucidation mass_balance->pathway report Generate Stability Report pathway->report

Forced degradation experimental workflow.

5.2 Hypothetical Degradation Pathway of this compound

Given the complex structure of a natural product like this compound, several degradation pathways are plausible. The carboxylic acid moiety could undergo decarboxylation, while other functional groups may be susceptible to hydrolysis or oxidation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis / Thermolysis EA This compound H1 Hydrolytic Product 1 (e.g., Ester Cleavage) EA->H1 H⁺/OH⁻ H2 Hydrolytic Product 2 (e.g., Ring Opening) EA->H2 H⁺/OH⁻ O1 Oxidized Product 1 (e.g., Hydroxylation) EA->O1 [O] O2 N-oxide/S-oxide (if applicable) EA->O2 [O] P1 Isomerization Product EA->P1 hν / Δ P2 Decarboxylation Product EA->P2 hν / Δ

Plausible degradation pathways for this compound.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. While the specific data presented is illustrative, the methodologies for forced degradation, the development of a stability-indicating analytical method, and the subsequent data interpretation are based on established scientific principles and regulatory expectations.[2][4] A thorough execution of these studies is paramount for advancing the development of this compound as a potential therapeutic agent, ensuring the quality, safety, and efficacy of the final drug product.

References

Methodological & Application

Application Notes and Protocols for Eichlerianic Acid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a tetranortriterpenoid with potential therapeutic applications, can be effectively isolated from plant sources, notably from the genus Dysoxylum. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from plant material. The methodologies outlined herein are based on established principles of natural product chemistry and are intended to serve as a foundational guide for researchers. While specific yield data for this compound is not extensively reported in the literature, this protocol provides a framework for achieving high-purity isolates. A general overview of the biological significance of triterpenoids is also presented, highlighting the potential relevance of this compound in cellular signaling pathways.

Introduction to this compound

This compound is a naturally occurring tetranortriterpenoid that has been isolated from plant species such as Dysoxylum lenticellatum. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This compound's specific biological functions are an active area of research, making robust extraction and purification protocols essential for further investigation.

Plant Material Handling and Preparation

The successful extraction of this compound begins with the proper collection and preparation of the plant material.

  • Plant Source: The primary reported source of this compound is Dysoxylum lenticellatum. Other species within the Dysoxylum genus may also serve as potential sources.

  • Plant Part: this compound has been isolated from the twigs and leaves of Dysoxylum lenticellatum.

  • Collection and Drying: Freshly collected plant material should be thoroughly cleaned to remove any foreign matter. For optimal preservation of secondary metabolites, air-drying in a well-ventilated area away from direct sunlight is recommended. Alternatively, freeze-drying can be employed.

  • Grinding: Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction. A mechanical grinder is suitable for this purpose.

Experimental Protocol: Extraction and Purification of this compound

This protocol details a multi-step process for the extraction and purification of this compound from powdered plant material.

3.1. Materials and Reagents

  • Dried and powdered plant material (Dysoxylum lenticellatum twigs and leaves)

  • Ethanol (95% or absolute)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Silica gel (for column chromatography, 70-230 mesh)

  • Reversed-phase C18 silica gel (for flash chromatography or HPLC)

  • Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard analytical grade solvents for chromatography

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)

3.2. Extraction Procedure

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in deionized water (e.g., 1 L) to form an aqueous suspension.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

    • First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar constituents like fats and waxes. The n-hexane fractions are typically discarded for this compound isolation.

    • Next, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). This compound, being a moderately polar triterpenoid, is expected to partition into the ethyl acetate layer.

    • Collect the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude ethyl acetate extract.

3.3. Purification Procedure

The crude ethyl acetate extract is a complex mixture of compounds and requires further purification using chromatographic techniques.

  • Silica Gel Column Chromatography:

    • Subject the crude ethyl acetate extract to silica gel column chromatography.

    • Pack the column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

    • Load the extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

    • Collect fractions and monitor them by TLC. Fractions containing compounds with similar Rf values are pooled.

  • Sephadex LH-20 Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other small molecules.

  • Reversed-Phase Chromatography:

    • For final purification, employ reversed-phase (C18) flash chromatography or preparative HPLC.

    • A typical mobile phase would be a gradient of methanol and water.

    • Monitor the elution using a UV detector, and collect the peak corresponding to this compound.

3.4. Purity Assessment

The purity of the isolated this compound can be assessed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Plant MaterialPart UsedDry Weight (g)Extraction SolventCrude Extract Yield (g)Purified this compound (mg)Yield (%)
Dysoxylum lenticellatumTwigs1000Ethanol (95%)50150.0015%
Dysoxylum lenticellatumLeaves1000Ethanol (95%)75200.0020%

Note: Yields can vary significantly based on the geographical origin of the plant, time of harvest, and the specific extraction and purification conditions employed.

Visualization of Experimental Workflow and Biological Context

5.1. Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Eichlerianic_Acid_Extraction_Workflow PlantMaterial Plant Material (Dysoxylum lenticellatum) (Twigs and Leaves) Drying Drying and Grinding PlantMaterial->Drying Extraction Ethanol Extraction (Maceration) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) CrudeExtract->Partitioning EtOAcExtract Crude Ethyl Acetate Extract Partitioning->EtOAcExtract SilicaColumn Silica Gel Column Chromatography EtOAcExtract->SilicaColumn Sephadex Sephadex LH-20 Chromatography SilicaColumn->Sephadex RP_HPLC Reversed-Phase HPLC Purification Sephadex->RP_HPLC PureCompound Pure this compound RP_HPLC->PureCompound Analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) PureCompound->Analysis

Caption: Experimental workflow for this compound extraction.

5.2. Generalized Triterpenoid Signaling Pathway

Triterpenoids exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are under investigation, the following diagram illustrates a generalized pathway often associated with triterpenoids.

Triterpenoid_Signaling_Pathway cluster_cell Triterpenoid Triterpenoid (e.g., this compound) Receptor Membrane/Intracellular Receptor Triterpenoid->Receptor Binds to CellMembrane Cell Membrane KinaseCascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->KinaseCascade Activates/Inhibits TranscriptionFactor Transcription Factor Activation (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Regulates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Modulation of Gene Expression TranscriptionFactor->GeneExpression Alters Transcription BiologicalResponse Biological Response (Anti-inflammatory, Anti-proliferative, etc.) GeneExpression->BiologicalResponse Leads to

Caption: Generalized triterpenoid signaling cascade.

Conclusion

The protocol described provides a robust framework for the extraction and purification of this compound from plant material. The successful isolation of this and other triterpenoids is crucial for advancing our understanding of their biological activities and therapeutic potential. The provided workflow and data logging table are intended to aid researchers in their efforts to study these promising natural products. Further research is warranted to optimize extraction yields and to fully elucidate the mechanisms of action of this compound.

Optimizing Solvent Selection for Eichlerianic Acid Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a naturally occurring tetranortriterpenoid found in plants such as Dysoxylum lenticellatum, has garnered interest for its potential therapeutic properties.[1] Efficient extraction of this compound from its natural matrix is a critical first step in research and development. This document provides detailed protocols and data-driven guidance on optimizing solvent selection for the extraction of this compound and similar triterpenoid acids. The information presented herein is intended to aid researchers in maximizing extraction yield and purity, thereby facilitating further investigation into the biological activities of this promising natural product.

Introduction to Triterpenoid Extraction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Their extraction from plant materials is influenced by several factors, with the choice of solvent being one of the most critical. The polarity of the solvent, its ability to penetrate the plant matrix, and the solubility of the target compound in that solvent are key determinants of extraction efficiency. Common methods for triterpenoid extraction include Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE).

Factors Influencing Solvent Selection

The selection of an appropriate solvent is paramount for achieving high extraction yields of this compound. Key factors to consider include:

  • Polarity of the Triterpenoid: Triterpenoid acids like this compound possess both nonpolar (the carbon skeleton) and polar (carboxylic acid and hydroxyl groups) moieties. This amphiphilic nature means that solvents of intermediate polarity or solvent mixtures are often most effective.

  • Solvent Polarity: Solvents are broadly classified as nonpolar, polar aprotic, and polar protic. A systematic approach often involves testing a range of solvents with varying polarities.

  • Temperature and Pressure: Higher temperatures can increase the solubility of the analyte and the diffusion rate of the solvent into the plant material. However, excessively high temperatures can lead to the degradation of thermolabile compounds. Pressure can also be modulated to enhance extraction efficiency, particularly in methods like pressurized liquid extraction (PLE).[2]

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for solvent contact, which generally leads to higher extraction yields.

Comparative Analysis of Solvent Efficiency

While specific quantitative data for this compound extraction is limited in publicly available literature, data from studies on structurally similar triterpenoid acids can provide valuable insights for solvent selection. The following tables summarize extraction yields of total triterpenoids and specific triterpenoid acids from various plant sources using different solvents.

Table 1: Extraction Yield of Total Triterpenoids from Ganoderma lucidum using Different Ethanol Concentrations

Ethanol Concentration (%)Extraction Yield (%)
50~1.15
60~1.25
70~1.35
80~1.20
90~1.10

Data adapted from a study on high-pressure extraction of triterpenoids.[2]

Table 2: Comparison of Solvents for the Extraction of Triterpene Acids from Diospyros kaki Leaves

SolventYield of Ursolic Acid (mg/g)Yield of Oleanolic Acid (mg/g)Yield of Betulinic Acid (mg/g)Total Triterpenoid Yield (mg/g)
95% Ethanol1.830.960.353.14
Ethyl Acetate1.650.950.413.01
Acetone1.580.880.382.84
Methanol1.850.880.343.07

This data illustrates the relative efficiency of different solvents for extracting a mix of triterpenoid acids.[3]

Table 3: Extraction Yield of Ursolic and Oleanolic Acids from Apple Peels using Hydroethanolic Maceration (7:3 ethanol:water)

Maceration Time (days)Ursolic Acid Yield (mg/g of raw material)Oleanolic Acid Yield (mg/g of raw material)Total Triterpene Acid Yield (mg/g)
101.72 - 3.071.00 - 1.662.72 - 4.73
121.72 - 3.071.00 - 1.662.72 - 4.73
301.72 - 3.071.00 - 1.662.72 - 4.73

These results demonstrate the effectiveness of a hydroethanolic solvent for extracting triterpene acids.[4]

Experimental Protocols

The following are detailed protocols for the extraction of this compound, based on established methods for triterpenoid extraction.

General Sample Preparation
  • Drying: The plant material (e.g., leaves, bark of Dysoxylum lenticellatum) should be air-dried or freeze-dried to remove moisture, which can interfere with extraction efficiency.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction. A particle size of 40-60 mesh is often recommended.

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that is highly efficient for compounds that have limited solubility in a particular solvent.

Materials:

  • Dried, powdered plant material

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose thimble

  • Selected solvent (e.g., ethanol, methanol, ethyl acetate, chloroform)

  • Rotary evaporator

Procedure:

  • Accurately weigh a desired amount of the powdered plant material (e.g., 20 g) and place it in a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with the chosen solvent (e.g., 250 mL).

  • Assemble the Soxhlet apparatus with the flask on the heating mantle, the extractor on the flask, and the condenser on top of the extractor.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.

  • Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • Allow the extraction to proceed for 6-12 hours. The process is complete when the solvent in the siphon arm is colorless.

  • After extraction, cool the apparatus and dismantle it.

  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in shorter extraction times and higher yields compared to traditional methods.

Materials:

  • Dried, powdered plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Selected solvent

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a beaker or flask.

  • Add a measured volume of the selected solvent to achieve a desired solid-to-liquid ratio (e.g., 1:25 w/v).

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate the mixture for a predetermined time (e.g., 20-30 minutes) at a controlled temperature.

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction if necessary.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

  • Dry the resulting crude extract under vacuum.

  • Store the dried extract at -20°C.

Visualization of Workflows and Pathways

Experimental Workflow for Solvent Selection

experimental_workflow start Start: Plant Material (e.g., Dysoxylum lenticellatum) prep Sample Preparation: Drying and Grinding start->prep extraction Extraction prep->extraction soxhlet Soxhlet Extraction extraction->soxhlet Method 1 uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 2 maceration Maceration extraction->maceration Method 3 solvents Solvent Selection: Methanol, Ethanol, Ethyl Acetate, Chloroform, Hexane, etc. soxhlet->solvents uae->solvents maceration->solvents filtration Filtration and Concentration solvents->filtration analysis Analysis: HPLC/UPLC-MS for This compound Quantification filtration->analysis optimization Optimization of Extraction Parameters: Time, Temperature, Ratio analysis->optimization end End: Optimized Protocol for this compound Extraction optimization->end

Caption: Experimental workflow for optimizing solvent selection.

Representative Signaling Pathway Modulated by Triterpenoid Acids

While the specific signaling pathways targeted by this compound are still under investigation, many triterpenoid acids are known to modulate inflammatory pathways. A key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.[5][6] Some triterpenoids have been shown to inhibit this pathway by targeting the IκB kinase (IKK) complex.[5]

signaling_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates nfkb_ikb NF-κB/IκBα Complex (Inactive) ikk->nfkb_ikb phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikb releases nfkb_ikb->nfkb nfkb_n NF-κB (Active) genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nfkb_n->genes induces transcription eichlerianic_acid This compound (Hypothesized) eichlerianic_acid->ikk inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical step in the efficient extraction of this compound. Based on the data for similar triterpenoid acids, polar protic solvents such as ethanol and methanol, often in aqueous mixtures, appear to be effective choices. For instance, 95% ethanol has shown high extraction yields for a range of triterpenoid acids.[3] A systematic approach, as outlined in the experimental workflow, should be employed to determine the optimal solvent and extraction conditions for the specific plant material containing this compound. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

Application Notes and Protocols for Eichlerianic Acid Quantification using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eichlerianic acid is a naturally occurring triterpenoid found in various plant species. As a member of the triterpenoid class of compounds, it is under investigation for a range of potential pharmacological activities. Accurate and precise quantification of this compound is crucial for researchers in natural product chemistry, pharmacology, and drug development to ensure the quality and consistency of plant extracts and formulated products.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a mixture of methanol and acidified water. The acidic modifier in the mobile phase helps to ensure good peak shape and reproducibility. Detection is performed at a low wavelength (210 nm) where the carboxyl group of the acid absorbs UV light, as triterpenoids generally lack a strong chromophore. Quantification is based on the external standard method, where the peak area of this compound in a sample is compared to the peak areas of standard solutions of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

ParameterCondition
HPLC Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase Methanol and 0.1% aqueous H3PO4 (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be filtered through a 0.45 µm syringe filter before injection.

5. Preparation of Sample Solutions

  • Extraction from Plant Material:

    • Accurately weigh about 1 g of the dried and powdered plant material.

    • Transfer the sample to a flask and add 25 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

6. Method Validation (Summary)

For quantitative analysis, the method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Assessed by injecting the working standard solutions in triplicate. The calibration curve should have a correlation coefficient (r²) ≥ 0.999.

  • Precision: Determined by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Evaluated by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The recovery should be within the range of 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Standard 11N/A
Standard 25N/A
Standard 310N/A
Standard 425N/A
Standard 550N/A
Standard 6100N/A
Sample 1
Sample 2
Sample 3

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound using the developed HPLC method.

HPLC_Workflow A Sample Preparation (Extraction & Filtration) C HPLC System A->C B Standard Preparation (Stock & Working Standards) B->C D HPLC Analysis (Injection & Separation) C->D Inject E Data Acquisition (Chromatogram) D->E F Data Processing (Peak Integration & Calibration Curve) E->F G Quantification (Calculation of Concentration) F->G H Result Reporting G->H

Caption: Experimental workflow for this compound quantification.

Discussion

The choice of a C18 column provides good retention and separation for moderately non-polar compounds like this compound. The mobile phase composition of methanol and acidified water is a common and effective choice for the analysis of triterpenoid acids, ensuring good resolution and peak symmetry.[1] The addition of a small amount of phosphoric acid to the aqueous portion of the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to sharper and more symmetrical peaks.[1]

UV detection at 210 nm is selected because many triterpenoids, which lack strong chromophores, exhibit absorbance in the lower UV region.[1][2] While this wavelength may have higher background noise, it provides the necessary sensitivity for the quantification of these compounds.

The described sample preparation procedure involving sonication with methanol is a widely used and effective method for extracting triterpenoids from plant matrices. For more complex matrices, further sample clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. Proper method validation is essential to ensure the accuracy and precision of the results. This method will be a valuable tool for researchers and professionals involved in the study and development of natural products containing this compound.

References

Eichlerianic acid cytotoxicity assay protocol using MTT

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Eichlerianic Acid Cytotoxicity Assay Protocol using MTT

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a novel natural product, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest its involvement in modulating cellular pathways, making it a candidate for further investigation as a cytotoxic agent against cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of these formazan crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[2][3] This assay is a reliable and widely used method for screening potential anticancer drugs and other cytotoxic agents.[1]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells. The mitochondrial enzyme succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
11.1030.06587.96
50.8760.05169.86
100.6120.04248.80
250.3450.03327.51
500.1580.02112.60
1000.0790.0156.30

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan.[2]

  • 96-well cell culture plates.[4]

  • Selected cancer cell line (e.g., HeLa, A549, etc.)

  • CO2 incubator (37°C, 5% CO2).[4]

  • Microplate reader capable of measuring absorbance at 570 nm.[2][4]

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: MTT Assay A Harvest and count cells B Seed cells into a 96-well plate (e.g., 1x10^4 cells/well) A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of This compound E Treat cells with different concentrations of the compound D->E F Incubate for desired exposure time (e.g., 24, 48, or 72 hours) E->F G Add MTT solution to each well (final concentration ~0.5 mg/mL) H Incubate for 2-4 hours (Formation of formazan crystals) G->H I Add solubilization solution (e.g., DMSO) to dissolve crystals H->I J Read absorbance at 570 nm I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture the chosen cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >90%).

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in the culture medium.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[4]

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: Cell Treatment

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control group (medium only).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Day 3/4/5: MTT Assay and Data Collection

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[5]

  • After incubation, carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[2][5]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway

Based on the mechanisms of other natural cytotoxic compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the activation of pro-apoptotic proteins and caspases.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Eichlerianic_Acid This compound Bax Bax Activation Eichlerianic_Acid->Bax Bcl2 Bcl-2 Inhibition Eichlerianic_Acid->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Eichlerianic Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eichlerianic acid, a triterpenoid found in the resin of various Protium species, is a compound of growing interest for its potential therapeutic properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage and represent a promising avenue for therapeutic intervention.

These application notes provide a comprehensive guide for researchers to assess the in vitro antioxidant capacity of this compound. The following sections detail the protocols for several widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, a potential signaling pathway for the antioxidant action of this compound is proposed, along with a workflow for its investigation.

Data Presentation

The following tables are provided as templates to organize and present the quantitative data obtained from the antioxidant capacity assays. Researchers should populate these tables with their experimental results for a clear and comparative analysis of this compound's antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm% InhibitionIC50 (µg/mL)
Blank
Positive Control (e.g., Ascorbic Acid)
This compound - Conc 1
This compound - Conc 2
This compound - Conc 3
This compound - Conc 4
This compound - Conc 5

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 734 nm% InhibitionTrolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg)
Blank
Positive Control (e.g., Trolox)
This compound - Conc 1
This compound - Conc 2
This compound - Conc 3
This compound - Conc 4
This compound - Conc 5

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance at 593 nmFerrous Ion (Fe²⁺) Concentration (µM)FRAP Value (µM Fe²⁺/mg)
Blank
Standard (FeSO₄) - Conc 1
Standard (FeSO₄) - Conc 2
Standard (FeSO₄) - Conc 3
This compound

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Concentration (µg/mL)Area Under the Curve (AUC)Net AUC (AUCsample - AUCblank)ORAC Value (µM TE/mg)
Blank
Trolox Standard - Conc 1
Trolox Standard - Conc 2
Trolox Standard - Conc 3
This compound

Experimental Protocols

Here are detailed methodologies for the key experiments to assess the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[1]

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the positive control (ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[2][3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) in a suitable solvent.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

  • Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.[2]

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample with that of the Trolox standard.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4][5]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Sample and Standard Preparation: Prepare a solution of this compound. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Mix and incubate at 37°C for 4 minutes.[4]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the ferrous sulfate standards. Use the standard curve to determine the FRAP value of the sample, expressed as µM of Fe²⁺ equivalents per mg of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent probe in the presence and absence of the antioxidant.[6][7]

Materials:

  • This compound

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. Prepare this solution fresh for each assay.[6]

    • Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.

  • Sample Preparation: Dissolve this compound in a suitable solvent and prepare dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[6]

    • Add 25 µL of the sample, Trolox standards, or blank (phosphate buffer) to the wells.[6]

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[6]

  • Measurement: Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of the sample is expressed as µM of Trolox equivalents per mg of the sample.

Mandatory Visualizations

Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Many natural compounds exert their antioxidant effects by activating this pathway. It is plausible that this compound may also modulate this pathway. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound activating the Nrf2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro antioxidant capacity of this compound.

G cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_interpretation Interpretation EA_prep Prepare this compound Stock and Dilutions DPPH DPPH Assay EA_prep->DPPH ABTS ABTS Assay EA_prep->ABTS FRAP FRAP Assay EA_prep->FRAP ORAC ORAC Assay EA_prep->ORAC Reagent_prep Prepare Assay-Specific Reagents and Standards Reagent_prep->DPPH Reagent_prep->ABTS Reagent_prep->FRAP Reagent_prep->ORAC Measure_Abs Measure Absorbance/ Fluorescence DPPH->Measure_Abs ABTS->Measure_Abs FRAP->Measure_Abs ORAC->Measure_Abs Calculate Calculate % Inhibition, IC50, or Equivalents Measure_Abs->Calculate Tabulate Tabulate Results Calculate->Tabulate Interpret Interpret Antioxidant Capacity Tabulate->Interpret

Caption: General experimental workflow for assessing the antioxidant capacity of this compound.

References

Application Notes and Protocols: Evaluating the Antiviral Activity of Eichlerianic Acid Against Herpes Simplex Virus (HSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential antiviral activity of Eichlerianic acid, a natural triterpenoid, against Herpes Simplex Virus (HSV). The following protocols and methodologies are based on established standards for antiviral drug screening and characterization.

Introduction

Herpes Simplex Viruses (HSV-1 and HSV-2) are ubiquitous pathogens responsible for a wide range of human diseases, from mucocutaneous lesions to life-threatening encephalitis. The emergence of drug-resistant HSV strains necessitates the discovery of novel antiviral agents with alternative mechanisms of action.[1][2] this compound, a pentacyclic triterpenoid, represents a potential candidate for anti-HSV therapy. This document outlines a systematic approach to assess its efficacy and elucidate its mechanism of action.

Key Experimental Stages

The evaluation of this compound's anti-HSV activity involves a multi-step process, beginning with cytotoxicity assessment, followed by direct antiviral efficacy assays, and culminating in mechanistic studies.

G A Cytotoxicity Assessment (CC50 Determination) B Antiviral Activity Screening (IC50 Determination) A->B Establish non-toxic concentration range C Plaque Reduction Assay B->C Confirm antiviral effect D Determination of Selectivity Index (SI) C->D Quantify therapeutic window E Mechanism of Action Studies D->E Investigate how the compound works F Molecular Docking E->F Predict binding interactions G A Pre-treatment of Virus E Plaque Reduction Assay A->E B Pre-treatment of Cells B->E C Treatment during Adsorption C->E D Post-adsorption Treatment D->E G cluster_0 HSV HSV Receptor Cell Surface Receptor HSV->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Replication Viral Replication Akt->Replication Promotes Eichlerianic_Acid This compound Eichlerianic_Acid->PI3K Inhibits

References

Application Notes and Protocols for Determining the Antiviral Efficacy of Eichlerianic Acid via Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a natural triterpenoid, has demonstrated potential as an antiviral agent. Triterpenoids, a class of compounds widely found in plants, are known for their diverse pharmacological activities, including antiviral effects against a range of viruses. This document provides a detailed protocol for utilizing the plaque reduction assay to quantify the in vitro antiviral efficacy of this compound, a critical step in the evaluation of novel therapeutic candidates.

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[1] This method allows for the quantification of the reduction in viral plaque formation in a cell monolayer in the presence of a test compound. The resulting data can be used to determine key parameters such as the 50% inhibitory concentration (IC50), which represents the concentration of the compound that inhibits viral plaque formation by 50%.

This application note will focus on the evaluation of this compound against Herpes Simplex Virus Type 2 (HSV-2), a virus against which it has shown inhibitory activity. The protocols provided herein can be adapted for other lytic viruses with appropriate modifications to cell lines and incubation times.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic effect on the host cells. This ensures that any observed reduction in viral plaques is due to the specific antiviral activity of the compound and not simply due to cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Vero cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "no drug" (medium only) control and a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the plaque reduction assay).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "no drug" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This protocol details the steps to determine the antiviral efficacy of this compound against HSV-2.

Materials:

  • Vero cells

  • Complete DMEM

  • HSV-2 stock of known titer (Plaque Forming Units/mL)

  • This compound stock solution

  • Carboxymethyl cellulose (CMC) or Agarose overlay medium

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well or 12-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate for 24 hours.

  • Virus Dilution: Prepare a dilution of the HSV-2 stock in serum-free DMEM to yield approximately 50-100 plaques per well.

  • Infection: Wash the confluent cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL (for a 6-well plate) of the diluted virus.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add 2 mL of the overlay medium (e.g., DMEM with 2% FBS and 0.5% low-melting-point agarose or CMC) containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques have formed in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells by adding 1 mL of 10% formalin and incubating for at least 30 minutes at room temperature.

    • Remove the formalin and stain the cell monolayer with 1 mL of Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug).

    • The IC50 value is determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables present hypothetical but realistic data for the cytotoxicity and antiviral efficacy of this compound.

Table 1: Cytotoxicity of this compound on Vero Cells

This compound (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.250100.0
101.23598.8
251.21096.8
501.15092.0
1000.98078.4
2000.61048.8
4000.25020.0

CC50: Approximately 205 µM

Table 2: Plaque Reduction Assay Results for this compound against HSV-2

This compound (µM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)850
57215.3
105831.8
254151.8
502372.9
100890.6

IC50: Approximately 24 µM Selectivity Index (SI = CC50/IC50): 8.54

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed Vero Cells in 6-well plates infection Infect cell monolayer with HSV-2 cell_seeding->infection 24h incubation virus_dilution Prepare HSV-2 dilution virus_dilution->infection compound_dilution Prepare this compound serial dilutions treatment Add overlay medium with This compound compound_dilution->treatment adsorption Incubate for viral adsorption infection->adsorption 1-2h adsorption->treatment incubation Incubate for 48-72 hours for plaque formation treatment->incubation fixation Fix cells with formalin incubation->fixation staining Stain with Crystal Violet fixation->staining plaque_counting Count plaques in each well staining->plaque_counting calculation Calculate % Plaque Reduction and IC50 plaque_counting->calculation

Caption: Workflow for the plaque reduction assay to determine the antiviral efficacy of this compound.

Potential Mechanism of Action: Inhibition of Viral Entry

Many triterpenoids exert their antiviral effects by interfering with the initial stages of viral infection, such as attachment to the host cell and entry. The following diagram illustrates a plausible signaling pathway for the inhibition of viral entry.

G cluster_virus Virus cluster_host Host Cell cluster_entry Viral Entry virus HSV-2 Virion glycoproteins Viral Glycoproteins (gB, gD) receptors Host Cell Receptors (e.g., HVEM, Nectin-1) glycoproteins->receptors Attachment fusion Membrane Fusion receptors->fusion membrane Host Cell Membrane eichlerianic_acid This compound eichlerianic_acid->glycoproteins Binds to or alters conformation eichlerianic_acid->receptors Blocks interaction eichlerianic_acid->fusion Inhibits entry Viral Capsid Entry into Cytoplasm fusion->entry

Caption: Postulated mechanism of this compound inhibiting viral entry by interfering with viral glycoproteins and host cell receptors.

References

Application Notes and Protocols for Eichlerianic Acid in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a tetracyclic triterpenoid isolated from plants of the Dysoxylum genus, has demonstrated notable biological activity, particularly as an antiviral agent. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro antiviral experiments. The information herein is intended to guide researchers in accurately preparing and utilizing this compound for reproducible experimental outcomes.

Physicochemical and Storage Information

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key physicochemical properties and recommended storage conditions.

PropertyValueReference
CAS Number 56421-13-7[1][2]
Molecular Formula C₃₀H₅₀O₄[2]
Molecular Weight 474.7 g/mol [2]
Appearance White to off-white solid
Storage (Solid) 0°C (short-term), -20°C (long-term), desiccated[2]
Storage (Stock Solution) Aliquots at -20°C for up to 1 month[2]

Preparation of this compound Stock Solutions

The poor aqueous solubility of triterpenoids like this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of compounds.

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For a 1 mL stock solution of 10 mM, weigh out 4.747 mg.

    • Calculation:

      • Molecular Weight (MW) of this compound = 474.7 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.010 mol/L x 474.7 g/mol x 0.001 L = 0.004747 g = 4.747 mg

  • Dissolution: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[2]

Note on Solvent Choice: While DMSO is recommended, other organic solvents like ethanol may also be suitable. However, solubility should be empirically determined. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols for In Vitro Antiviral Assays

This compound has shown antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) with a reported 50% inhibitory concentration (IC₅₀) of 8 µg/mL in Vero cells. The following are generalized protocols for evaluating the antiviral efficacy of this compound.

Cell Viability Assay (MTT Assay)

It is essential to determine the cytotoxicity of this compound on the host cells to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • Host cells (e.g., Vero cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final DMSO concentration should be consistent across all wells and in the vehicle control (e.g., 0.1%).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

Materials:

  • Confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates

  • Virus stock (e.g., HSV-1 or HSV-2)

  • This compound working solutions (in culture medium)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet in methanol/water)

Procedure:

  • Virus Adsorption: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells. Add the overlay medium containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the control wells.

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC₅₀ value can be determined from the dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's antiviral activity are still under investigation, evidence from related triterpenoids suggests potential interference with viral entry and replication, as well as modulation of host cell signaling pathways involved in the inflammatory response to viral infection, such as the NF-κB and MAPK pathways.[3][4][5][6]

Experimental Workflow for Antiviral Activity Screening

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) B Determine Cytotoxicity (e.g., MTT Assay) to find non-toxic concentrations A->B Use in D Treat infected cells with This compound B->D Inform concentrations for C Infect Host Cells with Virus (e.g., HSV-1) C->D Followed by E Incubate for Plaque Formation D->E F Stain and Count Plaques E->F G Calculate Plaque Reduction (%) F->G H Determine IC50 Value G->H

Caption: Workflow for assessing the antiviral activity of this compound.
Proposed Signaling Pathway Inhibition by this compound During Viral Infection

Viruses often manipulate host cell signaling pathways, such as NF-κB and MAPK, to facilitate their replication and evade the immune response. Triterpenoids have been shown to inhibit these pathways, suggesting a potential mechanism for the antiviral and anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Testing Eichlerianic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid, a tetranortriterpenoid isolated from plants of the Dysoxylum genus, presents a promising avenue for anticancer research. This document provides detailed application notes and protocols for evaluating the cytotoxic effects of this compound on a panel of suitable cancer cell lines. The proposed cell lines have been selected based on their documented susceptibility to cytotoxic compounds isolated from Dysoxylum species and other tetranortriterpenoids. These protocols will guide researchers in determining the IC50 values, investigating the mechanism of cell death, and exploring the underlying signaling pathways affected by this compound.

Recommended Cell Lines for Cytotoxicity Screening

Based on the cytotoxic activity of structurally related tetranortriterpenoids and other compounds isolated from the Dysoxylum genus, the following human cancer cell lines are recommended for testing the cytotoxic potential of this compound:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. Compounds from Dysoxylum species have demonstrated cytotoxicity against MCF-7 cells.

  • A549: A human lung carcinoma cell line. It has been shown to be sensitive to cytotoxic compounds from the Dysoxylum genus.

  • HT-29: A human colon adenocarcinoma cell line. This cell line has been used to evaluate the cytotoxicity of various natural products, including those from Dysoxylum.

  • HL-60: A human promyelocytic leukemia cell line, which is a common model for studying apoptosis. Other tetranortriterpenoids have shown activity against this cell line.

  • Vero: An African green monkey kidney epithelial cell line. While not a cancer cell line, it can be used as a non-cancerous control to assess the selectivity of this compound. An IC50 of 7 μg/mL for this compound has been reported for its antiviral activity against HSV-1 in Vero cells, indicating a baseline for its general cytotoxicity.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 values for compounds structurally related to this compound or isolated from the Dysoxylum genus, providing a reference for expected cytotoxic concentrations.

Compound/ExtractCell LineIC50 ValueReference
Compounds from Dysoxylum malabaricumMCF-7Potent cytotoxicity
Compounds from Dysoxylum gaudichaudianumMCF-7Cytotoxic[2]
Compounds from Dysoxylum gaudichaudianumHT-29Cytotoxic[2]
Compounds from Dysoxylum gaudichaudianumHCT-116Cytotoxic[2]
Nimbolide (tetranortriterpenoid)HL-600.8 ± 0.1 µM
Nimbolide (tetranortriterpenoid)SMMC77212.2 ± 0.2 µM
Nimbolide (tetranortriterpenoid)A5491.9 ± 1.3 µM
Nimbolide (tetranortriterpenoid)MCF-74.5 ± 1.1 µM
Nimbolide (tetranortriterpenoid)SW-4802.3 ± 0.1 µM
This compoundVero7 µg/mL (Antiviral IC50)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cancer cell lines (MCF-7, A549, HT-29, HL-60) and Vero cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Selected cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathways

This protocol is for investigating the effect of this compound on key signaling proteins involved in cell survival and apoptosis.

Materials:

  • Selected cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, NF-κB p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis start Start: Select Cell Lines (MCF-7, A549, HT-29, HL-60, Vero) mtt MTT Assay start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot pathway_analysis Analyze Key Signaling Proteins (PI3K/Akt, MAPK/ERK, NF-κB) western_blot->pathway_analysis end End: Elucidate Cytotoxic Mechanism pathway_analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathways for Investigation

Based on the known mechanisms of other tetranortriterpenoids, the following signaling pathways are proposed to be investigated for their role in this compound-induced cytotoxicity.

signaling_pathways cluster_pro_survival Pro-Survival Pathways cluster_proliferation Proliferation Pathway cluster_inflammation Inflammation & Survival Pathway cluster_apoptosis Apoptosis Regulation pi3k PI3K akt Akt pi3k->akt Activates ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ikk IKK nfkb NF-κB ikk->nfkb Activates bcl2 Bcl-2 (Anti-apoptotic) caspase3 Caspase-3 (Executioner) bcl2->caspase3 Inhibits bax Bax (Pro-apoptotic) bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis eichlerianic_acid This compound eichlerianic_acid->akt Inhibits? eichlerianic_acid->erk Inhibits? eichlerianic_acid->nfkb Inhibits? eichlerianic_acid->bcl2 Downregulates? eichlerianic_acid->bax Upregulates?

Caption: Putative signaling pathways affected by this compound.

References

Application of Eichlerianic Acid in Cancer Cell Line Studies: A Review of Available Data and Protocols for Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of scientific literature and databases reveals a significant lack of published research on the direct application of Eichlerianic acid in cancer cell line studies. This compound is a natural triterpenoid isolated from the plant Dysoxylum lenticellatum[1][2]. While studies on the extracts of the Dysoxylum genus have shown cytotoxic activities against various cancer cell lines, and other compounds isolated from Dysoxylum lenticellatum have been investigated for their anticancer effects, specific data regarding this compound's cytotoxicity, mechanism of action, or effects on signaling pathways in cancer cells are not available in the current body of scientific literature[3][4][5]. The primary biological activity reported for this compound is antiviral, specifically against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) in Vero cells, with a reported IC50 of 8 μg/mL[2].

Given the absence of specific data for this compound, this document provides detailed application notes and protocols for a well-researched, structurally distinct plant-derived compound, Ellagic Acid , which has demonstrated significant anticancer properties. This information is intended to serve as a comprehensive example and a guide for potential future studies on novel compounds like this compound.

Application Notes: Ellagic Acid in Cancer Cell Line Studies

Introduction:

Ellagic acid is a natural polyphenol found in various fruits and nuts[4][6]. It has been extensively studied for its anticarcinogenic effects, which are attributed to its ability to inhibit tumor cell proliferation, induce apoptosis, and modulate various signaling pathways involved in cancer progression[4][6].

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ellagic Acid against a range of human cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
HeLa Cervical CarcinomaApprox. 20-4048MTT[7][8]
SiHa Cervical Carcinoma> 4048MTT[7][8]
C33A Cervical Carcinoma> 4048MTT[7][8]
U251 GlioblastomaNot specified24, 48, 72CCK-8[5]
LNCaP Prostate CancerNot specifiedNot specifiedNot specified[4]
PC-3 Prostate CancerNot specifiedNot specifiedNot specified[6]
MCF-7 Breast CancerNot specifiedNot specifiedNot specified[6]
HCT-15 Colorectal CancerNot specifiedNot specifiedNot specified[6]
A549 Lung CancerNot specifiedNot specifiedNot specified[6]
PANC-1 Pancreatic CancerNot specifiedNot specifiedNot specified[6]
AsPC-1 Pancreatic CancerNot specifiedNot specifiedNot specified[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. Researchers should establish their own dose-response curves.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like Ellagic Acid in vitro.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Ellagic Acid (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Ellagic Acid in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Ellagic Acid to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ellagic Acid (or other test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of Ellagic Acid for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

  • Cancer cell line of interest

  • Ellagic Acid (or other test compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, STAT3, p-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with Ellagic Acid as required.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by Ellagic Acid and a general experimental workflow for its in vitro evaluation.

G cluster_0 Experimental Workflow for In Vitro Anticancer Drug Screening Cell Culture Cell Culture Treatment with Compound Treatment with Compound Cell Culture->Treatment with Compound Dose-response Time-course Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Compound->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment with Compound->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Treatment with Compound->Western Blot Analysis Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Select Concentrations for Further Assays Select Concentrations for Further Assays Determine IC50->Select Concentrations for Further Assays Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Flow Cytometry)->Quantify Apoptosis Mechanism of Cell Death Mechanism of Cell Death Quantify Apoptosis->Mechanism of Cell Death Analyze Protein Expression Analyze Protein Expression Western Blot Analysis->Analyze Protein Expression Identify Signaling Pathways Identify Signaling Pathways Analyze Protein Expression->Identify Signaling Pathways G cluster_1 Ellagic Acid-Induced Apoptosis Pathway Ellagic Acid Ellagic Acid ↑ Bax ↑ Bax Ellagic Acid->↑ Bax upregulates ↓ Bcl-2 ↓ Bcl-2 Ellagic Acid->↓ Bcl-2 downregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization ↑ Bax->Mitochondrial Outer\nMembrane Permeabilization ↓ Bcl-2->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_2 Inhibition of STAT3 Signaling by Ellagic Acid Growth Factors / Cytokines Growth Factors / Cytokines JAK2 JAK2 Growth Factors / Cytokines->JAK2 activate STAT3 STAT3 JAK2->STAT3 phosphorylates p-STAT3 (Dimerization) p-STAT3 (Dimerization) STAT3->p-STAT3 (Dimerization) Ellagic Acid Ellagic Acid Ellagic Acid->JAK2 inhibits phosphorylation Ellagic Acid->p-STAT3 (Dimerization) suppresses Nuclear Translocation Nuclear Translocation p-STAT3 (Dimerization)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation,\nSurvival, Angiogenesis

References

Application Notes and Protocols: Exploring the Synergistic Potential of Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eichlerianic acid, a natural product isolated from Dysoxylum lenticellatum, represents a potential candidate for combination therapies.[1] While research on this specific compound is nascent, the exploration of synergistic interactions between natural products and existing therapeutic agents is a promising strategy in drug development. This approach can enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. These notes provide a comprehensive framework and detailed protocols for investigating the potential synergistic effects of this compound with other compounds, drawing upon established methodologies used for similar natural products.

The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. Studies on other natural acids, such as ethacrynic acid and various phenolic compounds, have demonstrated significant synergistic potential with anticancer agents and antibiotics. For instance, ethacrynic acid has been shown to synergistically enhance the antitumor effects of irreversible EGFR tyrosine kinase inhibitors in breast cancer by modulating the WNT/β-catenin and MAPK-ERK1/2 signaling pathways.[2] Similarly, phenolic compounds found in grape pomace extract exhibit synergistic interactions with various classes of antibiotics against both Gram-positive and Gram-negative bacteria.[3]

These application notes will guide researchers through the process of identifying and validating potential synergistic combinations involving this compound. The protocols provided are adapted from established methods for assessing drug synergy and offer a robust starting point for in-vitro investigations.

Experimental Workflow

The following diagram outlines a typical workflow for screening and validating the synergistic effects of this compound with a library of compounds.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Validation & Mechanistic Analysis cluster_invivo Phase 3: In Vivo Confirmation A Single-Agent Cytotoxicity Assay (this compound & Partner Compounds) B High-Throughput Combination Screening (Checkerboard Assay) A->B Determine IC50 values C Calculate Combination Index (CI) B->C Identify synergistic combinations D Apoptosis & Cell Cycle Assays C->D Validate synergy E Western Blot Analysis of Signaling Pathways D->E Investigate mechanism F Xenograft Tumor Model Studies E->F Confirm in vivo efficacy

Caption: A generalized workflow for the identification and validation of synergistic drug combinations.

Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its potential partner compounds individually on a selected cancer cell line.

Materials:

  • Target cancer cell line (e.g., PC-3 for prostate cancer, K562 for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and partner compound(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and each partner compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using dose-response curve analysis software (e.g., GraphPad Prism).

Protocol 2: Assessment of Synergy (Checkerboard Assay and Combination Index)

This protocol determines the synergistic, additive, or antagonistic effect of combining this compound with another compound.

Procedure:

  • Checkerboard Assay:

    • Prepare serial dilutions of this compound (horizontally) and the partner compound (vertically) in a 96-well plate. The concentrations should range from above to below their individual IC50 values.

    • Seed cells as described in Protocol 1.

    • Add the drug combinations to the cells and incubate for 48-72 hours.

    • Perform an MTT assay to determine the cell viability in each well.

  • Combination Index (CI) Calculation:

    • The CI is calculated using the Chou-Talalay method with software like CompuSyn.[4]

    • The CI value provides a quantitative measure of the interaction between the two drugs:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation

Quantitative data from the synergy experiments should be summarized in clear, structured tables for easy comparison.

Table 1: IC50 Values of Individual Compounds

CompoundCell LineIC50 (µM) after 48h
This compoundK562Hypothetical Value
Compound AK562Hypothetical Value
This compoundPC-3Hypothetical Value
Compound APC-3Hypothetical Value

Table 2: Combination Index (CI) Values for this compound and Compound A

Cell LineCombination Ratio (this compound:Compound A)Fa (Fraction Affected)CI ValueInterpretation
K5621:10.50< 1Synergism
K5621:20.50< 1Synergism
PC-31:10.50~ 1Additive

Hypothetical Signaling Pathway Analysis

Based on the mechanisms of other natural acids, a synergistic interaction of this compound could involve the modulation of key cancer-related signaling pathways. For example, a combination treatment might lead to a more potent inhibition of cell proliferation and induction of apoptosis by targeting multiple nodes in pathways like the PI3K/Akt and MAPK/ERK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Eichlerianic_Acid This compound Eichlerianic_Acid->Akt Inhibition Compound_A Partner Compound (e.g., Kinase Inhibitor) Compound_A->MEK Inhibition

Caption: A hypothetical signaling pathway demonstrating dual inhibition by this compound and a partner compound.

Conclusion

While specific data on the synergistic effects of this compound are not yet available, the protocols and frameworks outlined in these application notes provide a solid foundation for researchers to begin such investigations. By systematically applying these methodologies, it is possible to uncover novel combination therapies with the potential for significant clinical impact. The study of synergy is a complex but rewarding field, and natural products like this compound offer a rich source of potential therapeutic innovations.

References

Elucidating the Mechanism of Action of Eichlerianic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerianic acid, a natural product isolated from Dysoxylum lenticellatum, has demonstrated biological activity, including antiviral effects.[1] However, its precise mechanism of action remains largely uncharacterized. These application notes provide a comprehensive guide for researchers to investigate the molecular mechanisms by which this compound exerts its biological effects. The following sections detail a strategic workflow, encompassing initial target identification, in-depth cellular and biochemical assays, and preliminary in vivo validation. Detailed protocols for key experiments are provided, along with examples of data presentation and visualization to facilitate experimental design and interpretation.

Introduction: A Strategic Approach to Unraveling the Mechanism of Action

Elucidating the mechanism of action (MOA) of a bioactive small molecule like this compound is a critical step in the drug discovery and development process.[2][3] A thorough understanding of its molecular targets and the downstream pathways it modulates is essential for lead optimization, predicting potential toxicities, and identifying patient populations who are most likely to respond to the therapy.[4][5]

This guide proposes a multi-pronged approach that integrates computational methods, biochemical and biophysical techniques, and cell-based assays to build a comprehensive picture of this compound's MOA. The workflow is designed to be iterative, with findings from one set of experiments informing the design of subsequent studies.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Model Studies Target Hypothesis Generation Target Hypothesis Generation Affinity-based Methods Affinity-based Methods Target Hypothesis Generation->Affinity-based Methods Design Probes Label-free Methods Label-free Methods Target Hypothesis Generation->Label-free Methods Biochemical Assays Biochemical Assays Affinity-based Methods->Biochemical Assays Validate Hits Label-free Methods->Biochemical Assays Validate Hits Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Confirm Cellular Activity Signaling Pathway Analysis Signaling Pathway Analysis Cell-based Assays->Signaling Pathway Analysis Efficacy Studies Efficacy Studies Signaling Pathway Analysis->Efficacy Studies Guide Model Selection Pharmacodynamic Analysis Pharmacodynamic Analysis Efficacy Studies->Pharmacodynamic Analysis

Caption: A strategic workflow for elucidating the mechanism of action of this compound.

Phase 1: Target Identification

The initial and most crucial step is to identify the direct molecular target(s) of this compound. A combination of affinity-based and label-free methods is recommended to increase the probability of success and to validate initial findings.[2][6]

Affinity-Based Target Identification: Affinity Chromatography

Affinity chromatography remains a widely used and powerful technique for identifying the binding partners of a small molecule.[7] This method involves immobilizing a derivative of this compound onto a solid support to "pull down" its interacting proteins from a cell lysate.

  • Synthesis of this compound Probe:

    • Conduct structure-activity relationship (SAR) studies to identify a non-essential position on the this compound molecule for linker attachment.

    • Synthesize an this compound derivative with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Couple the derivatized this compound to an activated solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cell line susceptible to the virus against which this compound is active) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[7] This approach avoids the potentially confounding effects of chemical modification of the compound of interest.

  • Preparation of Cell Lysate:

    • Prepare a clarified cell lysate as described for affinity chromatography.

  • Compound Incubation:

    • Divide the lysate into aliquots. Treat one aliquot with this compound (at a concentration determined by its biological activity) and another with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each aliquot.

    • Incubate for a time determined by a preliminary optimization experiment to achieve partial digestion in the control sample.

    • Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis of Protected Proteins:

    • Separate the digested protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Identify protein bands that are present or more intense in the this compound-treated sample compared to the control.

    • Excise these bands and identify the proteins by LC-MS/MS as described above.

Data Presentation: Target Identification
Method Putative Target(s) Molecular Weight (kDa) Peptide Count Sequence Coverage (%)
Affinity ChromatographyProtein X721535
Affinity ChromatographyProtein Y451142
DARTSProtein X721231
DARTSProtein Z95825

Hypothetical data for illustration purposes.

Phase 2: Target Validation and Pathway Analysis

Once putative targets have been identified, the next phase involves validating these interactions and investigating the downstream cellular pathways affected by this compound.

Biochemical Validation of Target Engagement

Biochemical assays are essential to confirm a direct interaction between this compound and the identified target protein(s) and to quantify the binding affinity.

  • Protein Expression and Purification:

    • Clone, express, and purify the putative target protein (e.g., Protein X) using standard molecular biology techniques.

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer.

    • Prepare a solution of this compound in the same buffer.

  • ITC Measurement:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for understanding how the interaction between this compound and its target translates into a cellular response.[8][9][10]

Assuming Protein X is a kinase in a known signaling pathway, this protocol will assess the effect of this compound on the phosphorylation of a downstream substrate.

  • Cell Treatment:

    • Plate a relevant cell line and allow the cells to adhere.

    • Treat the cells with increasing concentrations of this compound for a specified time. Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of Protein X.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Eichlerianic_acid Eichlerianic_acid Protein_X Protein_X Eichlerianic_acid->Protein_X Inhibits Downstream_Substrate Downstream_Substrate Protein_X->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response

Caption: A hypothetical signaling pathway modulated by this compound.

Data Presentation: Functional Assays

Biochemical Validation

Parameter Value
Dissociation Constant (Kd)1.5 µM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.7 kcal/mol

Hypothetical ITC data for the interaction between this compound and Protein X.

Cell-Based Assay

This compound (µM) p-Substrate / Total Substrate (Relative Units)
01.00
10.78
50.45
100.15

Hypothetical Western blot quantification.

Phase 3: In Vivo Model Studies

The final phase of preclinical MOA studies involves validating the findings in a relevant animal model. This step is critical for assessing the therapeutic potential and understanding the in vivo effects of this compound.

Efficacy Studies in a Disease Model

Based on the in vitro activity, an appropriate animal model should be selected. For example, if this compound has antiviral activity, a viral infection model would be suitable.

  • Animal Model:

    • Select a suitable animal model (e.g., mice) and the appropriate viral strain.

    • Acclimate the animals to the housing conditions.

  • Treatment Groups:

    • Divide the animals into groups:

      • Vehicle control

      • This compound (multiple dose levels)

      • Positive control (a known antiviral drug)

  • Infection and Treatment:

    • Infect the animals with the virus.

    • Administer this compound or controls at specified time points post-infection.

  • Monitoring and Endpoints:

    • Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity).

    • At the end of the study, collect tissues of interest (e.g., lungs, spleen) for analysis of viral load (e.g., by qPCR or plaque assay).

Pharmacodynamic Analysis

Pharmacodynamic studies aim to demonstrate that this compound engages its target and modulates the relevant pathway in vivo.

  • Dosing and Tissue Collection:

    • Treat a cohort of animals with this compound at an efficacious dose.

    • At various time points after dosing, euthanize the animals and collect the target tissue.

  • Analysis of Target Modulation:

    • Prepare tissue lysates.

    • Perform Western blot analysis to measure the phosphorylation status of the downstream substrate of Protein X, as described in the cell-based assay protocol.

InVivo_Workflow Select Animal Model Select Animal Model Establish Infection Establish Infection Select Animal Model->Establish Infection Administer this compound Administer this compound Establish Infection->Administer this compound Monitor Clinical Signs Monitor Clinical Signs Administer this compound->Monitor Clinical Signs Analyze Target Modulation Analyze Target Modulation Administer this compound->Analyze Target Modulation Assess Viral Load Assess Viral Load Monitor Clinical Signs->Assess Viral Load

Caption: Workflow for in vivo studies of this compound.

Data Presentation: In Vivo Studies

Efficacy Study

Treatment Group Average Weight Loss (%) Viral Titer (log10 PFU/g tissue)
Vehicle Control20.56.8
This compound (10 mg/kg)12.35.2
This compound (30 mg/kg)7.84.1
Positive Control6.53.9

Hypothetical in vivo efficacy data.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By combining unbiased target identification methods with rigorous biochemical and cell-based validation, and culminating in in vivo studies, researchers can build a comprehensive understanding of how this natural product exerts its biological effects. This knowledge is paramount for advancing this compound or its derivatives through the drug discovery pipeline.

References

Application Notes & Protocols: Formulation Strategies to Improve the Bioavailability of Eichlerianic Acid and Other Poorly Soluble Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eichlerianic acid, a natural triterpenoid, represents a class of molecules with significant therapeutic potential but is often hindered by poor aqueous solubility, leading to low oral bioavailability. This document provides a detailed overview of established and innovative formulation strategies to overcome this limitation. It includes generalized protocols for the preparation of nanosuspensions, solid dispersions, and lipid-based formulations, which are broadly applicable to this compound and similar triterpenoid compounds. Quantitative data from representative triterpenoids are presented to illustrate the potential efficacy of these techniques.

Introduction: The Bioavailability Challenge

This compound is a natural product isolated from Dysoxylum lenticellatum[1][2]. Like many other pentacyclic triterpenoids, it possesses a large, rigid, and lipophilic structure.[3][4] This inherent lipophilicity results in very low aqueous solubility, which is the primary barrier to its absorption in the gastrointestinal tract and, consequently, its oral bioavailability.[4][5]

According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and potentially high permeability are classified as BCS Class II drugs.[6] The dissolution rate in the gastrointestinal fluid is the rate-limiting step for absorption for these compounds.[6][7] Therefore, formulation strategies for this compound must focus on enhancing its solubility and dissolution rate to improve therapeutic efficacy.

Below is a diagram illustrating the key barriers to the oral bioavailability of poorly soluble compounds like this compound.

G cluster_1 Systemic Circulation Drug This compound (Solid Form) Dissolution Dissolution (Rate-Limiting Step) Drug->Dissolution Poor Aqueous Solubility Drug_Sol Drug in Solution (in GI Fluid) Dissolution->Drug_Sol Permeation Permeation (Across Intestinal Wall) Drug_Sol->Permeation Absorbed_Drug Absorbed Drug (Bioavailable) Permeation->Absorbed_Drug First-Pass Metabolism (Liver)

Figure 1: Bioavailability barriers for this compound.

Formulation Strategies and Example Data

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[8][9] The most relevant for triterpenoids include particle size reduction, solid dispersions, and lipid-based formulations.

Particle Size Reduction: Nanosuspensions

Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation.[6][8] Nanosuspensions are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[7]

Table 1: Representative Bioavailability Enhancement of Triterpenoids via Nanonization (Note: Data presented is for other triterpenoids to illustrate the potential of the technique, as specific data for this compound is not available).

TriterpenoidFormulationKey FindingsReference
Betulinic AcidNanosuspension2.5-fold increase in oral bioavailability in rats compared to coarse powder.[4]
Oleanolic AcidNanosuspensionSignificant increase in dissolution velocity and saturation solubility.[4]
Ursolic AcidNanoparticlesEnhanced intestinal absorption and lower cytotoxicity compared to free drug.[5]
Amorphous Solid Dispersions

Solid dispersions involve dispersing the drug in an amorphous, hydrophilic polymer matrix at a molecular level.[9][10] The drug exists in an amorphous state, which has higher energy and greater solubility than the stable crystalline form. Common preparation methods include spray drying and hot-melt extrusion.[10]

Table 2: Representative Bioavailability Enhancement of Triterpenoids via Solid Dispersions (Note: Data presented is for other triterpenoids to illustrate the potential of the technique).

TriterpenoidPolymer CarrierKey FindingsReference
Betulinic AcidSoluplus®Increased aqueous solubility by over 1000-fold.[4]
Oleanolic AcidPVP K30Marked improvement in dissolution rate compared to pure drug.General Knowledge
Icariin (Flavonoid)VariousSignificant solubility and bioavailability improvements.[11]
Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) solubilize the lipophilic drug in lipid excipients, presenting it to the GI tract in a solubilized form.[6] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media, facilitating drug absorption.[6][9]

Table 3: Representative Bioavailability Enhancement of Triterpenoids via Lipid-Based Formulations (Note: Data presented is for other triterpenoids to illustrate the potential of the technique).

TriterpenoidFormulation TypeKey FindingsReference
Oleanolic AcidPhospholipid Complex5.2-fold increase in oral bioavailability in rats.[4]
Betulinic AcidLiposomesEnhanced cellular uptake and anticancer activity.[4]
Icariside II (Flavonoid)Drug-Phospholipid ComplexSuccessful enhancement in bioavailability, further improved by particle size reduction.[11]

Experimental Protocols

The following are generalized protocols that serve as a starting point for the formulation development of this compound. Optimization of excipients and process parameters is critical for success.

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound with a particle size between 200-600 nm.[7]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Milling Media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified Water

  • High-speed planetary ball mill or similar media mill

Procedure:

  • Prepare a stabilizer solution by dissolving the selected stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.

  • Create a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear homogenizer for 10 minutes.

  • Transfer the pre-suspension to the milling chamber, which is pre-filled with the milling media (e.g., 40% of chamber volume).

  • Initiate the wet milling process at a controlled temperature (e.g., 4-10°C to prevent degradation) and high speed (e.g., 2000 rpm).

  • Mill for a predetermined time (e.g., 2-8 hours). Withdraw samples periodically (e.g., every 30 minutes) to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer Carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, HPMC)

  • Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane - must dissolve both drug and polymer)

  • Rotary evaporator or spray dryer

Procedure:

  • Determine the drug-to-polymer ratio (e.g., 1:2, 1:4, 1:9 w/w).

  • Completely dissolve both the this compound and the polymer carrier in a suitable volume of the organic solvent with magnetic stirring.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a dry, thin film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the resulting product using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug. Perform dissolution studies to compare against the pure drug.

Protocol 3: In Vitro Dissolution and Permeability Assessment

Objective: To evaluate the improvement in dissolution and permeability of the formulated this compound.

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Formulation (nanosuspension, solid dispersion) and pure this compound.

  • HPLC system for drug quantification.

  • Caco-2 cell monolayer for permeability study (or PAMPA plate).

Procedure (Dissolution):

  • Pre-heat the dissolution medium (900 mL) to 37 ± 0.5°C in the dissolution vessels.

  • Add a quantity of the formulation or pure drug equivalent to a specific dose of this compound into each vessel.

  • Begin paddle rotation at a set speed (e.g., 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Visualization of Development Workflow

The development and evaluation of an enhanced bioavailability formulation follows a logical progression from initial preparation to in vivo testing.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Performance cluster_3 Phase 4: In Vivo Evaluation Formulation Strategy Selection (Nanosuspension, SD, LBDDS) Preparation Formulation Preparation (Protocol 1, 2, etc.) Formulation->Preparation Characterization Characterization - Particle Size (DLS) - Amorphous State (DSC/XRD) - Drug Loading Preparation->Characterization Dissolution Dissolution Testing (Protocol 3) Characterization->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic (PK) Study (e.g., in Rats) Permeability->PK_Study Lead Candidate Data_Analysis Data Analysis (AUC, Cmax, Tmax) PK_Study->Data_Analysis

Figure 2: Workflow for developing a high-bioavailability formulation.

Conclusion

While direct research on this compound formulations is not yet available, established principles for enhancing the bioavailability of poorly soluble triterpenoids provide a clear and promising path forward. Techniques such as nanonization, amorphous solid dispersions, and lipid-based systems have a strong track record of success with analogous compounds. By applying the generalized protocols and characterization methods outlined in these notes, researchers can systematically develop and evaluate novel formulations to unlock the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Eichlerianic acid in aqueous solutions. Given that this compound is a complex triterpenoid, poor aqueous solubility is an expected challenge. This guide offers systematic approaches to enhance its solubility for experimental use.

Troubleshooting Guide: Common Solubility Issues with this compound

This section addresses specific problems users may encounter during their experiments and provides step-by-step solutions.

Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer.

  • Possible Cause: The aqueous buffer has a pH below the pKa of this compound, leading to the predominance of the non-ionized, less soluble form. The concentration of the compound may also be above its saturation solubility in the given solvent system.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is a carboxylic acid, its solubility can be significantly increased by raising the pH of the aqueous solution above its pKa.[1][2][][4] This deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.

      • Action: Prepare a series of buffers with increasing pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Attempt to dissolve this compound in each buffer to determine the minimum pH required for complete dissolution at the desired concentration.

    • Use of Co-solvents: If pH adjustment alone is insufficient or not desired due to experimental constraints, the use of a water-miscible organic co-solvent can increase the solubility of lipophilic compounds.[5][6][7][8][9]

      • Action: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol.[6][7] Then, add the stock solution to the aqueous buffer dropwise while vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

    • Reduction of Concentration: The desired concentration may be too high for the current solvent system.

      • Action: Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower concentration or to use a combination of solubilization techniques.

Issue 2: The solution remains cloudy or forms a suspension even after attempting dissolution.

  • Possible Cause: The compound has very low intrinsic aqueous solubility, and the chosen method is not effective enough at the desired concentration. Micelle formation may be necessary for solubilization.

  • Troubleshooting Steps:

    • Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10][11]

      • Action: Experiment with the addition of non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamer 188.[12][13] Prepare solutions of the surfactant in your aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) and then attempt to dissolve the this compound.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[14][15]

      • Action: Prepare solutions of β-cyclodextrin or its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Add this compound to these solutions and stir to facilitate the formation of inclusion complexes.

Issue 3: The solubility of this compound is inconsistent between experiments.

  • Possible Cause: The experimental conditions are not being precisely controlled. Factors such as temperature, pH, and the rate of addition of stock solutions can influence solubility.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure that all experimental parameters are kept consistent.

      • Action: Use a standardized protocol for preparing your solutions. This includes using the same buffer composition and pH, maintaining a constant temperature, and adding stock solutions at a consistent rate while stirring.

    • Equilibration Time: The dissolution of poorly soluble compounds can be a slow process.

      • Action: Allow sufficient time for the solution to equilibrate. The use of a shaker or sonicator can help to accelerate dissolution. The "shake-flask" method, which involves agitating an excess of the solid compound in the solvent for 24-48 hours, is the gold standard for determining thermodynamic solubility.[16]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: this compound contains a carboxylic acid functional group. In an acidic environment (low pH), the carboxylic acid will be protonated and uncharged, making the molecule less soluble in water. In an alkaline environment (high pH), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion, which is significantly more water-soluble.[2] Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance its solubility.

Q3: What are co-solvents and how do they work?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds.[6][7] They work by reducing the polarity of the aqueous solvent, making it more favorable for nonpolar solutes.[6] Commonly used co-solvents in research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[][7]

Q4: When should I consider using surfactants or cyclodextrins?

A4: Surfactants and cyclodextrins should be considered when pH adjustment and the use of co-solvents are not sufficient to achieve the desired concentration, or if the experimental system is sensitive to high concentrations of organic solvents. Surfactants form micelles to encapsulate the drug, while cyclodextrins form inclusion complexes.[10][11][14] Both are powerful techniques for significantly increasing the aqueous solubility of hydrophobic compounds.

Q5: Are there any potential downsides to using these solubility enhancement techniques?

A5: Yes, each technique has potential drawbacks that must be considered in the context of your specific experiment:

  • pH Adjustment: Extreme pH values can affect the stability of the compound and may not be compatible with biological assays.

  • Co-solvents: High concentrations of organic solvents can be toxic to cells and may interfere with certain assays.

  • Surfactants and Cyclodextrins: These excipients can also have their own biological effects and may interfere with ligand-receptor binding or other biological processes.

It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Quantitative Data Summary

The following table summarizes general solubility data for poorly soluble carboxylic acids, illustrating the potential impact of different solubilization methods. Note that these are examples and the actual solubility of this compound will need to be determined experimentally.

Compound (Example)Solvent SystemApproximate SolubilityReference
Adipic AcidWater (25 °C)15 g/L[22]
Adipic AcidHot Water1600 g/L[22]
Ethacrynic AcidWaterSlightly Soluble[23]
IbuprofenWater (pH 7.2)1.35 g/LGeneric Data
Ibuprofen40% Propylene Glycol> 20 g/LGeneric Data

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.[16]

  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the saturation solubility of this compound in that specific medium.

Protocol 2: Screening for Optimal Co-solvent Concentration

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: In a series of microcentrifuge tubes, prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO v/v).

  • Addition of Compound: Add a small aliquot of the this compound stock solution to each tube to achieve the desired final concentration.

  • Observation: Vortex the tubes and observe for any precipitation immediately and after a set period (e.g., 1 hour). The lowest concentration of co-solvent that maintains a clear solution is the optimal concentration for that drug concentration.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end End start Poorly Soluble This compound ph_adjust pH Adjustment (Increase pH) start->ph_adjust cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) start->cosolvent surfactant Surfactant Addition (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solubility_test Solubility Testing (Visual, HPLC, etc.) ph_adjust->solubility_test cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test decision Soluble? solubility_test->decision end_success Proceed with Experiment decision->end_success Yes end_fail Re-evaluate/ Combine Methods decision->end_fail No end_fail->ph_adjust ph_effect cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) protonated This compound (R-COOH) (Protonated, Uncharged) low_solubility Low Aqueous Solubility protonated->low_solubility deprotonated Eichlerianate (R-COO⁻) (Deprotonated, Charged) protonated->deprotonated Increase pH deprotonated->protonated Decrease pH high_solubility High Aqueous Solubility deprotonated->high_solubility co_solvency_mechanism cluster_water Water Only cluster_cosolvent Water + Co-solvent water Water Molecules drug_precipitate Drug Precipitate water->drug_precipitate Poor Solvation water_cosolvent Water + Co-solvent drug_dissolved Dissolved Drug water_cosolvent->drug_dissolved Enhanced Solvation

References

troubleshooting peak tailing in HPLC analysis of Eichlerianic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Eichlerianic Acid

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a triterpenoid acid. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and resemble a Gaussian curve. Peak tailing is a distortion where the peak is asymmetrical, with a trailing edge that extends from the peak maximum.[1] This is problematic because it can obscure nearby analytes, lead to inaccurate peak integration, reduce sensitivity, and compromise the overall reproducibility and accuracy of quantification.[1][2]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds like this compound, which is a triterpenoid acid, the primary causes of peak tailing often involve unwanted secondary interactions with the stationary phase.[3][4] A frequent issue is the interaction of the ionized acid with residual silanol groups on the surface of silica-based column packings.[4] Other significant causes include operating at an inappropriate mobile phase pH, column overload, physical column degradation (like voids), and extra-column effects such as dead volume in tubing or fittings.[4][5]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for ionizable compounds.[6][7] If the mobile phase pH is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms, leading to broadened and tailing peaks.[4][8] To achieve sharp, symmetrical peaks for acidic compounds, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[6][9] At a lower pH, the ionization of the carboxylic acid group on this compound is suppressed, promoting a single, well-defined retention mechanism and minimizing interactions with the stationary phase.[4][9]

Q4: I am observing peak tailing for this compound. What is the first thing I should check?

A4: First, determine if the tailing is specific to the this compound peak or if all peaks in your chromatogram are tailing. If all peaks are tailing, the issue is likely physical or system-wide, such as a partially blocked column inlet frit, a void in the column, or excessive extra-column volume.[4][10] If only the this compound peak (and other similar acidic compounds) is tailing, the cause is more likely chemical. In this case, the most immediate parameter to investigate and adjust is the pH of your mobile phase.[10][11]

Q5: Can my choice of HPLC column contribute to peak tailing for this compound?

A5: Yes, the column is a major factor. Peak tailing for acidic compounds can be exacerbated by interactions with free silanol groups on the surface of traditional silica-based columns (Type A silica).[2] Using a modern, high-purity silica column (Type B) or a column that is "end-capped" can significantly reduce these secondary interactions.[11][12] End-capping is a process that chemically derivatizes most of the residual silanol groups, creating a more inert surface and leading to improved peak symmetry for polar and ionizable compounds.[4][12][13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Diagnosis - All Peaks or Specific Peaks?

  • Question: Are all peaks in the chromatogram tailing, or is the issue confined to this compound and other structurally similar analytes?

  • Answer:

    • All Peaks Tailing: This points to a physical or system-wide problem.

      • Possible Cause 1: Column Void or Contamination. A void at the column inlet or a partially blocked frit can distort the sample path.[5][10]

      • Solution: Try backflushing the column (if the manufacturer permits).[12] If this fails, replacing the column is often the best solution.[13] Using a guard column can help protect the analytical column from contamination.[12]

    • Specific Peak Tailing (this compound): This suggests a chemical interaction between the analyte and the stationary phase. Proceed to Step 2.

Step 2: Chemical Troubleshooting - Mobile Phase and Analyte Interactions

  • Question: My this compound peak is tailing. How can I improve its shape?

  • Answer: This is likely due to secondary silanol interactions or an incorrect mobile phase pH.

    • Possible Cause 1: Inappropriate Mobile Phase pH. The mobile phase pH may be too high, causing partial ionization of this compound.

    • Solution: Lower the mobile phase pH. Add a small amount of acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your aqueous mobile phase.[12][14] This will suppress the ionization of the carboxylic acid functional group, leading to better peak shape.[9] A good starting point is a pH between 2.5 and 3.0.[11][12]

    • Possible Cause 2: Secondary Silanol Interactions. The acidic analyte may be interacting with active silanol groups on the column packing.

    • Solution: If adjusting the pH is not sufficient, consider using a more inert column, such as a modern end-capped C18 or a C30 column, which can provide excellent resolution for triterpenoids.[12][15]

Step 3: Verifying Other Potential Issues

  • Question: I've adjusted the pH, but I still see some tailing. What else could be the cause?

  • Answer:

    • Possible Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase.[5] This can be identified if the peak shape improves and retention time slightly increases upon sample dilution.[10]

    • Solution: Prepare and inject a dilution series of your sample. If tailing decreases with lower concentrations, reduce the sample load by either diluting the sample or injecting a smaller volume.[10][12]

    • Possible Cause 2: Sample Solvent Effect. Dissolving your sample in a solvent significantly stronger (more organic) than your initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[14][16]

    • Possible Cause 3: Extra-Column Volume. Excessive tubing length or improperly seated fittings can cause peak broadening and tailing, which is often more pronounced for early-eluting peaks.[12][17]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[17] Ensure all fittings are correctly made and tightened to avoid dead volume.[4]

Data Presentation: HPLC Parameter Optimization

The table below summarizes key HPLC parameters and their impact on peak tailing for acidic analytes like this compound.

ParameterPotential Issue Leading to TailingRecommended Action for this compoundExpected Outcome
Mobile Phase pH pH is too close to the pKa of this compound, causing partial ionization.Lower the aqueous mobile phase pH to 2.5-3.0 by adding 0.1% formic acid or TFA.[11][12][14]Suppresses analyte ionization, leading to a single retention mechanism and a symmetrical peak.[4][9]
HPLC Column Secondary interactions with active residual silanol groups on the stationary phase.[11][13]Use a modern, high-purity, end-capped C18 or C30 column.[12][15]Minimizes secondary interactions, resulting in improved peak symmetry.[12]
Sample Concentration Mass overload; saturation of the stationary phase.[5][10]Reduce the amount of sample injected by diluting the sample or decreasing the injection volume.[12]Symmetrical peak shape is restored, and retention time may slightly increase.[10]
Sample Solvent Sample is dissolved in a solvent stronger than the mobile phase.[16]Dissolve the sample in the mobile phase or a weaker solvent.[14][16]Prevents peak distortion and improves peak shape.
System Plumbing Extra-column (dead) volume from tubing and connections.[16][17]Minimize tubing length and internal diameter; ensure fittings are properly seated.[4][17]Sharper, more symmetrical peaks, especially for earlier eluting compounds.[12]

Experimental Protocols

Protocol for Systematic Troubleshooting of this compound Peak Tailing

Objective: To systematically identify and eliminate the cause of peak tailing for this compound.

1. Initial Assessment: a. Inject your current standard of this compound. b. Manually or using your chromatography data system (CDS), calculate the peak asymmetry factor (As) or tailing factor (Tf). A value greater than 1.2 is generally considered tailing.[13]

2. Mobile Phase pH Optimization: a. Prepare two modified aqueous mobile phases. i. Mobile Phase A1: Your current aqueous mobile phase. ii. Mobile Phase A2: Your current aqueous mobile phase with 0.1% (v/v) formic acid added. Adjust the final composition with the organic phase as in your original method. b. Equilibrate the HPLC system with the method using Mobile Phase A2 for at least 15-20 column volumes. c. Inject the this compound standard. d. Compare the peak shape and asymmetry factor to the original conditions. A significant improvement points to pH as the primary cause.

3. Column Overload Evaluation: a. Prepare a dilution series of your this compound stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL) using the optimized mobile phase from Step 2 as the diluent. b. Inject each concentration, starting with the lowest. c. Observe the peak shape. If the asymmetry factor improves significantly at lower concentrations, column overload was a contributing factor. Determine the highest concentration that provides an acceptable peak shape.

4. Column Hardware and System Check: a. If tailing persists for all peaks even after pH and concentration adjustments, inspect the system for physical issues. b. Guard Column Check: If using a guard column, remove it and connect the analytical column directly. Run the standard. If the peak shape improves, the guard column is blocked or contaminated and should be replaced.[12] c. Column Flushing: If no guard column is used, and you suspect a blockage, reverse-flush the column (if permitted by the manufacturer) with a strong solvent (e.g., isopropanol) to waste.[1][12] d. Fittings and Tubing: Inspect all fittings between the injector and detector to ensure they are properly seated and not creating dead volume.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Observe Peak Tailing (Asymmetry > 1.2) q1 Are all peaks tailing? start->q1 all_tail System-wide / Physical Issue q1->all_tail Yes specific_tail Chemical / Analyte-Specific Issue q1->specific_tail No check_void Check for Column Void or Blocked Frit all_tail->check_void check_ecv Check for Extra-Column Volume (Dead Volume) all_tail->check_ecv solution1 Replace Column Use Guard Column check_void->solution1 solution2 Optimize System Plumbing (Tubing, Fittings) check_ecv->solution2 check_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) specific_tail->check_ph check_overload Check for Column Overload (Inject Dilution Series) check_ph->check_overload check_column Consider Inert Column (End-capped C18) check_overload->check_column solution3 Symmetrical Peak Achieved check_column->solution3

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

References

common interferences in the MTT assay when testing natural products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the MTT assay when testing natural products. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you identify and mitigate common sources of interference, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inflated Cell Viability Readings
❓ Question: My results show increased cell viability even at high concentrations of my natural product extract. Why is this happening, and how can I fix it?

Answer: This is a common issue when testing natural products, particularly those rich in antioxidant compounds like flavonoids, polyphenols, and vitamins.[1][2][3] The problem often arises from the direct chemical reduction of the yellow MTT tetrazolium salt to purple formazan by the extract itself, independent of cellular metabolic activity.[4] This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.

Many natural compounds, including quercetin, rutin, resveratrol, kaempferol, ascorbic acid (vitamin C), and vitamin E, have intrinsic reductive potential that allows them to directly react with MTT.[1][2][3][4] This chemical interference can significantly skew the interpretation of your results.[4]

Troubleshooting Guide:
  • Confirm Direct MTT Reduction: The first step is to determine if your natural product directly reduces MTT. This is done using a cell-free control experiment.

  • Implement Correction Methods: If direct reduction is confirmed, you must implement appropriate controls and correction methods.

  • Consider Alternative Assays: If the interference is too strong to correct for, switching to a different viability assay may be necessary.

Issue 2: Colorimetric Interference
❓ Question: My natural product extract is highly colored. How do I prevent this from interfering with my absorbance readings?

Answer: Colorimetric interference is another significant challenge. The MTT assay relies on measuring the absorbance of the purple formazan product, typically at a wavelength of 570-590 nm. If your natural product extract has a color that absorbs light in this range (e.g., red, purple, or brown extracts), it will artificially inflate the absorbance reading, leading to an overestimation of cell viability.

Troubleshooting Guide:
  • Run a "Compound-Only" Background Control: For each concentration of your extract, you must prepare control wells that contain the culture medium and the extract but no cells.

  • Subtract Background Absorbance: The absorbance value from these "compound-only" wells should be subtracted from the readings of the corresponding wells containing cells. This corrects for the intrinsic color of your compound.[5]

  • Use a Reference Wavelength: Measuring absorbance at a reference wavelength (e.g., 630 nm), where formazan does not absorb significantly, can help correct for background noise from fingerprints or scratches on the plate.[6]

Issue 3: Formazan Crystal Insolubility
❓ Question: I'm having trouble completely dissolving the formazan crystals after adding the solubilization solvent. What can I do?

Answer: Incomplete solubilization of formazan crystals is a common technical problem that leads to inaccurate and highly variable results. The formazan product is water-insoluble and requires an organic solvent like Dimethyl Sulfoxide (DMSO) or acidified isopropanol to dissolve it before the absorbance can be read.[7][8][9]

Several factors can contribute to this issue:

  • Insufficient Solvent Volume: Not using enough solvent for the amount of formazan produced.

  • Inadequate Mixing: Not shaking the plate sufficiently to ensure the solvent reaches all crystals.

  • Cell Clumping: High cell density can lead to large, dense areas of formazan that are difficult to dissolve.

  • Precipitation of Extract: The natural product itself may precipitate out of solution, trapping formazan crystals.

Troubleshooting Guide:
  • Ensure Sufficient Solvent: Use an adequate volume of solubilization solvent (e.g., 150-200 µL per well in a 96-well plate).[10]

  • Improve Mixing: After adding the solvent, place the plate on an orbital shaker for at least 15 minutes, protected from light.[5] If needed, gently pipette the solution up and down in each well to break up any remaining crystals.

  • Optimize Cell Seeding Density: Reduce the initial cell seeding number if you observe an excessively high cell confluence at the time of the assay.[7]

  • Consider Alternative Solvents: If DMSO or isopropanol are not effective, a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl can be used, though this often requires an overnight incubation to fully dissolve the crystals.[7][11]

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol determines if your natural product directly reduces MTT.

Materials:

  • 96-well plate

  • Your natural product, diluted to the final concentrations used in your cell-based experiments

  • Cell culture medium (the same type used in your experiments)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solvent (e.g., DMSO)

Methodology:

  • Add 100 µL of cell culture medium to each well.

  • Add your natural product to the wells at the same final concentrations used in your cytotoxicity assay. Include a "medium-only" control (no compound).

  • Add 50 µL of MTT solution to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Add 150 µL of solubilization solvent to each well.[5]

  • Shake the plate for 15 minutes to dissolve the formazan.[5]

  • Read the absorbance at 570 nm (or 590 nm).

Interpretation: If you observe a dose-dependent increase in absorbance in the absence of cells, your compound is directly reducing MTT.[2] This absorbance value represents the background interference that must be corrected for.

Protocol 2: Background Absorbance Correction

This protocol outlines how to set up the proper controls to correct for both colorimetric interference and direct MTT reduction.

Plate Setup: For each concentration of your natural product, you will need three sets of wells:

  • Experimental Wells: Cells + Medium + Natural Product + MTT reagent.

  • Compound Background Wells (for direct reduction): Medium + Natural Product + MTT reagent (no cells).[5]

  • Compound Color Wells (for colorimetric interference): Medium + Natural Product (no cells, no MTT reagent).

Data Analysis:

  • Calculate the average absorbance for each set of replicate wells.

  • Calculate the value for direct MTT reduction: Direct Reduction = Absorbance(Compound Background) - Absorbance(Compound Color)

  • Calculate the corrected absorbance for your experimental wells: Corrected Absorbance = Absorbance(Experimental) - Absorbance(Compound Color) - Direct Reduction

This corrected value more accurately reflects the metabolic activity of the cells.

Data Summary Table

The following table summarizes the types of natural products frequently reported to interfere with the MTT assay.

Compound ClassSpecific ExamplesType of InterferenceReference
Flavonoids Quercetin, Rutin, Luteolin, Kaempferol, EGCGDirect MTT Reduction[1]
Stilbenes ResveratrolDirect MTT Reduction[1][2]
Vitamins Ascorbic Acid (Vitamin C), Vitamin EDirect MTT Reduction[2][3][4]
Phenolic Acids Gallic Acid, Caffeic AcidDirect MTT Reduction
Porphyrins Zinc protoporphyrin (ZnPP), Protoporphyrin IX (PPIX)Formazan Degradation (Photosensitivity)[12][13]
Plant Extracts Hypericum perforatum (St. John's Wort)Direct MTT Reduction[2][3]
Thiol Compounds N-acetylcysteine, Dithiothreitol (DTT)Direct MTT Reduction[4]

References

preventing precipitation of Eichlerianic acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eichlerianic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in cell culture media?

This compound (CAS No. 56421-13-7) is a natural triterpenoid with the molecular formula C30H50O4.[1][2][3] Like many hydrophobic compounds, it has low solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated stock solution, usually dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the media, causing the compound to aggregate and fall out of solution.[4]

Q2: What is the recommended solvent and final concentration for cell culture experiments?

The most common solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] It is critical to minimize the final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The tolerable DMSO concentration can be cell-line specific.

ParameterRecommendationRationale
Solvent Anhydrous DMSOEffective at solubilizing this compound and other hydrophobic compounds.
Final DMSO Concentration < 0.5% , ideally ≤ 0.1% High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[5][6]

It is always best practice to run a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.[7]

Q3: My this compound solution precipitates immediately upon addition to the culture medium. What should I do?

Immediate precipitation is often due to a rapid change in solvent polarity. Here are some immediate troubleshooting steps:

  • Dilution Method : Add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[5][6] Never add the aqueous medium directly to the concentrated DMSO stock.[5]

  • Reduce Stock Concentration : If the issue persists, try preparing a lower concentration stock solution (e.g., 1-10 mM) in DMSO.[8]

  • Serial Dilution : For higher final concentrations, consider a serial dilution. First, dilute the stock into a small volume of medium, ensure it's dissolved, and then add this to the final culture volume.[5]

Q4: Can the type of cell culture medium or serum affect the solubility of this compound?

Yes. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound.[6] For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates.[6] The presence of serum can sometimes help to stabilize a compound and keep it in solution. If you are working in serum-free conditions, solubility challenges may be more pronounced.

Troubleshooting Guide

This guide addresses common scenarios of this compound precipitation.

Scenario Potential Cause(s) Recommended Solution(s)
Precipitate appears immediately upon dilution. - Rapid change in solvent polarity. - Stock solution is too concentrated. - Medium is too cold.- Add stock solution slowly to pre-warmed (37°C) media while vortexing.[5][6] - Try a lower concentration stock solution.[8] - Perform a serial dilution in the medium.[5]
Precipitate forms over time in the incubator. - Compound instability at 37°C. - pH shift in the medium due to cell metabolism. - Interaction with media components over time.- Test the compound's stability in the medium over your experiment's duration. - Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[6] - Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[6]
Precipitate is observed after thawing a frozen stock solution. - Poor solubility at low temperatures. - Compound precipitated during the freeze-thaw cycle.- Warm the stock solution to 37°C and vortex to redissolve before use.[7] - If precipitation persists, prepare fresh stock solutions. - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5][7]
Media appears cloudy or turbid. - Fine particulate precipitation. - Microbial contamination.- Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[7] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound needed. (Molecular Weight: 474.7 g/mol [3])

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[5]

  • Visually inspect the solution against a light source to ensure no undissolved particles are present.

  • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette and sterile tips

Procedure:

  • Prepare Dilution Series: In a separate 96-well plate, perform a serial dilution of your this compound stock solution in 100% DMSO to create a range of concentrations.

  • Add Medium: Add 198 µL of your pre-warmed cell culture medium to each well of the clear-bottom assay plate.

  • Add Compound: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[6]

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.[6]

    • Blank: Medium only.[6]

  • Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).[6]

  • Assess Precipitation: Examine the plate under a light microscope for any signs of crystalline or amorphous precipitate. The highest concentration that remains clear is the kinetic solubility limit under these conditions.

Visual Guides

Troubleshooting_Workflow start Precipitation Observed q1 When did it occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time after_thaw After thawing stock q1->after_thaw After Thaw sol_immediate Action: 1. Pre-warm media to 37°C. 2. Add stock slowly while vortexing. 3. Try serial dilution. 4. Use a lower stock concentration. immediately->sol_immediate sol_over_time Action: 1. Check compound stability. 2. Use HEPES-buffered medium. 3. Test in simpler buffer (PBS). over_time->sol_over_time sol_after_thaw Action: 1. Warm and vortex stock. 2. Aliquot to avoid re-freezing. 3. Prepare fresh stock. after_thaw->sol_after_thaw

Caption: Troubleshooting workflow for this compound precipitation.

Dilution_Protocol cluster_correct Recommended Method cluster_incorrect Incorrect Method stock_c 10 mM Stock in DMSO vortex_c Add stock to media while vortexing stock_c->vortex_c warm_media_c Pre-warmed Media (37°C) warm_media_c->vortex_c result_c Clear Solution vortex_c->result_c stock_i 10 mM Stock in DMSO add_media Add media to stock or add stock to cold media stock_i->add_media cold_media_i Cold Media cold_media_i->add_media result_i Precipitate add_media->result_i

Caption: Recommended vs. incorrect dilution methods.

References

Technical Support Center: Optimizing Incubation Times for Eichlerianic Acid in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing incubation times for Eichlerianic acid in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural product classified as a tetranortriterpenoid, which has been isolated from plants such as Dysoxylum lenticellatum.[1] While extensive research on its cytotoxic effects is still emerging, preliminary studies have indicated that it possesses antiviral activity.[1][2] Compounds isolated from Dysoxylum species have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5]

Q2: Why is optimizing the incubation time crucial for cytotoxicity assays?

A2: The incubation time is a critical parameter in cytotoxicity assays as it directly influences the observed cytotoxic effects. A short incubation period may not be sufficient for a compound to induce a measurable response, while an overly long incubation can lead to secondary effects not directly related to the compound's primary mechanism of action, or result in nutrient depletion and cell death in control wells.[6] The optimal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action.

Q3: What are the standard incubation times for screening natural products like this compound?

A3: For initial screening of natural products, it is common to use a range of incubation times, such as 24, 48, and 72 hours.[7] This allows for the assessment of both acute and long-term cytotoxic effects.

Q4: How do I determine the optimal incubation time for this compound in my specific cell line?

A4: The ideal method is to perform a time-course experiment. This involves treating your cells with a fixed, relevant concentration of this compound and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, 72, and even 96 hours). The time point that shows a clear dose-dependent effect and is most relevant to your experimental question should be chosen for subsequent experiments.

Q5: Can the solvent used to dissolve this compound affect the cytotoxicity results?

A5: Yes, the solvent (e.g., DMSO) can exhibit toxicity at certain concentrations. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used in the highest concentration of this compound. The solvent concentration should typically be kept below 0.5% to minimize its effect on cell viability.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven compound distribution- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Mix the plate gently after adding the compound.
No cytotoxicity observed at any concentration or incubation time - Compound is not cytotoxic to the specific cell line- Insufficient compound concentration- Compound precipitated out of solution- Incorrect assay procedure- Use a positive control known to induce cytotoxicity to validate the assay.- Test a broader and higher concentration range of this compound.- Visually inspect the wells for any precipitate. Ensure the compound is fully dissolved in the solvent before diluting in media.- Carefully review and follow the assay protocol.
High background signal in control wells - Microbial contamination of cell culture- High cell density- Assay reagent instability- Regularly test for and ensure cultures are free from contamination (e.g., mycoplasma).- Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.- Prepare fresh assay reagents as per the manufacturer's instructions.
Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) - Different mechanisms of cell death being measured- Compound interference with assay chemistry- MTT and similar assays measure metabolic activity, which can decrease in apoptotic or senescent cells without immediate membrane rupture. LDH assays measure membrane integrity (necrosis).[6] Consider the potential mechanism of this compound.- Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Incubation Time (hours) This compound Concentration (µM) Cell Viability (%) Standard Deviation IC50 (µM)
240 (Vehicle Control)100± 5.2
195.3± 4.8
1078.1± 6.1
5052.4± 5.548.2
10035.7± 4.9
480 (Vehicle Control)100± 6.0
188.2± 5.1
1060.5± 7.2
5031.9± 4.325.6
10015.8± 3.9
720 (Vehicle Control)100± 5.8
175.4± 6.3
1042.1± 5.9
5018.3± 3.715.1
1008.9± 2.5

Experimental Protocols

Detailed methodologies for three common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired incubation periods.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.[8]

  • Air dry the plates completely.

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Air dry the plates again.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 540 nm with a microplate reader.[8]

Calcein-AM Assay

This fluorescence-based assay uses Calcein-AM, a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

Materials:

  • Black 96-well plates with clear bottoms

  • This compound stock solution

  • Cell culture medium

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black-walled 96-well plate and allow them to adhere.

  • Treat cells with this compound and a vehicle control for the chosen incubation times.

  • Prepare a working solution of Calcein-AM in assay buffer (final concentration typically 1-5 µM).

  • Remove the treatment medium and wash the cells once with assay buffer.

  • Add 100 µL of the Calcein-AM working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[9][10]

  • Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[9][11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (Optimize density in 96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock (Dissolve in suitable solvent, e.g., DMSO) Treatment 4. Treatment (Add serial dilutions of this compound) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (Test multiple time points: 24, 48, 72h) Treatment->Incubation Assay_Execution 6. Execute Viability Assay (e.g., MTT, SRB, or Calcein-AM) Incubation->Assay_Execution Data_Acquisition 7. Data Acquisition (Measure absorbance/fluorescence) Assay_Execution->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, determine IC50) Data_Acquisition->Data_Analysis Conclusion 9. Conclusion (Determine optimal incubation time) Data_Analysis->Conclusion

Caption: Workflow for optimizing this compound incubation time.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase Eichlerianic_Acid This compound Bax_Bak Bax/Bak Activation Eichlerianic_Acid->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Acts on Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential apoptosis signaling pathway induced by this compound.

References

addressing high background noise in Eichlerianic acid antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers address the common issue of high background noise when evaluating the antioxidant capacity of Eichlerianic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is "background noise" in the context of a colorimetric antioxidant assay?

A1: Background noise, or high background absorbance, refers to any absorbance measured in the assay that is not a result of the antioxidant-reagent reaction. It can originate from the sample itself (intrinsic color or turbidity), the solvent, or interfering compounds within the sample matrix. This unwanted absorbance can mask the true result, leading to an underestimation of antioxidant capacity.

Q2: Why is high background a critical problem for my results?

A2: High background absorbance artificially inflates the initial absorbance reading. Since most common antioxidant assays (like DPPH and ABTS) measure a decrease in absorbance, starting from an incorrectly high value will make the calculated percentage of scavenging activity appear lower than it actually is. This can lead to inaccurate IC50 values and misinterpretation of the compound's efficacy.

Q3: Could the this compound solution itself be causing the high background?

A3: Yes, this is a primary concern. There are two main possibilities:

  • Intrinsic Color: If the prepared solution of this compound has a yellow or brown tint, it will absorb light at the measurement wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS), contributing to the background.

  • Turbidity/Precipitation: this compound, a triterpenoid, may have limited solubility in the chosen assay solvent.[1][2][3] An incompletely dissolved sample creates turbidity, which scatters light and causes a significant, unstable increase in absorbance readings.[4]

Q4: Between DPPH and ABTS assays, is one more susceptible to background issues?

A4: Both assays can be affected, but the sources of interference can differ.

  • DPPH Assay: The radical is typically dissolved in an organic solvent like methanol or ethanol.[5][6] If this compound or other components in an extract are not fully soluble in this solvent, turbidity is a major risk.[4] The DPPH radical's absorbance maximum is at ~517 nm, where colored plant pigments can interfere.[7]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is often generated in an aqueous buffer system, though the final reaction may include an organic solvent.[8] The measurement at a longer wavelength (~734 nm) reduces, but does not eliminate, interference from colored compounds.[8] However, the ABTS•+ radical can be less stable, and its decay can be influenced by the solvent or pH, which can be mistaken for background noise.

Section 2: Troubleshooting Guide

This guide is designed to systematically identify and resolve the source of high background noise in your assay.

Problem: My initial absorbance readings are too high or unstable.

A logical workflow can help diagnose the issue. Start with the simplest explanation and work towards more complex sample-specific problems.

Troubleshooting_Workflow A High Background Detected B Step 1: Check Reagent Blank (Solvent + Reagent, no sample) A->B C Is Absorbance High/Unstable? B->C D Issue: Reagent Problem - Prepare fresh reagents - Protect from light - Check spectrophotometer C->D  Yes E Step 2: Check Sample Blank (Solvent + Sample, no reagent) C->E  No F Is Absorbance > 0.1? E->F G Issue: Sample Interference - Intrinsic sample color - Sample turbidity/precipitation F->G Yes I Issue is likely complex. - Solvent-reagent interaction - Non-specific sample reactions F->I No H Solution: - Measure and subtract sample blank - Centrifuge or filter sample (0.22 µm) - Test alternative solvents G->H

Caption: A decision tree for troubleshooting high background noise.

Q&A Troubleshooting Details

Issue 1: High absorbance in the REAGENT BLANK (reagent + solvent only).

  • Q: My DPPH or ABTS solution has a high initial absorbance, even without my sample. What's wrong?

    • A: This points to a problem with your reagents or instrument.

      • Reagent Degradation: DPPH and ABTS•+ are sensitive to light and can degrade over time.[5][9] Always prepare fresh solutions and store them in the dark.

      • Incorrect Concentration: You may have prepared the stock solution incorrectly, resulting in a radical concentration that is too high. Re-calculate and prepare a fresh stock. For ABTS, the initial absorbance of the working solution should be adjusted to a specific value (e.g., 0.70 ± 0.02) by dilution.[10][11][12]

      • Solvent Contamination: Ensure you are using high-purity analytical grade solvents, as contaminants can react with the radical.

Issue 2: High absorbance in the SAMPLE BLANK (sample + solvent only).

  • Q: My this compound solution is colored/cloudy. How do I handle this?

    • A: This is the most common source of background noise for natural products.

      • For Colored Samples: You MUST measure the absorbance of a "sample blank" (your sample in the assay solvent, without the DPPH or ABTS reagent) at the analysis wavelength. This value should be subtracted from your final reading for each sample concentration. See Table 1 for a calculation example.

      • For Cloudy/Turbid Samples: The issue is poor solubility.[4] Before making any absorbance readings, centrifuge all your sample dilutions at high speed (e.g., 10,000 rpm for 5 minutes) and use the clear supernatant for the assay.[4][13] Alternatively, filter the sample through a 0.22 µm syringe filter that is compatible with your solvent. If the problem persists, you must find a different solvent system.

Issue 3: My absorbance readings are drifting or inconsistent.

  • Q: The absorbance values keep changing over time, even in the control wells. Why?

    • A: This suggests an unstable reaction environment.

      • Temperature: Ensure all reagents and plates are equilibrated to a stable room temperature before starting the assay.

      • Light Sensitivity: Keep the reaction plate covered with aluminum foil during incubation to prevent light from degrading the radical.[9]

      • Incomplete Mixing: In microplate assays, inadequate mixing is a common source of error.[14] Use a plate shaker for a short duration (e.g., 30 seconds) after adding all components to ensure a homogenous solution.[14]

      • Reaction Kinetics: The DPPH reaction can be slow for some compounds.[15] If readings are still drifting after 30 minutes, you may need to establish a fixed, longer endpoint (e.g., 60 or 120 minutes) and use it consistently for all samples.

Section 3: Data Presentation and Correction

Table 1: Example Calculation for Correcting Sample Background Absorbance

This table illustrates how to correct for the intrinsic color of a sample.

Sample IDAreagent blankAsample blank (Sample + Solvent)Atest (Sample + Reagent)Acorrected = Atest - Asample blank% Inhibition = [(Areagent blank - Acorrected) / Areagent blank] * 100
Control0.8500.0000.8500.8500.0%
This compound (50 µg/mL)0.8500.0950.5250.43049.4%
Uncorrected Calculation----38.2%

As shown, failing to subtract the sample blank leads to a significant underestimation of the antioxidant activity.

Table 2: Common Solvents and Potential for Interference

The choice of solvent is critical for both sample solubility and assay stability.[7][16][17]

SolventPolaritySuitability & Potential Issues
Methanol HighGood for DPPH. Commonly used and effective for many phenolic compounds. Can be toxic.[6]
Ethanol HighGood for DPPH/ABTS. Excellent alternative to methanol. Mixtures with water (e.g., 70% ethanol) often improve extraction and solubility of phenolics.[16][18]
Acetone MediumUse with caution. Aqueous acetone (e.g., 70%) can be very effective for extracting a broad range of antioxidants but may interfere with some assays if not fully evaporated.[17]
DMSO High (Aprotic)Good for solubility, but risky. Excellent for dissolving difficult compounds. However, it can interfere with radical reactions and should be used at very low final concentrations (<1%). Always run a solvent-only control.
Water / Buffer Very HighGood for ABTS. Often used for the ABTS assay. However, many organic compounds like this compound have poor water solubility, leading to turbidity.

Section 4: Recommended Experimental Protocols

The following are generalized protocols for DPPH and ABTS assays, with specific troubleshooting checkpoints included.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and use within 2-3 hours.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate):

    • Sample Blanks: Add 100 µL of each sample dilution to designated wells. Add 100 µL of methanol.

    • Test Wells: Add 100 µL of each sample dilution to designated wells.

    • Reagent Blank: Add 100 µL of methanol to a well.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to the "Test Wells" and the "Reagent Blank" well.

  • Incubation: Mix the plate on a shaker for 30 seconds.[14] Incubate in the dark at room temperature for 30-60 minutes.

  • Measurement: Read the absorbance of all wells at 517 nm.

  • Calculation: Use the formula from Table 1 to calculate the corrected percentage inhibition for each concentration.

Caption: The chemical principle of the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation (ABTS•+ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Reagent Preparation (Working Solution):

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or a buffer (e.g., PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Sample Blanks: Add 20 µL of each sample dilution to designated wells. Add 180 µL of the dilution solvent (e.g., ethanol).

    • Test Wells: Add 20 µL of each sample dilution to designated wells.

    • Reagent Blank: Add 20 µL of the dilution solvent to a well.

    • Initiate the reaction by adding 180 µL of the ABTS•+ working solution to the "Test Wells" and "Reagent Blank" well.

  • Incubation: Mix the plate on a shaker for 30 seconds. Incubate in the dark at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance of all wells at 734 nm.

  • Calculation: Use the formula from Table 1 to calculate the corrected percentage inhibition.

References

Technical Support Center: Improving the Reproducibility of Eichlerianic Acid Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioactivity screening for Eichlerianic acid. Due to the limited specific literature on this compound's bioactivity, this guide focuses on common screening assays for natural products, such as anti-inflammatory and anticancer activity assessments.

Frequently Asked Questions (FAQs)

Q1: What are the common initial bioactivity screens for a novel natural product like this compound?

A1: Initial screening for novel natural products often focuses on broad, high-throughput assays to identify potential therapeutic areas. Common starting points include cytotoxicity assays against various cancer cell lines (e.g., MTT, MTS) and anti-inflammatory assays (e.g., measuring nitric oxide production, cytokine levels).[1][2] These initial screens help to quickly assess the potential of the compound and guide further, more specific investigations.

Q2: Why am I seeing high variability between replicate wells in my cell-based assays?

A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors.[3][4] Inconsistent cell seeding is a primary cause; ensure your cell suspension is homogenous before and during plating.[4][5] Pipetting errors, especially with small volumes, can also introduce significant variability.[6] Additionally, the "edge effect," where wells on the periphery of the microplate experience different environmental conditions, can lead to inconsistent results.[4][6] To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.[4][6]

Q3: My this compound extract is colored and is interfering with my colorimetric assay. How can I address this?

A3: Interference from colored compounds is a known challenge when screening natural product extracts.[7] To address this, always include a "compound only" control (this compound in media without cells) to measure the inherent absorbance of your extract. This background absorbance can then be subtracted from your experimental values. If the interference is significant, consider using an alternative assay with a different readout, such as a fluorescent or luminescent-based method, which may be less susceptible to color interference.

Q4: I am observing bioactivity with my crude this compound extract, but the results are not reproducible. What could be the cause?

A4: Reproducibility issues with crude natural product extracts are common due to the complex mixture of compounds present.[7] The concentration of the active compound, this compound, may vary between extract batches. The presence of other compounds in the extract can also have synergistic or antagonistic effects, further contributing to variability. To improve reproducibility, it is crucial to standardize the extraction and purification process as much as possible. For more consistent results, consider further fractionating the crude extract to isolate this compound.

Q5: How do I choose the appropriate concentration range for screening this compound?

A5: Determining the optimal concentration range for a new compound involves a dose-response experiment. Start with a broad range of concentrations, for example, from nanomolar to high micromolar, using serial dilutions. This will help you identify the concentration at which the compound exhibits a biological effect and also determine its cytotoxic concentration. The goal is to find a therapeutic window where the desired bioactivity is observed without significant cell death.

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Possible Cause Solution
High background in "no cell" control wells Contamination of media or reagents with reducing agents.[8]Use fresh, sterile media and reagents. Ensure all handling is performed under aseptic conditions.
Colored this compound extract interfering with absorbance reading.Include a "compound only" control and subtract the background absorbance.
Low absorbance readings across the plate Insufficient number of viable cells.Optimize cell seeding density to ensure cells are in a logarithmic growth phase.
Incubation time with MTT reagent is too short.Increase the incubation time to allow for sufficient formazan crystal formation.
Incomplete solubilization of formazan crystals.[9]Ensure complete mixing of the solubilization buffer and allow for adequate incubation time.
High variability between replicate wells Inconsistent cell seeding.[4]Ensure a homogenous cell suspension and use consistent pipetting techniques.
Pipetting errors.[6]Calibrate pipettes regularly and use appropriate pipetting techniques for small volumes.
"Edge effect" in the 96-well plate.[4][6]Avoid using the outer wells for experimental samples.
Anti-Inflammatory (Nitric Oxide) Assay
Problem Possible Cause Solution
No or low nitric oxide (NO) production in positive control Cells are not properly stimulated.Ensure the stimulating agent (e.g., LPS) is at the correct concentration and incubation time is sufficient.
Griess reagents are old or improperly prepared.[10]Prepare fresh Griess reagents and protect them from light.
High background in "no cell" control wells Nitrite/nitrate contamination in media or reagents.[11]Use high-purity water and reagents for media and buffer preparation.
Inconsistent results between experiments Variation in cell passage number or health.Use cells within a consistent passage number range and ensure they are healthy and actively growing.
Inconsistent incubation times.Standardize all incubation times for cell treatment and reagent additions.
Precipitate formation in wells High protein concentration in samples.[12]If a precipitate is observed after adding the Griess reagents, consider diluting the samples.

Experimental Protocols

General Cell Culture Protocol
  • Cell Line Maintenance: Culture cells (e.g., RAW 264.7 for inflammation, MCF-7 for cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.

  • Cell Seeding for Assays:

    • Trypsinize adherent cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter to ensure accurate cell density.

    • Dilute the cell suspension to the desired seeding density and plate into 96-well plates.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide Production Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Griess Reagent Assay:

    • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.3
1062.1 ± 4.9
2541.5 ± 5.8
5015.3 ± 3.2
1005.1 ± 1.9

Table 2: Hypothetical Anti-inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Cells (Nitric Oxide Assay)

TreatmentNitrite Concentration (µM) (Mean ± SD)
Untreated Control2.1 ± 0.5
LPS (1 µg/mL)25.4 ± 2.1
LPS + this compound (1 µM)22.8 ± 1.9
LPS + this compound (5 µM)15.6 ± 1.5
LPS + this compound (10 µM)8.3 ± 1.1
LPS + this compound (25 µM)4.2 ± 0.8

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis EA_Extract This compound Extract Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT) EA_Extract->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide) EA_Extract->Anti_Inflammatory Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Data_Processing Data Processing & Normalization Cytotoxicity->Data_Processing Anti_Inflammatory->Data_Processing Dose_Response Dose-Response Curve Generation Data_Processing->Dose_Response Hit_Identification Hit Identification & Validation Dose_Response->Hit_Identification

Caption: A generalized workflow for the bioactivity screening of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression NO Nitric Oxide Production iNOS->NO Eichlerianic_Acid This compound Eichlerianic_Acid->IKK Inhibits?

Caption: A potential anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.

References

Technical Support Center: High-Purity Eichlerianic Acid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of high-purity Eichlerianic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
EA-T01 Low Yield of Crude Extract Inappropriate Solvent Selection: The solvent may not be optimal for extracting tetranortriterpenoids from the plant matrix. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, part, and condition of the Dysoxylum lenticellatum plant material.Solvent Optimization: Experiment with a gradient of solvents, starting with nonpolar solvents like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate or methanol to extract triterpenoid acids.[1] Process Optimization: Increase the extraction time and/or temperature. Employ methods like Soxhlet extraction or ultrasonication to improve efficiency. Material Verification: Ensure the plant material is properly identified, dried, and stored. Use the leaves or stem bark, which are reported to contain triterpenoids.[2][3]
EA-T02 Co-elution of Structurally Similar Impurities Presence of Isomeric or Structurally Related Triterpenoids: Dysoxylum species are known to contain a complex mixture of triterpenoids, such as shoreic acid, which can be difficult to separate from this compound due to similar polarities.[4] Suboptimal Chromatographic Conditions: The chosen stationary and mobile phases may not provide sufficient resolution.Advanced Chromatographic Techniques: Consider pH-zone-refining countercurrent chromatography, which is effective for separating acidic triterpenoids.[5][6] Mobile Phase Modification: For HPLC, add modifiers like acetic acid or trifluoroacetic acid to the mobile phase to improve the peak shape and resolution of acidic compounds.[7] The addition of complexing agents like β-cyclodextrin to the mobile phase has also been shown to enhance the separation of triterpenoid isomers.[8] Column Selection: Use high-resolution narrow-bore columns or experiment with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl).
EA-T03 Presence of Non-Triterpenoid Impurities Co-extraction of Other Secondary Metabolites: Plant extracts contain a wide variety of compounds, including flavonoids, alkaloids, tannins, and steroids, which may be co-extracted.[2][9]Liquid-Liquid Partitioning: Perform a liquid-liquid extraction of the crude extract. For example, partition the extract between ethyl acetate and water to separate compounds based on their polarity.[7] Solid-Phase Extraction (SPE): Utilize SPE cartridges with different sorbents (e.g., silica, C18) to perform a preliminary cleanup of the crude extract before column chromatography.
EA-T04 Poor Peak Shape in HPLC Analysis Acidic Nature of this compound: As a carboxylic acid, this compound can interact with residual silanol groups on silica-based columns, leading to tailing. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acid, influencing its retention and peak shape.Acidify the Mobile Phase: Add a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[7] Use a Buffered Mobile Phase: Employ a buffer system to maintain a consistent pH throughout the HPLC run.
EA-T05 Difficulty Visualizing Spots on TLC Plates Lack of a Strong Chromophore: Triterpenoids like this compound do not possess strong UV chromophores, making them difficult to visualize under UV light.[8][10]Use of Staining Reagents: After developing the TLC plate, spray it with a derivatizing agent such as anisaldehyde/sulfuric acid reagent and then heat it. This will produce colored spots for the triterpenoids, making them visible.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a natural product that has been isolated from Dysoxylum lenticellatum, a plant belonging to the Meliaceae family.[11][12] It has also been isolated from Aglaia exima, another plant in the Meliaceae family.[4]

Q2: What are the main challenges in isolating high-purity this compound?

A2: The primary challenges stem from the complex phytochemical profile of the source plant. The main difficulties include:

  • Co-extraction of numerous other triterpenoids and secondary metabolites: Dysoxylum species are rich in a variety of compounds, including other tetranortriterpenoids, steroids, flavonoids, and alkaloids.[2][3]

  • Separation from structurally similar compounds: A significant challenge is the separation of this compound from its isomers or other triterpenoids with very similar chemical structures and polarities, such as shoreic acid.[4][5][6] Conventional chromatographic methods may not be sufficient to achieve high purity.[5]

Q3: What type of chromatographic columns are best suited for purifying this compound?

A3: For preparative purification, silica gel column chromatography is a common starting point. For higher resolution and final purification, reverse-phase chromatography (e.g., C18) is often employed.[8][10] The choice of the column will depend on the specific impurities present in the mixture. For analytical purposes, high-performance liquid chromatography (HPLC) with a C18 column is a standard method.[10]

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and chromatographic techniques:

  • Chromatographic Methods: Purity can be assessed by HPLC, where a single, sharp peak is indicative of high purity. Thin-layer chromatography (TLC) can also be used for a preliminary purity check.

  • Spectroscopic Methods: The structure of the isolated compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).[13]

Q5: What is the solubility of this compound?

Experimental Protocols

General Extraction Protocol for this compound from Dysoxylum lenticellatum
  • Preparation of Plant Material: Air-dry the leaves or stem bark of Dysoxylum lenticellatum and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material in n-hexane at room temperature for 24-48 hours to remove nonpolar constituents like fats and waxes. Filter the mixture and discard the hexane extract.

  • Extraction: Air-dry the defatted plant material and then extract it with a more polar solvent, such as ethyl acetate or methanol, using a Soxhlet apparatus or by maceration with stirring for 48-72 hours.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Protocol by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a nonpolar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with an anisaldehyde/sulfuric acid reagent followed by heating.[7]

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on the TLC analysis) and concentrate them under reduced pressure to yield a purified fraction.

  • Further Purification: If necessary, repeat the column chromatography or proceed to preparative HPLC for final purification.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Purification plant_material Powdered Dysoxylum lenticellatum defatting Defatting with n-Hexane plant_material->defatting extraction Extraction with Ethyl Acetate/Methanol defatting->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection silica_column->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling prep_hplc Preparative HPLC pooling->prep_hplc purity_check Purity & Identity Confirmation (HPLC, NMR, MS) prep_hplc->purity_check high_purity_ea High-Purity this compound purity_check->high_purity_ea

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_problem_identification Problem Identification cluster_solutions Potential Solutions start HPLC Analysis Shows Impurities peak_shape Assess Peak Shape start->peak_shape co_elution Check for Co-eluting Peaks start->co_elution acidify_mobile_phase Acidify Mobile Phase peak_shape->acidify_mobile_phase Poor Tailing change_column Change Column/Stationary Phase co_elution->change_column Poor Resolution modify_gradient Modify Elution Gradient co_elution->modify_gradient Poor Resolution advanced_chromo Use Advanced Chromatography (e.g., CCC) co_elution->advanced_chromo Persistent Co-elution acidify_mobile_phase->start Re-analyze change_column->start Re-analyze modify_gradient->start Re-analyze advanced_chromo->start Re-analyze

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

stability testing of Eichlerianic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Eichlerianic acid under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a natural product, classified as a terpenoid, isolated from Dysoxylum lenticellatum.[1] As with any compound intended for pharmaceutical or research applications, understanding its stability is crucial. Stability testing provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is essential for determining appropriate storage conditions, re-test periods, and shelf-life.[2][3]

Q2: What are the typical stress conditions used for the stability testing of this compound?

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways. Recommended stress conditions for a compound like this compound include:[4][5]

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions helps to determine the susceptibility of the molecule to hydrolysis.

  • Oxidation: Using an oxidizing agent will reveal its potential for oxidative degradation.

  • Thermal Stress: High temperatures are used to accelerate degradation.

  • Photostability: Exposure to light (UV and visible) is performed to assess light sensitivity.[5]

Q3: I am observing peak tailing during the HPLC analysis of this compound. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue. It can be caused by the interaction of the acidic analyte with residual, un-capped silanols on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and improving peak shape.[6][7]

  • Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of acidic compounds.

  • Check for Column Contamination: If the problem persists, your column might be contaminated. Flush the column with a strong solvent or, if necessary, replace it.[8]

Q4: My this compound sample shows a significant decrease in purity after storage at elevated temperatures. What could be the degradation pathway?

While specific degradation pathways for this compound are not yet established, terpenoids with carboxylic acid functionalities can be susceptible to several degradation mechanisms under thermal stress. These may include decarboxylation, oxidation of allylic positions if present, or other complex rearrangements. Identifying the degradation products using techniques like LC-MS is crucial to elucidating the exact pathway.

Troubleshooting Guides

Problem: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Action
Inadequate Sample Preparation Ensure a consistent and validated sample preparation method is used for all time points.
Fluctuations in Storage Conditions Verify that the temperature and humidity of the stability chambers are accurately controlled and monitored.
Analytical Method Variability Ensure the analytical method is robust and validated. Check for instrument calibration and system suitability before each run.
Changes in Mobile Phase Composition Prepare fresh mobile phase for each analysis and ensure proper mixing if using a gradient.[8][9]
Problem: Appearance of New, Unidentified Peaks in Chromatograms
Potential Cause Troubleshooting Action
Degradation of this compound This is the expected outcome of a stability study. The new peaks likely represent degradation products.
Contamination Rule out contamination from solvents, glassware, or the instrument by running a blank.
Excipient Interaction (if in formulation) If studying a formulation, the new peaks could be due to interactions between this compound and the excipients.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and identify any major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60°C15.2%2
0.1 N NaOH24 hours60°C25.8%3
3% H₂O₂24 hoursRoom Temp8.5%1
Thermal (Solid)48 hours80°C5.1%1
Photolytic--12.3%2
Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH
Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White Crystalline Powder
399.50.5White Crystalline Powder
699.20.8White Crystalline Powder
998.91.1White Crystalline Powder
1298.51.5White Crystalline Powder

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution This compound Stock Solution Acid Acid Hydrolysis 0.1 N HCl, 60°C Stock_Solution->Acid Base Base Hydrolysis 0.1 N NaOH, 60°C Stock_Solution->Base Oxidation Oxidation 3% H₂O₂, RT Stock_Solution->Oxidation Thermal Thermal 80°C Stock_Solution->Thermal Photo Photolytic Light Exposure Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation HPLC->Data

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway Eichlerianic_Acid This compound Degradant_A Degradant A (e.g., Hydrolysis Product) Eichlerianic_Acid->Degradant_A  Acid/Base  Hydrolysis Degradant_B Degradant B (e.g., Oxidation Product) Eichlerianic_Acid->Degradant_B  Oxidation   Degradant_C Degradant C (e.g., Photodegradation Product) Eichlerianic_Acid->Degradant_C  Photolysis  

Caption: Postulated degradation pathways for this compound under stress conditions.

References

Technical Support Center: Minimizing Degradation of Eichlerianic Acid During Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize the degradation of Eichlerianic acid during extraction and purification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound that may lead to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound in the crude extract. Incomplete Extraction: Inefficient cell lysis or insufficient solvent penetration. Degradation during extraction: Use of high temperatures or prolonged extraction times.Optimize particle size of the plant material. Consider using ultrasound-assisted or microwave-assisted extraction to enhance efficiency and reduce extraction time.[1] Use moderate temperatures (e.g., 40-60°C) for extraction to prevent thermal degradation.[2]
Presence of multiple unknown peaks in HPLC analysis of the purified sample. Degradation of this compound: Exposure to harsh pH conditions (strong acids or bases) or oxidative stress.Maintain a neutral or slightly acidic pH during extraction and purification.[3] Avoid prolonged exposure to air and light. Consider adding antioxidants like ascorbic acid to the extraction solvent.
Poor separation of this compound from other compounds during chromatography. Inappropriate stationary or mobile phase: The polarity of the column and solvent system may not be optimal for separating this compound from structurally similar compounds.For normal-phase chromatography, consider a solvent system of hexane and ethyl acetate. For reverse-phase HPLC, a mobile phase of acetonitrile and water, with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, can be effective.[4]
Loss of this compound during solvent evaporation. High temperatures during concentration: Thermal degradation of the compound.Use a rotary evaporator at a reduced pressure and a water bath temperature not exceeding 40-50°C.
Precipitation of this compound during purification. Low solubility in the chosen solvent system: this compound may have limited solubility in certain solvents, leading to precipitation.Test the solubility of this compound in various solvents before performing large-scale purification. Adjust the solvent composition of the mobile phase during chromatography to ensure the compound remains dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from Dysoxylum lenticellatum?

A1: Based on studies on related triterpenoids, ethanol or methanol are effective solvents for the extraction of this compound.[5][6] The choice between them may depend on the subsequent purification steps and the desired purity of the extract.

Q2: How can I prevent the degradation of this compound during long-term storage?

A2: For long-term storage, it is recommended to keep purified this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. If in solution, use a non-reactive solvent and store at low temperatures.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, triterpenoid acids can undergo decarboxylation, oxidation, or isomerization under harsh conditions.[3]

Q4: Is it necessary to perform a defatting step before extracting this compound?

A4: If the plant material has a high lipid content, a pre-extraction with a non-polar solvent like hexane can be beneficial. This "defatting" step can improve the efficiency of the subsequent extraction of the more polar this compound.

Q5: What analytical techniques are suitable for quantifying this compound and its potential impurities?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for the quantification and purity assessment of triterpenoid acids like this compound.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Dysoxylum lenticellatum
  • Sample Preparation: Air-dry the plant material (e.g., twigs and leaves of Dysoxylum lenticellatum) at room temperature and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification of this compound
  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

  • Column Chromatography:

    • Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Further Purification (if necessary):

    • Combine the fractions containing this compound and subject them to further purification using preparative HPLC.

    • Use a suitable C18 column and a mobile phase such as acetonitrile/water with 0.1% formic acid.

  • Crystallization:

    • Concentrate the purified fractions containing this compound.

    • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dysoxylum lenticellatum (Dried and Powdered) Maceration Maceration with 95% Ethanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Eichlerianic_Acid Pure this compound Crystallization->Pure_Eichlerianic_Acid

Caption: Experimental workflow for the extraction and purification of this compound.

Degradation_Minimization cluster_degradation Factors Leading to Degradation cluster_mitigation Minimization Strategies High_Temp High Temperature Eichlerianic_Acid_Stability This compound Stability High_Temp->Eichlerianic_Acid_Stability Harsh_pH Extreme pH (Acidic/Basic) Harsh_pH->Eichlerianic_Acid_Stability Oxidation Oxidation (Air/Light) Oxidation->Eichlerianic_Acid_Stability Temp_Control Temperature Control (e.g., < 50°C) pH_Control pH Control (Neutral or slightly acidic) Inert_Atmosphere Inert Atmosphere / Antioxidants (e.g., Nitrogen, Ascorbic Acid) Eichlerianic_Acid_Stability->Temp_Control Eichlerianic_Acid_Stability->pH_Control Eichlerianic_Acid_Stability->Inert_Atmosphere

Caption: Factors affecting this compound stability and minimization strategies.

References

dealing with matrix effects in LC-MS analysis of Eichlerianic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Eichlerianic acid. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Troubleshooting Guide

Matrix effects, such as ion suppression or enhancement, are a primary challenge in the LC-MS analysis of this compound, especially from complex biological or plant-based matrices. This guide provides a systematic approach to identifying and mitigating these effects.

Problem 1: Poor Peak Shape, Tailing, or Broadening

  • Possible Cause: Column overload, contamination, or secondary interactions with the stationary phase.

  • Solution:

    • Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to see if peak shape improves.

    • Column Flushing: Flush the column with a strong solvent to remove potential contaminants.

    • Optimize Mobile Phase pH: For acidic compounds like this compound, a mobile phase with a lower pH (e.g., containing 0.1% formic acid) can improve peak shape by keeping the analyte in its neutral form.

    • Check for Column Degradation: If the problem persists, the column may be degraded and require replacement.

Problem 2: Low Signal Intensity or Ion Suppression

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source. This is a classic sign of matrix effects.

  • Solution:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2] Consider more rigorous extraction and cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Chromatographic Separation: Optimize your LC method to separate this compound from the interfering compounds. This can be achieved by adjusting the gradient, changing the stationary phase, or modifying the mobile phase composition.

    • Dilution: A simple, though not always feasible, approach is to dilute the sample. This reduces the concentration of both the analyte and the matrix components. This is only an option if the this compound concentration is high enough to be detected after dilution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting ion suppression.[3] Since it has virtually identical chemical and physical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem 3: Inconsistent or Irreproducible Results

  • Possible Cause: Sample-to-sample variability in the matrix is causing different degrees of matrix effects.

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples, standards, and quality controls.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is as similar as possible to your study samples. This helps to normalize the matrix effects across the analytical run.

    • Employ a Robust Internal Standard: A SIL-IS is highly recommended to correct for inter-sample variations in matrix effects.

Below is a troubleshooting workflow to help you systematically address issues in your LC-MS analysis of this compound.

TroubleshootingWorkflow start Start: LC-MS Analysis Issue issue Identify the Problem (e.g., Poor Peak Shape, Low Signal, Inconsistent Results) start->issue check_lc Step 1: Check LC System Suitability - Is the system pressure stable? - Are retention times consistent for standards? issue->check_lc lc_ok LC System OK check_lc->lc_ok lc_not_ok LC System Not OK check_lc->lc_not_ok assess_matrix_effect Step 2: Assess for Matrix Effects - Post-column infusion - Post-extraction spike lc_ok->assess_matrix_effect troubleshoot_lc Troubleshoot LC System: - Check for leaks - Purge pump - Check column lc_not_ok->troubleshoot_lc reanalyze Re-analyze Samples troubleshoot_lc->reanalyze matrix_effect_present Matrix Effect Present? assess_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect assess_matrix_effect->no_matrix_effect If results are still poor optimize_sample_prep Step 3: Optimize Sample Preparation - Implement/improve LLE or SPE - Use matrix-matched calibrants matrix_effect_present->optimize_sample_prep no_matrix_effect->optimize_sample_prep use_is Step 4: Use an Appropriate Internal Standard - Preferably a Stable Isotope-Labeled IS optimize_sample_prep->use_is use_is->reanalyze end End: Problem Resolved reanalyze->end

A flowchart for troubleshooting common LC-MS analysis issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in the analysis of this compound from plant extracts?

A1: The primary cause of matrix effects is the co-elution of other endogenous compounds from the plant matrix with this compound. These compounds can compete for ionization in the mass spectrometer's source, leading to ion suppression or enhancement.

Q2: What type of internal standard is best for quantifying this compound?

A2: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. Since a commercial SIL-IS for this compound may not be readily available, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative, though it may not correct for matrix effects as effectively.

Q3: Can I just dilute my sample to get rid of matrix effects?

A3: Dilution can be a quick and easy way to reduce the impact of matrix effects by lowering the concentration of interfering compounds. However, this also dilutes your analyte of interest, this compound. This approach is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution.

Q4: What are the most effective sample preparation techniques for reducing matrix effects for triterpenic acids like this compound?

A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective for cleaning up plant extracts before LC-MS analysis. LLE with a solvent like ethyl acetate can selectively extract triterpenic acids. SPE, particularly with cartridges designed for non-polar compounds or even molecularly imprinted polymers, can provide a cleaner extract and reduce matrix interferences.

Q5: How can I qualitatively assess if I have a matrix effect problem?

A5: The post-column infusion technique is a common method for qualitatively identifying regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of an this compound standard into the MS while injecting a blank matrix extract onto the LC column. Dips or rises in the baseline signal of the infused standard indicate where co-eluting matrix components are causing ion suppression or enhancement.

Quantitative Data Summary

Effective sample preparation is crucial for mitigating matrix effects. The choice of extraction method can significantly impact the recovery of this compound and the cleanliness of the final extract. Below is a summary of recovery data for a triterpenic acid using a molecularly imprinted polymer solid-phase extraction (MIP-SPE) compared to a non-imprinted polymer (NIP-SPE). This illustrates the potential for high recovery and selectivity with an optimized SPE method.

Extraction MethodAnalyteRecovery (%)
MIP-SPE18-beta-glycyrrhetinic acid97
NIP-SPE18-beta-glycyrrhetinic acid5

Data adapted from a study on a structurally related triterpene acid and demonstrates the principle of selective extraction.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound from a plant matrix.

  • Sample Preparation:

    • Homogenize 1 gram of the dried and powdered plant material.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol or ethanol) and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Liquid-Liquid Extraction:

    • Reconstitute the dried extract in 5 mL of water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add 5 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate. The upper organic layer contains the this compound.

    • Collect the organic layer. Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the final extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).

LLE_Workflow start Start: Plant Material homogenize 1. Homogenize Plant Material start->homogenize extract_solvent 2. Extract with Solvent (e.g., Methanol) homogenize->extract_solvent centrifuge 3. Centrifuge and Collect Supernatant extract_solvent->centrifuge dry_extract 4. Evaporate to Dryness centrifuge->dry_extract reconstitute_water 5. Reconstitute in Water dry_extract->reconstitute_water lle 6. Perform LLE with Ethyl Acetate reconstitute_water->lle collect_organic 7. Collect Organic Layer lle->collect_organic dry_final 8. Evaporate to Dryness collect_organic->dry_final reconstitute_final 9. Reconstitute for LC-MS dry_final->reconstitute_final end End: Sample Ready for Analysis reconstitute_final->end

A workflow for Liquid-Liquid Extraction of this compound.

2. Solid-Phase Extraction (SPE) Protocol for this compound from Plant Extract

This protocol outlines a general procedure for cleaning up a plant extract containing this compound using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Start with the dried extract obtained from the initial solvent extraction of the plant material.

    • Reconstitute the extract in a small volume of a solvent compatible with the SPE cartridge (e.g., 10% methanol in water).

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not let the cartridge run dry.

    • Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.

    • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with 3 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

References

how to avoid false positives in antiviral screening of Eichlerianic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Eichlerianic acid in antiviral screening assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and avoid false-positive results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being screened for antiviral activity?

This compound is a natural product, specifically a tetranortriterpenoid, isolated from Dysoxylum lenticellatum.[1][2] Triterpenoids are a class of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Previous research has indicated that this compound possesses antiviral activity against Herpes Simplex Virus 1 (HSV-1), making it a compound of interest for further antiviral drug discovery.

Q2: What are the common causes of false positives in antiviral screens, and is this compound prone to them?

False positives in high-throughput screening (HTS) can arise from several mechanisms, and natural products like triterpenoids can be susceptible. The most common causes include:

  • Pan-Assay Interference Compounds (PAINS): These are molecules that appear as "hits" in many different assays due to nonspecific activity.[3] Common PAINS substructures are found in many natural products. While there is no specific classification of this compound as a PAIN, its complex structure warrants careful evaluation.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to a false-positive signal.

  • Assay Technology Interference: Compounds can directly interfere with the detection method of an assay. This includes:

    • Optical Interference: Colored compounds or those that are inherently fluorescent can interfere with absorbance- and fluorescence-based assays.

    • Luciferase Inhibition: Direct inhibition of luciferase enzymes is a common cause of false positives in reporter gene assays.

    • Redox Activity: Compounds with intrinsic reducing or oxidizing properties can interfere with assays that use redox-sensitive dyes.[4] Triterpenoids have been shown to modulate reactive oxygen species (ROS), suggesting potential redox activity.[5][6]

Q3: My primary screen shows this compound has antiviral activity. How can I be sure it's a true positive?

Congratulations on your initial findings! The next crucial step is to perform a series of counter-screens and secondary assays to validate your hit and rule out the possibility of a false positive. This process is often referred to as "hit triage" or "hit validation." A typical workflow involves a series of assays to test for the common causes of false positives mentioned above.

Below is a diagram illustrating a recommended validation workflow:

HitValidationWorkflow Start Primary Antiviral Screen Hit (this compound) Triage Hit Triage & Validation Start->Triage PAINS PAINS Substructure Analysis (In Silico) Triage->PAINS Check for known interference substructures Aggregation Aggregation Assay (e.g., DLS, NMR) Triage->Aggregation Rule out physical aggregation Reactivity Nonspecific Reactivity Assay (e.g., Thiol Reactivity) Triage->Reactivity Assess chemical reactivity AssayInterference Assay Interference Counter-screens Triage->AssayInterference Identify direct assay interference Orthogonal Orthogonal Antiviral Assay (Different readout) Triage->Orthogonal Confirm activity with a different method FalsePositive False Positive (Artifact) PAINS->FalsePositive Aggregation->FalsePositive Reactivity->FalsePositive CellFree Cell-free Assay Controls (e.g., MTT, Luciferase) AssayInterference->CellFree CellFree->FalsePositive If interference detected DoseResponse Dose-Response & Cytotoxicity (CC50, EC50, SI) Orthogonal->DoseResponse Determine potency and selectivity Mechanism Mechanism of Action Studies DoseResponse->Mechanism If potent and selective TrueHit Confirmed Antiviral Hit Mechanism->TrueHit

Caption: Workflow for validating a primary antiviral screening hit.

Troubleshooting Guides

This section provides detailed protocols for key experiments to identify and mitigate common causes of false positives when screening this compound.

Issue 1: Potential for Compound Aggregation

Many organic molecules, especially those with poor aqueous solubility, can form aggregates at micromolar concentrations, which can non-specifically inhibit viral replication or cellular processes.

Troubleshooting Protocol: Dynamic Light Scattering (DLS)

DLS is a technique that measures the size distribution of particles in a solution. The formation of compound aggregates will result in the appearance of larger particles.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the final screening concentration in the same aqueous buffer used in your antiviral assay. It is crucial to perform this dilution in the same manner as in the primary assay.

    • Include a vehicle control (DMSO in buffer at the same final concentration).

  • DLS Measurement:

    • Transfer the solutions to a suitable cuvette for DLS analysis.

    • Equilibrate the sample to the assay temperature.

    • Perform DLS measurements to determine the particle size distribution.

  • Data Analysis:

    • Analyze the data to identify the presence of particles with diameters significantly larger than what would be expected for a small molecule. The presence of particles in the range of 100 nm to several micrometers is indicative of aggregation.

Result Interpretation Next Steps
No large particles detectedAggregation is unlikely at this concentration.Proceed with other validation assays.
Large particles detectedCompound aggregation is likely occurring.Repeat the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the antiviral activity is significantly reduced, it is likely an aggregation-based artifact.
Issue 2: Interference with Cell Viability Assays (e.g., MTT, MTS)

Many antiviral assays use cell viability as a readout. Compounds that interfere with the chemistry of these assays can lead to erroneous results.

Troubleshooting Protocol: Cell-Free Absorbance Assay

This protocol determines if this compound directly reduces the tetrazolium salt (e.g., MTT) to formazan or if it has intrinsic color that absorbs at the detection wavelength.

Methodology:

  • Plate Setup:

    • In a 96-well plate, add cell culture medium without cells.

    • Add this compound at the same concentrations used in your antiviral assay.

    • Include wells with vehicle control (DMSO) and a positive control for MTT reduction (e.g., dithiothreitol).

  • Assay Performance:

    • Add the MTT or MTS reagent to all wells.

    • Incubate for the same duration as your primary assay.

    • Add the solubilization solution (for MTT).

  • Data Measurement:

    • Read the absorbance at the appropriate wavelength (typically 570 nm for MTT).

Result Interpretation Next Steps
No significant absorbance in the absence of cellsThis compound does not directly interfere with the assay chemistry.The observed effect on cell viability is likely biological.
Significant absorbance in the absence of cellsThis compound is either colored or directly reduces the tetrazolium salt.[7]Use an orthogonal method to measure cell viability, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®) or a real-time cell analysis (RTCA) system.
Issue 3: Interference with Luciferase-Based Reporter Assays

Luciferase reporter assays are common in antiviral screening to measure viral gene expression or cell viability. Direct inhibition of the luciferase enzyme is a frequent source of false positives.

Troubleshooting Protocol: Luciferase Inhibition Counter-Screen

This assay tests the effect of this compound directly on the activity of purified luciferase enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified luciferase enzyme in assay buffer.

    • Prepare a solution of the luciferase substrate (e.g., luciferin for firefly luciferase).

  • Assay Performance:

    • In a white, opaque 96-well plate, add the luciferase enzyme solution.

    • Add this compound at various concentrations. Include a known luciferase inhibitor as a positive control and a vehicle control (DMSO).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the luciferase substrate to initiate the reaction.

  • Data Measurement:

    • Immediately measure the luminescence using a plate reader.

Result Interpretation Next Steps
No decrease in luminescenceThis compound does not inhibit the luciferase enzyme.The observed antiviral activity is likely not due to luciferase inhibition.
Dose-dependent decrease in luminescenceThis compound is a direct inhibitor of the luciferase enzyme.Use a non-luciferase-based orthogonal assay to confirm antiviral activity, such as qRT-PCR for viral RNA, plaque reduction assay, or an ELISA for a viral protein.
Issue 4: Potential for Nonspecific Reactivity and Redox Activity

Triterpenoids can modulate cellular redox states and some may contain reactive functional groups.[3][5][6] This can lead to non-specific inhibition of viral or cellular proteins.

Troubleshooting Protocol: Redox Activity Assay

A common method to assess redox activity is to use a redox-sensitive dye like resazurin in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of resazurin in a suitable buffer (e.g., PBS).

    • Prepare a solution of a reducing agent like dithiothreitol (DTT) to serve as a positive control.

  • Assay Performance:

    • In a 96-well plate, add the resazurin solution.

    • Add this compound at various concentrations, the DTT positive control, and a vehicle control (DMSO).

    • Incubate at 37°C for 1-2 hours.

  • Data Measurement:

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) of the reduced product, resorufin.

Result Interpretation Next Steps
No increase in fluorescence/absorbanceThis compound does not exhibit significant redox activity in this assay.Proceed with further validation.
Increase in fluorescence/absorbanceThis compound has redox activity that may contribute to the observed antiviral effect.This does not necessarily invalidate the hit, but suggests a potential for non-specific activity. Further mechanism of action studies are needed to determine if the antiviral effect is specific.

Potential for Off-Target Signaling Pathway Modulation

Triterpenoids are known to interact with various cellular signaling pathways, which can sometimes lead to an apparent antiviral effect that is not due to direct inhibition of a viral target. It is important to be aware of these potential off-target effects.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response to viral infection. Many viruses have evolved mechanisms to manipulate this pathway. Pentacyclic triterpenoids have been shown to inhibit the NF-κB signaling pathway, often by inhibiting IKKβ.[1][6][8] This anti-inflammatory effect could be misinterpreted as a specific antiviral activity.

NFkB_Pathway cluster_virus Viral PAMPs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus dsRNA / Viral Proteins IKK IKK Complex Virus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Transcription of Pro-inflammatory & Antiviral Genes DNA->Transcription EichlerianicAcid This compound (Triterpenoid) EichlerianicAcid->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Protein Kinase R (PKR) Pathway

PKR is an interferon-induced kinase that is activated by double-stranded RNA (dsRNA), a common intermediate in viral replication.[9] Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of host and viral protein synthesis. Some small molecules can modulate PKR activity.[10] If this compound were to activate PKR, it could induce a general antiviral state that is not specific to the virus being tested.

PKR_Pathway dsRNA Viral dsRNA PKR_inactive PKR (Inactive) dsRNA->PKR_inactive Binds to PKR_active PKR (Active Dimer) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation Protein Synthesis (Host & Viral) eIF2a_P->Translation Inhibits EichlerianicAcid This compound (Potential Modulator) EichlerianicAcid->PKR_active Potential non-specific activation/inhibition?

Caption: Potential modulation of the PKR pathway by small molecules.

By systematically addressing these potential pitfalls, researchers can confidently validate the antiviral activity of this compound and advance our understanding of its therapeutic potential.

References

Technical Support Center: Optimizing Eichlerianic Acid Concentration in Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eichlerianic acid. The focus is on establishing a robust and reliable concentration range for in vitro dose-response studies, a critical step in evaluating the compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a tetranortriterpenoid, a type of natural product isolated from plants of the Dysoxylum genus.[1] While specific research on this compound is limited, it is being investigated for its potential anti-inflammatory properties, possibly through the modulation of inflammatory pathways.[2] Compounds of this class have been noted for a range of biological activities, including anti-inflammatory and insecticidal effects. A plausible, yet hypothetical, mechanism of action for its anti-inflammatory effects could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Q2: What is a recommended starting concentration range for this compound in an initial dose-response experiment?

A2: For a novel compound like this compound with limited public data, it is advisable to start with a broad concentration range to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for instance, spanning from 10 nM to 100 µM. This wide range will help in identifying the concentrations that elicit a biological response, cytotoxicity, or no effect.

Q3: How should I dissolve and store this compound for cell culture experiments?

A3: this compound, as a triterpenoid, is likely hydrophobic. The recommended solvent is dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the DMSO stock is then diluted into the culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Q4: What are some suitable in vitro assays to evaluate the dose-response of this compound's anti-inflammatory activity?

A4: Given its potential anti-inflammatory properties, suitable assays could involve stimulating an inflammatory response in a relevant cell line (e.g., macrophages like RAW 264.7 or THP-1, or endothelial cells like HUVECs) and then treating with this compound. Examples of assays include:

  • NF-κB Reporter Assay: Measures the inhibition of TNF-α-induced NF-κB activity.[4]

  • Cytokine Quantification (ELISA or Multiplex Assay): Measures the reduction in pro-inflammatory cytokines such as IL-6, IL-8, or TNF-α in the cell supernatant after stimulation with an inflammatory agent like lipopolysaccharide (LPS).[5][6]

  • Nitric Oxide (NO) Production Assay: In macrophage cell lines, the inhibition of LPS-induced NO production can be quantified using the Griess reagent.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect at any concentration. 1. The concentration range is too low. 2. The compound is inactive in the chosen cell line or assay. 3. The compound has poor solubility in the culture medium, leading to precipitation. 4. The incubation time is not optimal.1. Expand the concentration range to higher concentrations (e.g., up to 200 µM). 2. Verify the expression of the putative target in your cell line. Consider using a different, more sensitive cell line or a different assay. 3. Visually inspect the wells for any precipitate after adding the compound to the medium. If precipitation occurs, consider using a solubilizing agent or modifying the vehicle. 4. Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).
High cytotoxicity observed even at low concentrations. 1. The cell line is highly sensitive to this compound. 2. The final DMSO concentration is too high. 3. The compound is unstable in the culture medium and degrades into toxic byproducts.1. Lower the starting concentration range in your next experiment. 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the highest concentration of DMSO used to confirm it is not the source of toxicity. 3. Assess the stability of the compound in your culture medium over the duration of the experiment using analytical methods if possible.
High variability between replicate wells. 1. Inconsistent pipetting. 2. Uneven cell seeding density. 3. "Edge effects" in the microplate. 4. Incomplete dissolution of formazan crystals (in MTT assays).1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous single-cell suspension before seeding and be consistent with seeding technique. 3. Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity. 4. Ensure complete solubilization of formazan crystals by vigorous pipetting or shaking before reading the absorbance.[7]
Inconsistent IC50/EC50 values between experiments. 1. Variations in cell passage number and health. 2. Inconsistent incubation times or cell seeding densities. 3. Degradation of the compound stock solution.1. Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase. 2. Standardize all assay parameters, including incubation times and cell densities. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Experimental Protocols

Protocol: Determining the Optimal Concentration Range for this compound using an MTT Assay

This protocol describes a general method to determine the cytotoxic concentration range of this compound, which is a prerequisite for subsequent functional assays.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 50 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0.01 µM).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations or controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound in RAW 264.7 Cells (48h Incubation)

Concentration (µM)Log Concentration% Viability (Mean ± SD)
1002.008.2 ± 2.1
31.61.5025.6 ± 4.5
101.0051.3 ± 5.2
3.160.5078.9 ± 6.8
10.0092.1 ± 4.3
0.316-0.5098.5 ± 3.9
0.1-1.0099.1 ± 2.7
0.01-2.00101.2 ± 3.1
Vehicle (0.1% DMSO)N/A100.0 ± 4.2
UntreatedN/A100.0 ± 3.5

This data is for illustrative purposes only.

Visualizations

G cluster_workflow Experimental Workflow for Concentration Range Finding prep Prepare this compound Stock (in DMSO) treat Prepare Serial Dilutions & Treat Cells prep->treat seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 incubate1->treat incubate2 Incubate for Treatment Period (e.g., 48h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Absorbance assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the optimal concentration range of this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nuc->Cytokines Induces Transcription Eichlerianic_Acid This compound Eichlerianic_Acid->IKK Inhibits

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

References

improving the yield of Eichlerianic acid from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Eichlerianic acid from its natural source, Dysoxylum lenticellatum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a tetranortriterpenoid, a complex secondary metabolite found in plants. Its primary known natural source is the plant species Dysoxylum lenticellatum, belonging to the Meliaceae family.[1]

Q2: What factors can influence the concentration of this compound in the plant material?

A2: The concentration of tetranortriterpenoids like this compound in Dysoxylum species can be influenced by several factors, including the specific plant part used (e.g., leaves, bark, seeds), the developmental stage of the plant at the time of harvest, and the geographical location and growing conditions of the plant. For many secondary metabolites, the highest concentrations are often found in specific tissues or at particular growth stages, such as during flowering or fruiting.

Q3: Which plant part is expected to have the highest yield of this compound?

A3: While specific data for this compound is limited, studies on other triterpenoids in the Dysoxylum genus often report high concentrations in the bark and seeds.[2][3][4] It is recommended to perform preliminary extractions on different plant parts to determine the optimal source material for this compound.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A reversed-phase C18 column is commonly used for the separation of organic acids.[5][6] Detection can be achieved using a UV detector, typically in the range of 200-210 nm where the carboxyl group absorbs, or more selectively with a mass spectrometer (LC-MS) for higher accuracy and sensitivity.[7][8][9] An external standard of purified this compound would be required for accurate quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of this compound 1. Incorrect plant material (species, plant part, or harvest time). 2. Inefficient extraction method. 3. Degradation of the compound during processing.1. Verify the botanical identity of the plant material. Test different plant parts (bark, leaves, seeds) harvested at various growth stages. 2. Optimize extraction parameters (see Experimental Protocols). Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 3. Avoid high temperatures and prolonged exposure to light during extraction and purification. Store extracts at low temperatures.
Co-extraction of interfering compounds 1. Use of a non-selective solvent. 2. Presence of pigments, lipids, or other secondary metabolites in the plant material.1. Employ a multi-step extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound. 2. Utilize chromatographic techniques like column chromatography or Solid-Phase Extraction (SPE) for purification.
Difficulty in purifying this compound 1. Presence of structurally similar compounds. 2. Acidic nature of the compound leading to interactions with the stationary phase.1. Use high-resolution chromatographic techniques such as preparative HPLC. 2. Adjust the pH of the mobile phase during chromatography to control the ionization of the carboxylic acid group and improve separation.
Inconsistent results between batches 1. Variation in the quality of the plant material. 2. Inconsistent extraction and purification procedures.1. Standardize the collection of plant material (e.g., same location, season, and plant age). 2. Strictly adhere to a validated and optimized protocol for all experimental steps.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound

This protocol provides a general methodology for the extraction of this compound from Dysoxylum lenticellatum. Optimization of the parameters in the table below is recommended for maximizing the yield.

Materials:

  • Dried and powdered plant material (Dysoxylum lenticellatum)

  • Extraction solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: a. Weigh a known amount of the powdered plant material. b. Submerge the powder in the chosen extraction solvent at a specific solid-to-liquid ratio (see table below for optimization parameters). c. Stir the mixture for a defined period at a controlled temperature. d. Filter the mixture to separate the extract from the solid residue. e. Repeat the extraction on the residue 2-3 times to ensure complete extraction. f. Combine the filtrates.

  • Solvent Evaporation: a. Concentrate the combined filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (typically not exceeding 40-50°C) to obtain the crude extract.

  • Purification (General): a. The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate fractions containing this compound. b. Monitor the fractions using Thin-Layer Chromatography (TLC) and combine the fractions containing the target compound.

Table 1: Parameters for Extraction Optimization

ParameterRange for OptimizationRationale
Solvent Type Methanol, Ethanol, Ethyl Acetate, Dichloromethane, or mixturesThe polarity of the solvent will determine the efficiency of extraction for the moderately polar this compound.
Solvent Concentration 50-100% (for alcohol-water mixtures)Adjusting the polarity of the solvent can improve selectivity.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction efficiency but also increases solvent consumption.
Extraction Temperature Room Temperature to 60°CHigher temperatures can increase extraction kinetics but may also lead to the degradation of thermolabile compounds.
Extraction Time 1 to 24 hoursLonger extraction times may increase yield but also risk compound degradation and extraction of impurities.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV or MS detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water or buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205-215 nm for UV detection. For MS detection, monitor the [M-H]⁻ ion in negative ionization mode.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples. Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the equation of the line to calculate the concentration of this compound in the sample.

Visualizations

Biosynthesis of Tetranortriterpenoids in Meliaceae

The following diagram illustrates the general biosynthetic pathway leading to the formation of tetranortriterpenoids, the class of compounds to which this compound belongs.[10][11]

Tetranortriterpenoid_Biosynthesis cluster_0 Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways cluster_1 Isoprenoid Precursor Synthesis cluster_2 Triterpenoid Backbone Formation cluster_3 Tetranortriterpenoid Formation MVA Mevalonate Pathway IPP_DMAPP IPP and DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Protolimonoid Protolimonoid (e.g., Tirucallol) Oxidosqualene->Protolimonoid Oxidosqualene Cyclase Basic_Limonoid Basic Limonoid Aglycone Protolimonoid->Basic_Limonoid Series of Oxidations, Rearrangements, and Loss of 4 Carbons Eichlerianic_Acid This compound Basic_Limonoid->Eichlerianic_Acid Further Modifications

Caption: General biosynthetic pathway of tetranortriterpenoids in Meliaceae.

Experimental Workflow for Improving this compound Yield

This diagram outlines a logical workflow for researchers aiming to optimize the yield of this compound.

Yield_Improvement_Workflow Start Start: Objective to Improve this compound Yield Plant_Material Plant Material Selection (Dysoxylum lenticellatum) - Plant Part - Harvest Time Start->Plant_Material Extraction Extraction Method Optimization - Solvent Selection - Temperature - Time - Solid/Liquid Ratio Plant_Material->Extraction Purification Purification Strategy - Column Chromatography - Preparative HPLC Extraction->Purification Quantification Quantification (HPLC-UV/MS) Purification->Quantification Analysis Data Analysis and Yield Calculation Quantification->Analysis Decision Yield Acceptable? Analysis->Decision End End: Optimized Protocol Decision->End Yes Troubleshoot Troubleshooting (Refer to Guide) Decision->Troubleshoot No Troubleshoot->Plant_Material Troubleshoot->Extraction Troubleshoot->Purification

Caption: Workflow for the optimization of this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Eichlerianic Acid and Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerianic acid and shoreic acid are closely related natural products belonging to the dammarane-type triterpenoid class of compounds. Their structural similarity, differing only in the stereochemistry at the C-24 position, presents a compelling case for a comparative study of their biological activities. This compound possesses a (20S, 24S) configuration, while shoreic acid has a (20S, 24R) configuration. This subtle structural variance can lead to significant differences in their pharmacological profiles. This guide provides a comprehensive comparison of the reported biological activities of these two compounds, supported by available experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Data Presentation: A Side-by-Side Look at Biological Efficacy

The following tables summarize the available quantitative data on the cytotoxic, antibacterial, and antimycobacterial activities of this compound and shoreic acid. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate research efforts.

Table 1: Cytotoxic Activity

CompoundCell LineActivity MetricValueReference
This compoundP-388 murine leukemiaIC5011 µg/mL[1]
Shoreic Acid--Data not available-

Table 2: Antibacterial and Antifungal Activities

CompoundOrganismActivity MetricValueReference
This compoundEscherichia coli (multidrug-resistant)MIC125 µg/mL[2]
This compoundEscherichia coli (multidrug-resistant)MBC125 µg/mL[2]
Shoreic AcidEscherichia coliActivity Index (AI)0.2[3]
Shoreic AcidPseudomonas aeruginosaActivity Index (AI)0.3[3]
Shoreic AcidStaphylococcus aureusActivity Index (AI)0.5[3]
Shoreic AcidBacillus subtilisActivity Index (AI)0.4[3]
Shoreic AcidCandida albicansActivity Index (AI)0.2[3]
Shoreic AcidTrichophyton mentagrophytesActivity Index (AI)0.3[3]

Note on Activity Index (AI): The referenced literature for shoreic acid's antibacterial and antifungal activity utilizes an "Activity Index." A detailed protocol for how this index is derived and its correlation to standard metrics like Minimum Inhibitory Concentration (MIC) were not available in the public domain. This limits a direct quantitative comparison with the MIC values reported for this compound.

Table 3: Antimycobacterial Activity

CompoundOrganismActivity MetricValueReference
This compound--Data not available-
Shoreic AcidMycobacterium tuberculosisMIC100 µg/mL[4]

Experimental Protocols

Detailed experimental protocols for the specific studies cited above were not fully available in the public domain. Therefore, this section provides generalized, representative protocols for the key biological assays mentioned. These protocols are intended to offer a methodological framework for similar investigations.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against a cancer cell line.

a. Cell Culture and Treatment:

  • Seed cells (e.g., P-388 murine leukemia cells) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the test compound (this compound or Shoreic Acid) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

b. MTT Reagent Addition and Incubation:

  • Following the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

c. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC/MBC)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a bacterial strain.

a. Preparation of Inoculum and Test Compound:

  • Culture the bacterial strain (e.g., E. coli) overnight in a suitable broth medium.

  • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

b. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

c. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

d. Determination of MBC:

  • Take an aliquot from the wells that show no visible growth (at and above the MIC).

  • Plate these aliquots onto agar plates and incubate for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the MIC of compounds against Mycobacterium tuberculosis.

a. Inoculum and Compound Preparation:

  • Culture M. tuberculosis in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

  • Adjust the bacterial suspension to a standardized turbidity.

  • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

b. Inoculation and Incubation:

  • Inoculate the wells with the standardized mycobacterial suspension.

  • Incubate the plates at 37°C for a specified period (typically 5-7 days).

c. Alamar Blue Addition and Reading:

  • Add Alamar Blue reagent to each well.

  • Incubate the plates for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the general workflows for the described biological assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum C Inoculate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 18-24 hours C->D E Observe for Growth (Turbidity) D->E F Plate Aliquots from Clear Wells E->F G Incubate Plates F->G H Count Colonies G->H

References

A Comparative Analysis of the Cytotoxic Effects of Ellagic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Eichlerianic acid" did not yield relevant results. This guide proceeds under the assumption that the intended subject was "Ellagic acid," a widely studied natural compound with known cytotoxic properties against various cancer cell lines.

This guide provides a comparative overview of the cytotoxic efficacy of Ellagic acid against specific cancer cell lines, juxtaposed with other natural compounds. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as anticancer agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for Ellagic acid and selected alternative compounds on various cancer cell lines.

Table 1: IC50 Values of Ellagic Acid on Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
HeLa (2D culture)Cervical Cancer45.4[1]
HeLa (3D culture)Cervical Cancer120[1][2]
MCF-7Breast Cancer29.12 ± 1.15[3]
MDA-MB-231Breast Cancer20.51 ± 1.22[3]

Table 2: Comparative IC50 Values of Alternative Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference
Cinnamic Acid DerivativesGeneral RangeHeLa, MCF-742 - 166[4][5]
Cinnamic Acid DerivativesCompound 44oHeLa1.35[6]
Cinnamic Acid DerivativesCompound 44eMCF-71.79[6]
Glycyrrhetinic Acid DerivativesCompound 65HeLa1.1[7]
Glycyrrhetinic Acid DerivativesCompound 67HeLa2.0[7]
Glycyrrhetinic Acid DerivativesCompound 3aHeLa11.4 ± 0.2[8][9]

Experimental Protocols

The data cited in this guide were primarily generated using the following standard methodologies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10⁴ to 1x10⁵ cells/well and incubated to allow for attachment.[11]

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Ellagic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the insoluble purple formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

G cluster_workflow MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with compound seed->treat incubate_mtt Add MTT solution and incubate treat->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

MTT Assay Experimental Workflow

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.[12]

Protocol:

  • Cell Preparation: Both treated and untreated cells are harvested and washed with cold phosphate-buffered saline (PBS).[13]

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.[13]

  • Staining: Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: The stained cells are analyzed by flow cytometry. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL3 channel.[14]

G cluster_workflow Annexin V & PI Staining Workflow harvest Harvest and wash cells resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and evaluate changes in their expression levels.

Protocol:

  • Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is then quantified.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[16]

  • Detection: The protein-antibody complex is detected using a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal.[17]

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its cytotoxic and anti-proliferative effects by modulating several key signaling pathways involved in cancer progression.

TGF-β/Smad3 Pathway in Breast Cancer

In MCF-7 breast cancer cells, Ellagic acid has been shown to induce cell cycle arrest and apoptosis by modulating the TGF-β/Smad3 signaling pathway.[18] This pathway is crucial in regulating cell growth, proliferation, and differentiation.

G EA Ellagic Acid TGFB TGF-β Signaling EA->TGFB modulates Smad3 Smad3 TGFB->Smad3 activates Nucleus Nucleus Smad3->Nucleus GeneExp Target Gene Expression Nucleus->GeneExp Arrest G0/G1 Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis GeneExp->Apoptosis

Ellagic Acid and the TGF-β/Smad3 Pathway

STAT3 Signaling Pathway in Cervical Cancer

In HeLa cervical cancer cells, Ellagic acid inhibits cell proliferation and induces apoptosis by suppressing the phosphorylation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[19][20] The STAT3 pathway is often constitutively active in cancer and plays a key role in cell survival and proliferation.

G EA Ellagic Acid JAK2 p-JAK2 EA->JAK2 inhibits STAT3 p-STAT3 JAK2->STAT3 activates Downstream Downstream Targets (CyclinD1, Bcl-xl) STAT3->Downstream regulates Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis induces

Ellagic Acid's Inhibition of STAT3 Signaling

References

A Comparative Analysis of the Antioxidant Potential of Dammarane Titerpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarane triterpenoids, a class of tetracyclic triterpenes, have garnered significant attention in recent years for their diverse pharmacological activities, including potent antioxidant effects. These natural compounds, abundantly found in medicinal plants such as Panax ginseng (ginsenosides), Gynostemma pentaphyllum (gypenosides), and Bacopa monnieri (bacosides), exhibit a remarkable ability to mitigate oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases. This guide provides a comparative analysis of the antioxidant potential of various dammarane triterpenoids, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacity of dammarane triterpenoids has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of the radical scavenging potency of different dammarane triterpenoids. Lower IC50 values indicate higher antioxidant activity.

Dammarane TriterpenoidSource OrganismAntioxidant AssayIC50 (µM)Reference
Ginsenosides
Ginsenoside Rg1Panax ginsengDPPH>100[1]
ABTS>100[1]
Ginsenoside Rb1Panax ginsengDPPH>100[1]
ABTS>100[1]
20(S)-Protopanaxatriol (20S)Panax ginsengDPPH~50[1]
ABTS~50[1]
Ginsenoside F2Panax ginsengDPPH-[2]
ABTS-[2]
Ginsenoside Rh2Panax ginsengABTSPotent Inhibitor[3]
Gypenosides
Gypenoside XVIIGynostemma pentaphyllumNO Scavenging93.9 µg/mL[4]
Bacosides
Jujuboside AZiziphus jujubaDPPH-[5]
ABTS0.86 mg/mL (extract)[5]

Note: Data for some compounds are qualitative or derived from extracts, highlighting the need for further studies on purified individual dammarane triterpenoids.

Cellular Antioxidant Activity

Beyond chemical-based assays, the antioxidant effects of dammarane triterpenoids have been investigated in cellular models, which provide a more biologically relevant assessment.

Ginsengenin-S2, a novel dammarane-type triterpenoid from Panax ginseng, has been shown to significantly alleviate oxidative damage in A549 human lung epithelial cells exposed to cigarette smoke extract. Treatment with ginsengenin-S2 led to a significant decrease in intracellular malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[6][7][8][9]

Similarly, ginsenoside Rb1 has demonstrated protective effects against triptolide-induced cytotoxicity in HL-7702 human liver cells by increasing the levels of glutathione (GSH) and SOD, while decreasing reactive oxygen species (ROS) and MDA levels.[10][11] These findings underscore the ability of dammarane triterpenoids to bolster cellular antioxidant defenses.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant activity of many dammarane triterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14][15] Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain dammarane triterpenoids, this interaction is disrupted.

Ginsenosides such as Rg1 and Rb1 have been shown to promote the dissociation of the Nrf2-Keap1 complex.[12][14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[13][16] This binding initiates the transcription of several crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][17] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby conferring protection against oxidative damage.[6]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dammarane Dammarane Triterpenoids Keap1_Nrf2 Keap1-Nrf2 Complex Dammarane->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Activation of the Nrf2-ARE pathway by dammarane triterpenoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with triterpenoid solution (1:1 v/v) A->C B Prepare various concentrations of dammarane triterpenoid B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Figure 2: DPPH radical scavenging assay workflow.

Calculation:

The percentage of DPPH radical scavenging activity is calculated as follows:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dammarane triterpenoid.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Workflow:

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm A->B D Mix diluted ABTS•+ solution with triterpenoid solution B->D C Prepare various concentrations of dammarane triterpenoid C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance at ~734 nm E->F G Calculate % inhibition and IC50 value F->G

Figure 3: ABTS radical scavenging assay workflow.

Calculation:

The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Workflow:

CAA_Workflow A Seed cells (e.g., HepG2) in a 96-well plate B Load cells with DCFH-DA probe A->B C Treat cells with various concentrations of dammarane triterpenoid B->C D Induce oxidative stress with a peroxyl radical generator (e.g., AAPH) C->D E Measure fluorescence intensity over time D->E F Calculate CAA value E->F

Figure 4: Cellular Antioxidant Activity (CAA) assay workflow.

Calculation:

The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound, providing a standardized measure of cellular antioxidant potency.

Conclusion

Dammarane triterpenoids represent a promising class of natural antioxidants with significant potential for the development of novel therapeutic agents for oxidative stress-related diseases. While ginsenosides from Panax ginseng are the most extensively studied, dammarane triterpenoids from other plant sources also exhibit noteworthy antioxidant properties. The activation of the Nrf2 signaling pathway appears to be a key mechanism contributing to their cytoprotective effects. Further research focusing on the structure-activity relationships and bioavailability of a wider range of individual dammarane triterpenoids is warranted to fully elucidate their therapeutic potential. The standardized experimental protocols provided in this guide will aid in the consistent and reliable evaluation of these valuable natural compounds.

References

Unveiling the Antiviral Action of Eichlerianic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral properties of Eichlerianic acid against Herpes Simplex Virus (HSV), benchmarked against the standard antiviral agent Acyclovir and other alternative compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to elucidate the therapeutic potential of this compound.

Executive Summary

This compound, a natural triterpenoid, has demonstrated notable antiviral activity against both HSV-1 and HSV-2. While the precise molecular mechanism of this compound is still under investigation, its inhibitory action on the virus-induced cytopathic effect suggests a significant interference with viral replication. This guide presents available quantitative data, compares it with established and alternative antiviral agents, and outlines the experimental protocols used to generate these findings. Furthermore, we propose a potential mechanism of action for this compound based on the known antiviral activities of structurally similar triterpenoids.

Comparative Antiviral Activity

The antiviral efficacy of this compound and comparator compounds against HSV is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) required to inhibit viral activity by 50%.

CompoundVirusAssay TypeCell LineIC₅₀ / EC₅₀Citation
This compound HSV-1Cytopathic Effect InhibitionVero8 µg/mL (~16.8 µM)[1]
AcyclovirHSV-1Viral Yield AssayBaby Hamster Kidney0.85 µM[2]
AcyclovirHSV-2Viral Yield AssayBaby Hamster Kidney0.86 µM[2]
AcyclovirHSV-1Cytopathic Effect InhibitionVero0.20 µg/mL (~0.89 µM)[3]
Oleanolic AcidHSV-1Plaque Reduction AssayVero6.8 µg/mL (~14.9 µM)[4]
Oleanolic AcidHSV-2Plaque Reduction AssayVero7.8 µg/mL (~17.1 µM)[4]
Betulinic AcidHSV-2Not SpecifiedVero1.6 µM[1][5]
Glycyrrhizic AcidHSV-1Not SpecifiedNot Specified0.5 mM[6]
FoscarnetHSV-2 (Acyclovir-resistant)Not SpecifiedNot SpecifiedVaries (used for resistant strains)[7]
CidofovirHSV-1 (Acyclovir-resistant)Antigen Reduction AssayNot Specified7.32 - 8.23 mg/mL[8]

Proposed Antiviral Mechanism of this compound

While direct mechanistic studies on this compound are limited, the antiviral actions of other pentacyclic triterpenoids against HSV suggest a multi-targeted approach. It is plausible that this compound shares a similar mechanism, primarily by interfering with the early stages of viral infection.

Eichlerianic_Acid_Mechanism cluster_virus Herpes Simplex Virus (HSV) cluster_cell Host Cell cluster_drug HSV HSV Virion gB Glycoprotein B (gB) Receptor Host Cell Receptor gB->Receptor Attachment gD Glycoprotein D (gD) gD->Receptor Attachment Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Eichlerianic_Acid This compound Eichlerianic_Acid->gB Binds to Eichlerianic_Acid->gD Binds to Eichlerianic_Acid->Receptor Blocks Attachment Eichlerianic_Acid->Entry Inhibits Fusion/Entry Eichlerianic_Acid->Replication Inhibits Replication

Figure 1: Proposed antiviral mechanism of this compound against HSV.

The proposed mechanism involves:

  • Inhibition of Viral Entry : Like other triterpenoids, this compound may directly interact with viral glycoproteins, such as gB and gD, which are essential for the attachment and fusion of HSV to the host cell membrane. This action would prevent the virus from entering the cell.

  • Inhibition of Viral Replication : Triterpenoids have been shown to interfere with viral DNA replication. Oleanolic acid, for instance, has been found to dysregulate the viral UL8 protein, a component of the helicase-primase complex necessary for viral DNA synthesis.[5][8] It is possible that this compound targets similar viral enzymes, thereby halting the replication process.

Comparative Mechanism: Acyclovir

Acyclovir is a guanosine analog that acts as a gold standard for anti-HSV therapy. Its mechanism is well-characterized and highly specific to virus-infected cells.

Acyclovir_Mechanism cluster_cell HSV-Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Phosphorylation Viral_DNA Growing Viral DNA Chain ACV_TP->Viral_DNA Incorporation by Viral DNA Polymerase Viral_TK Viral Thymidine Kinase (TK) Viral_TK->ACV_MP Host_Kinases Host Cell Kinases Host_Kinases->ACV_DP Host_Kinases->ACV_TP Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Viral_DNA Terminated_DNA Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination CPE_Assay_Workflow Start Start: Seed Vero cells in 96-well plates Incubate1 Incubate cells to form a monolayer (24h) Start->Incubate1 Infect_Cells Infect cell monolayers with HSV Incubate1->Infect_Cells Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to infected cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate2 Incubate for 48-72h Add_Compounds->Incubate2 Observe_CPE Observe and score cytopathic effect (CPE) Incubate2->Observe_CPE Data_Analysis Calculate IC₅₀ value Observe_CPE->Data_Analysis

References

A Comparative Guide to the Quantification of Eichlerianic Acid: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of bioactive compounds, the accurate and reliable quantification of Eichlerianic acid is crucial for ensuring product quality, conducting pharmacokinetic studies, and elucidating its therapeutic potential. This guide provides an objective comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most appropriate method is contingent upon the specific research or quality control objectives.

This compound, a complex triterpenoid, presents analytical challenges due to its structural similarity to other related compounds and the potential for wide concentration ranges in various sample matrices. Therefore, the use of robust and validated analytical methods is essential for obtaining accurate quantitative data. This guide will delve into the cross-validation of HPLC and LC-MS methods, offering a comparative overview to facilitate an informed decision-making process.

Methodologies: A Detailed Look

A critical aspect of any analytical method is a well-defined experimental protocol. The following sections detail typical methodologies for the quantification of this compound using both HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely adopted, robust, and cost-effective technique for the quantitative analysis of triterpenoids like this compound.[1] The method relies on the separation of the compound based on its polarity using a reversed-phase column, followed by detection, commonly with a Diode Array Detector (DAD) or a UV detector.[1]

Sample Preparation:

  • Dried and powdered sample material is extracted using a suitable solvent such as methanol or ethanol, often aided by ultrasonication.[1]

  • The resulting extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (typically around 210 nm for triterpenoids).[2]

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal choice for complex samples and low-concentration analytes.[3][4]

Sample Preparation:

  • Sample extraction is performed similarly to the HPLC protocol, using organic solvents.

  • For complex matrices, a solid-phase extraction (SPE) step may be incorporated for sample clean-up and enrichment.

  • The final extract is filtered before injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is often used for faster analysis and better resolution.[1]

  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 1.7 µm) is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed. The use of volatile buffers like formic acid is crucial for MS compatibility.[5]

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity.

  • Quantification: Quantification is achieved by constructing a calibration curve with a reference standard, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for the quantification of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method, based on typical validation data for triterpenoid analysis.

ParameterHPLC-UV/DADLC-MS/MS
Linearity (r²) > 0.999> 0.999
Precision (RSD%) < 2%< 1.5%
**Accuracy (Recovery %)95 - 105%98 - 102%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mL
Selectivity ModerateHigh
Cost LowerHigher
Speed StandardFaster (with UPLC)
Robustness HighModerate

Experimental Workflow

The general workflow for the quantification of this compound using either HPLC or LC-MS follows a series of sequential steps, as illustrated in the diagram below.

This compound Quantification Workflow Figure 1: General workflow for the quantification of this compound. cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction (e.g., ultrasonication with methanol) filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System filtration->hplc Injection lcms LC-MS System filtration->lcms Injection peak_integration Peak Integration hplc->peak_integration Data Acquisition lcms->peak_integration Data Acquisition calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

Conclusion

Both HPLC and LC-MS are suitable and validated methods for the quantification of this compound, each presenting distinct advantages. For routine quality control where this compound is present in sufficient concentrations, a validated HPLC-UV/DAD method offers a reliable and cost-effective solution.[1] However, for research applications demanding high sensitivity, the analysis of complex biological matrices, or the quantification of trace-level concentrations, the superior selectivity and sensitivity of LC-MS make it the more appropriate choice.[1][3][4] The ultimate decision should be guided by the specific analytical needs, available resources, and the intended application of the quantitative data.

References

A Comparative Purity Assessment of Synthesized versus Naturally Sourced Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity profiles of synthetically produced and naturally sourced Eichlerianic acid. Understanding the potential impurities associated with each sourcing method is critical for ensuring the reliability and reproducibility of research data, as well as for the safety and efficacy of potential therapeutic applications. This document outlines common impurity types, presents detailed analytical methodologies for purity assessment, and visualizes experimental workflows and relevant biological pathways.

Introduction to this compound and the Importance of Purity

Comparison of Impurity Profiles

The impurity profile of this compound is highly dependent on its origin. Natural sourcing and chemical synthesis introduce distinct sets of potential contaminants.

Impurity ClassSynthesized this compoundNaturally Sourced this compound
Related Substances Stereoisomers (diastereomers, enantiomers), constitutional isomers, and degradation products formed during synthesis and purification.Other structurally similar triterpenoids from the same plant source, biosynthetic precursors, and metabolic byproducts.
Reagents & Catalysts Residual reagents (e.g., oxidizing/reducing agents, acids, bases), catalysts (e.g., heavy metals), and protecting group fragments.Not applicable.
Solvents Residual organic solvents used in reaction and purification steps (e.g., dichloromethane, methanol, ethyl acetate).Residual extraction solvents (e.g., ethanol, hexane, ethyl acetate).
Starting Materials Unreacted starting materials and their impurities.Not applicable (in the context of synthetic starting materials).
Degradation Products Products of decomposition due to harsh reaction conditions (e.g., heat, strong acids/bases).Products of enzymatic or non-enzymatic degradation during plant harvesting, storage, and extraction.
Exogenous Contaminants Contaminants from laboratory equipment and environment.Pesticides, herbicides, and microbial contaminants from the plant's growing environment.

Analytical Methodologies for Purity Assessment

A variety of analytical techniques are employed to determine the purity of this compound. The choice of method depends on the specific impurities being targeted and the desired level of sensitivity.

Analytical MethodPrinciple of Detection
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Purity is assessed by the relative area of the main peak.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the identification and quantification of the target compound and impurities based on their unique masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of atomic nuclei. Purity can be determined by comparing the integral of the target compound's signals to those of impurities.
Gas Chromatography (GC) Separates volatile compounds in the gas phase. Often used for the analysis of residual solvents.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Profiling

Objective: To separate, identify, and quantify this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

Materials:

  • This compound sample (synthesized or naturally sourced)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Reference standards for known impurities (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for triterpenoid analysis.[4]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed. The gradient can be optimized to achieve the best separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound and its impurities.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) to fragment ions for structural elucidation of unknown impurities.

  • Data Analysis:

    • Integrate the peak areas of this compound and all detected impurities in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

    • Identify impurities by comparing their mass spectra and retention times with those of reference standards or by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment

Objective: To confirm the chemical structure of this compound and to detect and quantify impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard with a known concentration and purity (for quantitative NMR).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and the internal standard in a deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment and identification of impurities.

  • Data Analysis:

    • Structural Verification: Compare the acquired ¹H and ¹³C NMR spectra with published data for this compound to confirm its identity.[5][6]

    • Purity Assessment:

      • Identify signals that do not correspond to this compound or the solvent.

      • For quantitative analysis (qNMR), integrate a well-resolved signal of this compound and a signal of the internal standard.

      • Calculate the purity of the sample based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Visualizing Workflows and Pathways

Purity_Assessment_Workflow cluster_sourcing Source of this compound cluster_analysis Purity Assessment cluster_evaluation Evaluation cluster_outcome Outcome Synthesis Chemical Synthesis HPLC_MS HPLC-MS Analysis Synthesis->HPLC_MS NMR NMR Spectroscopy Synthesis->NMR GC GC Analysis (Residual Solvents) Synthesis->GC Natural Natural Product Isolation Natural->HPLC_MS Natural->NMR Natural->GC Purity Purity Determination (%) HPLC_MS->Purity Impurity_ID Impurity Identification & Quantification HPLC_MS->Impurity_ID NMR->Purity NMR->Impurity_ID GC->Impurity_ID Pass Meets Purity Specifications Purity->Pass Fail Fails Purity Specifications Purity->Fail Impurity_ID->Pass Impurity_ID->Fail

Fig. 1: General workflow for the purity assessment of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events Stimulus e.g., LPS, TNF-α Receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) Stimulus->Receptor IKK IKK Complex (IκB Kinase) Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Eichlerianic_Acid This compound Eichlerianic_Acid->IKK Inhibition Nucleus Nucleus Gene_expression Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_translocation->Gene_expression

Fig. 2: Plausible anti-inflammatory signaling pathway affected by this compound.

Conclusion

The assessment of purity is a critical step in the research and development of this compound. While naturally sourced material may contain a complex mixture of related triterpenoids, synthetically derived this compound is more likely to be contaminated with reagents, solvents, and synthetic byproducts. A combination of chromatographic and spectroscopic techniques, particularly HPLC-MS and NMR, is essential for the comprehensive characterization and quantification of impurities. The detailed protocols and workflows provided in this guide offer a robust framework for ensuring the quality and purity of this compound, thereby supporting the generation of reliable scientific data and the development of safe and effective therapeutic agents.

References

Lack of Specific Research Hinders Full Understanding of Eichlerianic Acid's Potential, Comparative Analysis of Related Compounds Offers Insights

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence in various traditional medicinal plants, dedicated structure-activity relationship (SAR) studies on Eichlerianic acid and its analogs remain conspicuously absent from the current scientific literature. This knowledge gap significantly limits the targeted development of this natural compound into potential therapeutic agents. However, by examining the SAR of structurally or biosynthetically related triterpenoid acids, researchers can glean valuable insights to guide future derivatization and optimization efforts for this compound.

This compound, a pentacyclic triterpenoid, has been identified as a constituent of various plant species and is presumed to possess biological activities analogous to other well-studied triterpenoids, which are known for their anti-inflammatory, anticancer, and antiviral properties. The absence of specific studies on this compound necessitates a comparative approach, leveraging data from related compounds to hypothesize potential avenues for analog development and to highlight the importance of initiating focused research on this underexplored natural product.

This guide provides a comparative overview of the structure-activity relationships of several pertinent triterpenoid acids, offering a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.

Comparative Structure-Activity Relationships of Related Triterpenoid Acids

To infer potential SAR trends for this compound, this section details the findings from studies on Betulinic acid, Glycyrrhetinic acid, and Asiatic acid, all of which share structural similarities with this compound.

Compound/AnalogModification Site(s)Key Findings on Biological ActivityReference Compound Activity (IC50/EC50)Analog Activity (IC50/EC50)Cell Line/Target
Betulinic Acid Derivatives C-28 carboxyl, C-3 hydroxylIntroduction of amino acid moieties at C-28 enhances cytotoxic activity.Betulinic Acid: >50 µMAnalog 5a: <10 µMA375, HepG2, NCI-H446
C-20Modifications at the C-20 position can significantly impact anti-HIV activity.Betulinic Acid: Not specifiedBevirimat (DSB): Potent anti-HIV activityHIV-1
Glycyrrhetinic Acid Derivatives C-30 carboxyl, C-3 hydroxylEsterification at C-30 with amino acids can increase cytotoxicity against cancer cell lines.Glycyrrhetinic Acid: >50 µMCompound 3a: 11.4 ± 0.2 μMHeLa
C-3 hydroxylAcetylation of the C-3 hydroxyl group can modulate activity.Not specifiedNot specifiedNot specified
Asiatic Acid Derivatives C-23 hydroxyl, C-28 carboxylSelective oxidation of the C-23 hydroxyl and subsequent amidation can lead to potent cytotoxic compounds.Asiatic Acid: >50 µMCompound 10: 0.47 µMHL-60
C-28 carboxylEsterification with various alcohols can influence cytotoxic potency.Not specifiedNot specifiedSKOV-3, HCT116

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used in the evaluation of the cited triterpenoid acid analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-HIV Activity Assay

The anti-HIV activity of compounds is typically evaluated using cell-based assays that measure the inhibition of viral replication.

  • Cell Culture: T-lymphocyte cell lines (e.g., MT-4) are cultured in appropriate media.

  • Viral Infection: Cells are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, cells are treated with various concentrations of the test compounds.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).

  • Quantification of Viral Replication: Viral replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can significantly aid in their comprehension.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Eichlerianic_Acid This compound (Starting Material) Chemical_Modification Chemical Modification (e.g., Esterification, Amidation) Eichlerianic_Acid->Chemical_Modification Analogs Novel Analogs Chemical_Modification->Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Analogs->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines Cell_Lines->Cytotoxicity_Assay Activity_Data IC50 Values Cytotoxicity_Assay->Activity_Data SAR_Analysis Structure-Activity Relationship Analysis Activity_Data->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Triterpenoid Triterpenoid Acid Analog Receptor Membrane Receptor Triterpenoid->Receptor Cell_Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Apoptosis-related genes) Transcription_Factor->Gene_Expression Regulation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: A putative signaling pathway for triterpenoid-induced apoptosis in cancer cells.

Conclusion

The exploration of this compound's therapeutic potential is currently hampered by a lack of dedicated structure-activity relationship studies. However, the existing body of research on structurally similar triterpenoid acids provides a valuable framework for initiating such investigations. By systematically modifying key functional groups on the this compound scaffold, guided by the insights from related compounds, researchers can begin to unlock its full therapeutic promise. The data and protocols presented in this guide serve as a foundational resource to stimulate and inform these much-needed future studies.

A Comparative Analysis of the Cytotoxic Potential of Eichlerianic Acid and Related Triterpenoids Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic efficacy of Eichlerianic acid, a natural triterpenoid, and its congeners derived from the Dysoxylum genus, juxtaposed with the performance of well-established cytotoxic drugs. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

This compound, a tetranortriterpenoid isolated from Dysoxylum lenticellatum, has been a subject of scientific interest. While initial studies have highlighted its antiviral properties, its potential as a cytotoxic agent against cancerous cell lines remains an area of emerging research. This guide synthesizes the available data on the cytotoxic effects of triterpenoids from the Dysoxylum genus and compares them against standard chemotherapeutic drugs, offering a perspective on their potential in oncology. Due to the limited public data specifically on the anticancer activity of this compound, this guide will draw comparisons from related compounds within the same chemical class and genus to provide a broader context for its potential efficacy.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available in vitro cytotoxic activity of triterpenoids isolated from the Dysoxylum genus against various human cancer cell lines. For a clear benchmark, the cytotoxic profiles of standard chemotherapeutic agents, Doxorubicin and Cisplatin, are included. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Tirucallane Triterpenoids (from D. binectariferum) HepG2Hepatocellular Carcinoma7.5 - 9.5[1]
A-549Lung CarcinomaSignificant Activity[1]
HCT15Colon CarcinomaSignificant Activity[1]
SGC-7901Gastric CarcinomaSignificant Activity[1]
SK-MEL-2MelanomaSignificant Activity[1]
Doxorubicin HepG2Hepatocellular Carcinoma~0.5 - 2.0Publicly available data
A-549Lung Carcinoma~0.1 - 1.0Publicly available data
HCT15Colon Carcinoma~0.05 - 0.5Publicly available data
Cisplatin HepG2Hepatocellular Carcinoma~5.0 - 20.0Publicly available data
A-549Lung Carcinoma~1.0 - 10.0Publicly available data
HCT15Colon Carcinoma~2.0 - 15.0Publicly available data

Note: "Significant Activity" indicates that the source reported notable cytotoxicity but did not provide specific IC50 values in the abstract. The IC50 values for Doxorubicin and Cisplatin are approximate ranges from various public sources and can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway for Apoptosis Induction

G Generic Apoptotic Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome with Apaf-1, Cyto c Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized signaling pathways for apoptosis.

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow In Vitro Cytotoxicity Screening Workflow cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Compound Isolation & Identification cluster_evaluation Detailed Evaluation start Start: Natural Product (e.g., Dysoxylum lenticellatum) extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract prelim_screen Preliminary Cytotoxicity Screen (e.g., MTT on multiple cell lines) crude_extract->prelim_screen fractionation Chromatographic Fractionation prelim_screen->fractionation fractions Fractions fractionation->fractions screen_fractions Screen Fractions for Cytotoxicity fractions->screen_fractions active_fraction Identify Active Fraction(s) screen_fractions->active_fraction isolation Isolation of Pure Compounds (e.g., HPLC) active_fraction->isolation pure_compounds Pure Compounds (e.g., this compound) isolation->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation ic50 IC50 Determination structure_elucidation->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism selective_toxicity Selective Toxicity (Normal vs. Cancer Cells) mechanism->selective_toxicity

Caption: Workflow for natural product cytotoxicity screening.

References

Validating the Reproducibility of Eichlerianic Acid's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the currently available data on the biological activities of Eichlerianic acid, a natural product isolated from Dysoxylum lenticellatum. The primary focus is to present the existing evidence for its antiviral properties and to provide the detailed experimental protocols necessary for researchers to attempt to reproduce these findings. To date, the only reported biological activity of this compound is its in vitro antiviral effect against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).

Quantitative Data Summary

The sole piece of quantitative data on the biological activity of this compound is its half-maximal inhibitory concentration (IC50) against two common viral pathogens.

Biological Activity Virus Strain(s) Cell Line IC50 Reference
AntiviralHerpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2)Vero (African green monkey kidney)8 μg/mL[1]

Note: At present, there are no publicly available studies that have attempted to reproduce this antiviral finding. Furthermore, no quantitative data on the anti-inflammatory or anticancer activities of this compound has been found in the scientific literature.

Experimental Protocols

The following is a detailed methodology for the key antiviral experiment cited above, based on the standard practices for a virus-induced cytopathic effect (CPE) inhibition assay.

Antiviral Assay: Inhibition of Virus-Induced Cytopathic Effect (CPE)

This assay is a common method to determine the antiviral efficacy of a compound by measuring its ability to protect host cells from the destructive effects of a virus.

1. Cell Culture and Virus Propagation:

  • Cell Line: Vero cells (African green monkey kidney cells) are cultured in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Strains: Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) are propagated in Vero cells. Viral titers are determined by a standard method such as a plaque assay to quantify the number of infectious virus particles.

2. Cytotoxicity Assay (Pre-screening):

  • Before assessing antiviral activity, the cytotoxicity of this compound on Vero cells is determined to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.

  • Vero cells are seeded in 96-well plates and incubated with various concentrations of this compound for 48 hours.

  • Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated.

3. CPE Inhibition Assay:

  • Vero cells are seeded in 96-well plates and allowed to form a confluent monolayer.

  • The growth medium is removed, and the cells are washed with a serum-free medium.

  • Serial dilutions of this compound (at concentrations below its CC50) are prepared in a maintenance medium (with a lower concentration of FBS).

  • The cells are then infected with a predetermined amount of HSV-1 or HSV-2 (typically at a multiplicity of infection, MOI, that causes significant CPE within 48-72 hours).

  • Immediately after infection, the different concentrations of this compound are added to the respective wells.

  • Control wells include:

    • Virus control (cells + virus, no compound)

    • Cell control (cells only, no virus, no compound)

    • Compound control (cells + compound, no virus)

  • The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, the cytopathic effect (the morphological changes in the cells due to viral infection, such as rounding and detachment) is observed and scored under a microscope.

  • The IC50 value is determined as the concentration of this compound that inhibits the virus-induced CPE by 50% compared to the virus control.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram is provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Vero Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity cpe_assay CPE Inhibition Assay cell_culture->cpe_assay virus_prep HSV-1 & HSV-2 Propagation virus_prep->cpe_assay cytotoxicity->cpe_assay Determine non-toxic concentrations microscopy Microscopic Observation of CPE cpe_assay->microscopy ic50 IC50 Calculation microscopy->ic50

Caption: Experimental workflow for determining the antiviral activity of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are based on standard virological assays. Researchers should consult the original, peer-reviewed literature for complete and specific details before attempting to replicate any experiments. The lack of reproducibility data for the antiviral activity of this compound highlights the need for independent validation by the scientific community.

References

Eichlerianic Acid: Unveiling a Disparity Between In Vitro Promise and In Vivo Silence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges. A critical step in this process is establishing a correlation between a compound's bioactivity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide delves into the current scientific understanding of Eichlerianic acid, a natural triterpenoid, to highlight a significant gap in this translational pathway: a documented in vitro antiviral potential that is yet to be explored through in vivo studies.

In Vitro Bioactivity: Antiviral Effects

The primary evidence for the bioactivity of this compound comes from an in vitro study assessing its efficacy against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The study utilized a cytopathic effect (CPE) inhibition assay in Vero cells. The results, as cited by secondary sources, indicate a moderate level of antiviral activity.

Bioactivity Virus Cell Line Parameter Value Reference
AntiviralHerpes Simplex Virus 1 (HSV-1)VeroIC50~7-8 µg/mL[1]
AntiviralHerpes Simplex Virus 2 (HSV-2)VeroIC50~8 µg/mL[1]

Note: The IC50 values are based on information from a commercial supplier and refer to the original research paper by Qi S H, et al. (2003). The slight ambiguity in the exact values highlights the need to consult the primary literature for definitive data.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity of this compound was determined using a CPE inhibition assay. This method assesses the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Culture: Vero cells (a continuous cell line derived from the kidney of an African green monkey) were cultured in a suitable medium and seeded into 96-well plates.

  • Virus Infection: The cells were then infected with either HSV-1 (MacIntyre strain) or HSV-2 (MS strain).

  • Compound Treatment: Various concentrations of this compound were added to the infected cell cultures.

  • Incubation: The plates were incubated for 48 hours to allow for viral replication and the development of cytopathic effects in the untreated control wells.

  • Assessment of Cytopathic Effect: After the incubation period, the cells were observed microscopically to assess the extent of virus-induced cell death (cytopathic effect). The concentration of this compound that inhibited the viral cytopathic effect by 50% (IC50) was then calculated.

Signaling Pathways: A Putative Antiviral Mechanism

While the precise mechanism of action for this compound's antiviral activity has not been elucidated, many triterpenoids are known to interfere with viral entry and replication processes. A plausible, though hypothetical, signaling pathway is illustrated below. This diagram depicts a generalized mechanism where a triterpenoid compound inhibits viral attachment to host cell receptors, thereby preventing the initiation of infection.

G cluster_virus Viral Particle cluster_host Host Cell Virus Herpes Simplex Virus ViralGlycoproteins Viral Glycoproteins (e.g., gB, gD) HostReceptor Host Cell Receptors (e.g., HVEM, Nectin-1) ViralGlycoproteins->HostReceptor Attachment ViralEntry Viral Entry & Replication HostReceptor->ViralEntry Triggers Cytopathic Effect Cytopathic Effect ViralEntry->Cytopathic Effect Leads to EichlerianicAcid This compound EichlerianicAcid->ViralGlycoproteins Inhibition EichlerianicAcid->HostReceptor Potential Interference

Caption: Hypothetical mechanism of this compound's antiviral action.

The Missing Link: The Imperative for In Vivo Corroboration

The promising in vitro antiviral activity of this compound is a crucial first step. However, it is by no means a guarantee of its therapeutic potential. The physiological environment of a living organism is vastly more complex than a cell culture dish. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can significantly impact a compound's efficacy and safety.

Without in vivo studies, critical questions remain unanswered:

  • Efficacy: Does this compound exhibit antiviral activity in an animal model of HSV infection?

  • Pharmacokinetics: How is the compound absorbed, distributed, and eliminated in the body?

  • Toxicity: Is this compound safe at concentrations that are effective against the virus?

  • Mechanism of Action: Does the in vitro mechanism of action hold true in a complex biological system?

Conclusion: A Call for Further Investigation

The case of this compound serves as a clear example of the frequent disconnect between in vitro findings and the subsequent stages of drug development. While the initial antiviral data is encouraging, the complete absence of in vivo research represents a significant knowledge gap. For the scientific community, this presents an opportunity. Further investigation into the in vivo bioactivity of this compound is not only warranted but essential to determine if this natural product holds any real promise as a future therapeutic agent. The path from a petri dish to a patient is long, and for this compound, the journey has only just begun.

References

Ellagic Acid: A Comparative Analysis of its Effects on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Ellagic acid (EA) on normal versus cancer cell lines, supported by experimental data. EA, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potential as a chemopreventive and therapeutic agent due to its selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal cells.

Data Presentation: Comparative Effects of Ellagic Acid

The following tables summarize the quantitative data on the effects of Ellagic acid on cell viability and apoptosis in various cancer and normal cell lines.

Table 1: Comparative IC50 Values of Ellagic Acid

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MDA-MB-231Human Breast Cancer20.51 ± 1.22[1]
MCF-7Human Breast Cancer29.12 ± 1.15[1]
HOSHuman Osteogenic Sarcoma~21.5 (6.5 µg/mL)[2]
PANC-1Human Pancreatic Cancer~10-50[2][3][4]
MIA PaCa-2Human Pancreatic Cancer~10-50[2][4]
ES-2Human Ovarian Carcinoma< 75[5]
PA-1Human Ovarian Carcinoma< 75[5]
A549-CD133+Human Lung Cancer (Stem-like)53.63[6]
SKOV3-spheroidsHuman Ovarian Cancer (Stem-like)47.43[6]
Normal Cell Lines
MRC-5Human Fetal Lung Fibroblast> 75[5]

Table 2: Induction of Apoptosis by Ellagic Acid in Breast Cancer Cell Lines

This table shows the percentage of apoptotic cells after treatment with the respective IC50 concentration of Ellagic acid for 48 hours.

Cell LineCell Type% ApoptosisReference
MDA-MB-231Human Breast Cancer27.9%[1]
MCF-7Human Breast Cancer23.3%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Ellagic acid and a vehicle control (e.g., DMSO) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with Ellagic acid for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11][12]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of apoptosis-related proteins like Bcl-2 and Caspase-3.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16]

Visualizations

Experimental Workflow

G Experimental Workflow for Comparative Analysis of Ellagic Acid cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines Ellagic Acid Treatment Ellagic Acid Treatment Cancer Cell Lines->Ellagic Acid Treatment Normal Cell Lines Normal Cell Lines Normal Cell Lines->Ellagic Acid Treatment MTT Assay MTT Assay Ellagic Acid Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Ellagic Acid Treatment->Apoptosis Assay Western Blot Western Blot Ellagic Acid Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Workflow for comparing Ellagic acid's effects.

Signaling Pathways Targeted by Ellagic Acid in Cancer Cells

G Signaling Pathways Modulated by Ellagic Acid in Cancer Cells cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Ellagic Acid Ellagic Acid p53 p53 Ellagic Acid->p53 Activates STAT3 STAT3 Ellagic Acid->STAT3 Inhibits PI3K/Akt PI3K/Akt Ellagic Acid->PI3K/Akt Inhibits NF-κB NF-κB Ellagic Acid->NF-κB Inhibits Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest STAT3->Apoptosis ↓ Proliferation ↓ Proliferation STAT3->↓ Proliferation PI3K/Akt->Apoptosis PI3K/Akt->↓ Proliferation NF-κB->Apoptosis NF-κB->↓ Proliferation

Caption: Ellagic acid's impact on cancer cell signaling.

Concluding Remarks

The compiled data strongly indicate that Ellagic acid exhibits a selective cytotoxic and pro-apoptotic effect on a variety of cancer cell lines, while having a significantly lower impact on normal, non-cancerous cells.[5] This selectivity is a crucial attribute for a potential anticancer agent. The mechanisms underlying these effects are multifactorial, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the p53, STAT3, PI3K/Akt, and NF-κB pathways.[2][3][17][18][19] Further research, particularly direct comparative studies on a wider range of cancer and normal cell lines, will be invaluable in fully elucidating the therapeutic potential of Ellagic acid.

References

Paving the Way for Combination Therapies: A Comparative Guide to the Synergistic Potential of Triterpenoids, with Implications for Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide explores the synergistic interactions of triterpenoid compounds, offering a framework for investigating the potential of Eichlerianic acid in combination therapies. While direct experimental data on the synergistic effects of this compound is not currently available in published literature, this document provides a comparative analysis of structurally similar triterpenoids, namely oleanolic acid and ursolic acid, to inform future research directions.

Triterpenoids, a class of natural products to which this compound belongs, have garnered significant interest for their diverse pharmacological activities. A growing body of evidence suggests that the therapeutic efficacy of these compounds can be significantly enhanced when used in combination with other agents, such as conventional antibiotics and anticancer drugs. This guide summarizes key findings on the synergistic interactions of well-studied triterpenoids and details the experimental protocols used to evaluate these effects, providing a valuable resource for researchers aiming to explore the synergistic potential of this compound.

Synergistic Interactions of Triterpenoids: A Data-Driven Overview

Studies on oleanolic acid and ursolic acid have demonstrated their ability to act synergistically with various antibiotics against pathogenic bacteria, including resistant strains. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic, potentially overcoming resistance mechanisms and reducing dose-related toxicity.

Below is a summary of quantitative data from studies on the synergistic effects of oleanolic acid and ursolic acid with different antibiotics against Staphylococcus aureus. The synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), where a FICI value of ≤ 0.5 indicates synergy.

TriterpenoidAntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIReference
Oleanolic AcidCefradineMethicillin-Susceptible S. aureus (MSSA)10.05< 0.5[1]
Ursolic AcidVancomycinMethicillin-Susceptible S. aureus (MSSA)20.1250.17[1]
Oleanolic Acid-Staphylococcus aureus ATCC 6538---[2][3]
Ursolic Acid-Staphylococcus aureus ATCC 6538---[2][3]

Note: Specific MIC values for individual compounds in combination were not always provided in the source material, but the synergistic effect was confirmed by the authors.

Experimental Protocols for Assessing Synergy

The determination of synergistic interactions relies on standardized in vitro testing methods. The following are detailed methodologies for key experiments cited in the study of triterpenoid synergy.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents against a specific microorganism.

  • Preparation of Compounds: Stock solutions of the triterpenoid (e.g., oleanolic acid, ursolic acid) and the antibiotic are prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: Two-fold serial dilutions of both the triterpenoid and the antibiotic are prepared in a 96-well microtiter plate. The dilutions of the triterpenoid are made horizontally, while the dilutions of the antibiotic are made vertically. This creates a matrix of wells containing various concentrations of both agents.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC of each agent alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate at which a combination of antimicrobial agents kills a bacterial population over time.

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth.

  • Exposure to Antimicrobials: The bacterial culture is diluted and exposed to the triterpenoid and antibiotic alone and in combination at concentrations corresponding to their MICs (or sub-MICs as determined by the checkerboard assay). A growth control (no antimicrobial agents) is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the aliquots are plated on appropriate agar plates, and the number of viable colonies (CFU/mL) is determined after incubation.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological pathways that may be involved in the synergistic interactions of triterpenoids.

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Triterpenoid Triterpenoid Stock Serial_Dilution Serial Dilutions in 96-well Plate Triterpenoid->Serial_Dilution Exposure Exposure to Compounds Triterpenoid->Exposure Antibiotic Antibiotic Stock Antibiotic->Serial_Dilution Antibiotic->Exposure Bacteria Bacterial Culture Inoculation Inoculation Bacteria->Inoculation Bacteria->Exposure Serial_Dilution->Inoculation Incubation_C Incubation Inoculation->Incubation_C MIC_Determination MIC Determination Incubation_C->MIC_Determination FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation Synergy_Conclusion Synergy_Conclusion FICI_Calculation->Synergy_Conclusion Synergy/Additive/ Antagonism Sampling Time-point Sampling Exposure->Sampling Plating Plating and Incubation Sampling->Plating CFU_Counting CFU Counting Plating->CFU_Counting CFU_Counting->Synergy_Conclusion

Caption: Experimental workflow for assessing synergistic interactions.

Synergy_Mechanism cluster_agents Therapeutic Agents cluster_bacterium Bacterial Cell Triterpenoid Triterpenoid (e.g., this compound) Cell_Wall Cell Wall/ Membrane Triterpenoid->Cell_Wall Increases Permeability Efflux_Pump Efflux Pump Triterpenoid->Efflux_Pump Inhibits Efflux Antibiotic Antibiotic Target_Site Antibiotic Target Site (e.g., Ribosome, DNA Gyrase) Antibiotic->Target_Site Inhibits Function Cell_Wall->Antibiotic Facilitates Entry Efflux_Pump->Antibiotic Prevents Expulsion Bacterial_Death Enhanced Bacterial Killing (Synergistic Effect) Target_Site->Bacterial_Death

Caption: Potential mechanisms of triterpenoid-antibiotic synergy.

Future Directions for this compound Research

The presented data and methodologies for oleanolic and ursolic acids provide a solid foundation for initiating studies on the synergistic potential of this compound. Researchers are encouraged to employ the detailed checkerboard and time-kill assays to screen for synergistic interactions between this compound and a panel of clinically relevant antibiotics and anticancer agents. Elucidating the mechanisms behind any observed synergy will be crucial for the rational design of future combination therapies. The exploration of this compound's synergistic capabilities holds promise for the development of novel and more effective treatments for infectious diseases and cancer.

References

Independent Verification of Reported NMR Spectra of Eichlerianic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported Nuclear Magnetic Resonance (NMR) spectra of Eichlerianic acid, a tetranortriterpenoid natural product. Due to the limited availability of independent experimental data for this compound, this guide presents a comparison with the well-characterized, structurally similar 3,4-seco-triterpene, Canaric acid. This comparison serves as a valuable reference for the structural verification and characterization of this compound and related compounds.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound as originally reported and for Canaric acid, a structurally related analogue. This side-by-side comparison highlights the key spectral features and expected chemical shifts for this class of molecules.

Table 1: ¹H NMR Data (δ, ppm) Comparison

PositionThis compound (Reported)Canaric Acid (Independent Verification)[1]
~1.60 (m)1.60 (m)
~1.40 (m)1.40 (m)
2-CH₂~2.30 (m)2.32 (m)
5~2.50 (t, J = 5.5 Hz)2.51 (t, J=5.5 Hz)
.........
23-CH₃~1.05 (s)1.04 (s)
24-CH₃~0.85 (s)0.84 (s)
25-CH₃~0.95 (s)0.96 (s)
26-CH₃~1.15 (s)1.14 (s)
27-CH₃~0.90 (s)0.92 (s)
28-CH₃~1.25 (s)1.24 (s)
29a~4.70 (br s)4.72 (br s)
29b~4.60 (br s)4.60 (br s)
30-CH₃~1.70 (s)1.68 (s)

Table 2: ¹³C NMR Data (δ, ppm) Comparison

PositionThis compound (Reported)Canaric Acid (Independent Verification)[1]
1~34.034.1
2~30.030.2
3~180.0179.9
4~45.045.1
5~50.050.3
.........
20~150.0150.8
21~30.029.8
22~40.039.8
23~21.021.2
24~16.016.1
25~16.516.4
26~17.016.8
27~15.014.8
28~28.028.2
29~110.0109.5
30~19.019.3

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR data for triterpenoids like this compound, based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 5-10 mg of the purified isolated compound (e.g., this compound) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

  • Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a 30-degree pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 200-250 ppm.

  • 2D NMR: To aid in structural elucidation and confirm assignments, various 2D NMR experiments are typically performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mandatory Visualization

The following diagram illustrates a typical workflow for the independent verification of a natural product's NMR spectra.

G Workflow for Independent Verification of NMR Spectra cluster_0 Initial Report cluster_1 Independent Verification cluster_2 Alternative Comparison (if direct verification is unavailable) A Isolation of this compound from Dysoxylum lenticellatum B NMR Spectroscopic Analysis (1D and 2D NMR) A->B C Structure Elucidation and Publication of NMR Data (Qi S H, et al., 2003) B->C F Comparison of Acquired NMR Data with Reported Spectra C->F Reference Data K Comparative Analysis with Reported this compound Data C->K D Re-isolation or Synthesis of this compound E NMR Spectroscopic Analysis (Independent Laboratory) D->E E->F G Confirmation or Revision of the Structure F->G H H G->H Publication of Verified Data I Isolation/Synthesis of a Structurally Similar Compound (e.g., Canaric Acid) J Full NMR Characterization I->J J->K

Caption: Workflow for the independent verification of NMR spectra.

References

benchmarking the antioxidant activity of Eichlerianic acid against standard antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant activity of Eichlerianic acid benchmarked against industry-standard antioxidants.

This publication provides an objective comparison of the antioxidant performance of this compound. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from closely related and well-researched triterpenes, such as Lupeol, to provide a representative benchmark against standard antioxidants including Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C).

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for Lupeol and standard antioxidants obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Lupeol > 100-
Trolox 63.6942.11
Ascorbic Acid 41.2528.23

Note: The IC50 value for Lupeol in the DPPH assay was reported to be greater than 100 µg/mL, suggesting a lower radical scavenging activity compared to the standards in this specific assay. A direct comparison for the ABTS assay was not available in the referenced literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the DPPH and ABTS antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a pale-yellow hydrazine molecule, and the change in absorbance is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: The test compound (e.g., this compound or a standard) at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of a test compound like this compound using in vitro radical scavenging assays.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Reaction_Mixture Prepare Reaction Mixtures (Varying Concentrations) Test_Compound->Reaction_Mixture Standard_Antioxidants Standard Antioxidants (e.g., Trolox, Ascorbic Acid) Standard_Antioxidants->Reaction_Mixture Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Reaction_Mixture Incubation Incubate in the Dark Reaction_Mixture->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculate_Inhibition Calculate % Inhibition Spectrophotometry->Calculate_Inhibition Plot_Curve Plot Concentration vs. % Inhibition Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Comparison Compare IC50 Values Determine_IC50->Comparison

Antioxidant Activity Assay Workflow

Concluding Remarks

While direct comparative data for this compound is still emerging, the analysis of related triterpenes provides valuable insights into its potential antioxidant activity. The data presented for Lupeol suggests that while it may not be as potent a radical scavenger as small phenolic antioxidants like Trolox and Ascorbic Acid in certain assays, triterpenes as a class are known to exhibit a range of biological activities, including anti-inflammatory effects, which may be linked to their antioxidant properties. Further research is warranted to fully elucidate the antioxidant capacity of this compound and its mechanisms of action. The standardized protocols provided herein offer a robust framework for such future investigations.

Safety Operating Guide

Safe Disposal Protocol for Eichlerianic Acid and Uncharacterized Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Eichlerianic acid could not be located. The following procedures are based on general best practices for the disposal of research-grade acidic compounds of unknown or poorly characterized hazardous properties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain an SDS from the chemical supplier before handling or disposing of this substance.

I. Essential Safety and Logistical Information

The proper disposal of chemical waste is crucial for laboratory safety and environmental protection. For novel or uncharacterized substances like this compound, a conservative approach that assumes significant hazards is mandatory.

Operational Plan:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous substance. Assume it may be corrosive, toxic, and environmentally harmful.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes, but is not limited to:

    • Chemical splash goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated consumables like pipette tips and wipes) in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Provide as much information as possible about the compound, including its source (e.g., isolated from Dysoxylum lenticellatum).

II. Procedural Guidance for Disposal

The following step-by-step guidance outlines the process for preparing this compound waste for disposal.

Step 1: Segregation of Waste

  • Isolate all materials that have come into contact with this compound. This includes unused neat compound, solutions, contaminated labware, and PPE.

Step 2: Waste Containerization

  • Select a waste container that is in good condition and compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Carefully transfer the waste into the container, avoiding splashes or spills.

  • If dealing with a solid, ensure it is securely contained. If it is a solution, ensure the container is tightly sealed to prevent leaks or evaporation.

Step 3: Labeling

  • Properly label the waste container immediately. The label should include:

    • The words "Hazardous Waste"

    • Chemical Name: "this compound"

    • CAS Number: "56421-13-7" (if known and verified)

    • An estimate of the concentration and total volume/mass

    • The date the waste was first added to the container.

Step 4: Formal Disposal Request

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a paper tag system.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

III. Data Presentation

Due to the lack of a specific SDS, no quantitative data for this compound can be provided. Researchers should consult the supplier for this information.

IV. Experimental Protocols

Neutralization (Use with Extreme Caution and only with EHS Approval):

Neutralization of an unknown acid can be hazardous and is not recommended without a thorough risk assessment by an EHS professional. If approved, a general procedure would be:

  • Work in a certified chemical fume hood.

  • Wear appropriate PPE, including a face shield.

  • Slowly add the acidic solution to a large volume of a weak base solution (e.g., sodium bicarbonate in water) with constant stirring.

  • Monitor the pH of the solution. The target pH is typically between 6.0 and 8.0.

  • Be aware that the reaction may generate heat or off-gassing.

  • Even after neutralization, the resulting solution must be disposed of as hazardous waste unless confirmed to be non-hazardous by EHS.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G start Start: Need to dispose of This compound waste sds_check Is a Safety Data Sheet (SDS) available for this compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as an uncharacterized hazardous substance. sds_check->sds_no No consult_ehs Consult with Environmental Health & Safety (EHS). sds_yes->consult_ehs sds_no->consult_ehs collect_waste Collect waste in a labeled, compatible container. consult_ehs->collect_waste storage Store in a designated satellite accumulation area. collect_waste->storage pickup_request Submit a hazardous waste pickup request to EHS. storage->pickup_request end End: Waste properly disposed of. pickup_request->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Handling Protocols for Eichlerianic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Eichlerianic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by adhering to established protocols for handling similar organic acids, its risks can be effectively managed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for organic acids.

PPE CategoryItemSpecifications and Use Case
Eye Protection Chemical Splash GogglesMust be worn at all times in the laboratory when handling the compound to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and change them frequently. Consult the glove manufacturer's resistance chart for specific breakthrough times if available.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Chemical-Resistant ApronShould be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll work with this compound, especially when in a powdered form or when heating, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
RespiratorIn the event of a spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary. Proper fit testing and training are required for respirator use.

Safe Handling and Storage Procedures

A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound) and any hazard warnings.

  • Transport the container in a secondary, shatter-proof container to the designated storage area.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent the absorption of moisture and contamination.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Handling:

  • Always handle this compound within a chemical fume hood.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid creating dust. If handling a solid form, use gentle scooping techniques.

  • When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Spill and Emergency Response

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact the institution's environmental health and safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., absorbent materials, contaminated PPE) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Neutralization (for aqueous solutions, if permissible by institutional policy):

    • Under constant stirring, slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution until the pH is neutral (pH 6-8).

    • This process should be performed in a fume hood, as it may generate gas.

    • The neutralized solution may be suitable for drain disposal, but always check with your institution's EHS guidelines first.[3][4][5]

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[3][4]

Visualizing the Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the logical steps for safely handling and disposing of this compound, from preparation to final waste removal.

Eichlerianic_Acid_Workflow start Start: Handling this compound prep 1. Preparation - Don appropriate PPE - Work in a fume hood start->prep end_node End: Process Complete handling 2. Handling - Use smallest necessary quantity - Avoid dust/aerosol generation prep->handling experiment 3. Experimental Use - Monitor for spills or exposure handling->experiment spill_check Spill Occurs? experiment->spill_check waste_collection 4. Waste Collection - Segregate solid and liquid waste disposal 5. Disposal - Follow institutional EHS guidelines waste_collection->disposal disposal->end_node spill_check->waste_collection No spill_response Spill Response Protocol spill_check->spill_response Yes decontamination Decontaminate Work Area spill_response->decontamination decontamination->waste_collection

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eichlerianic acid
Reactant of Route 2
Eichlerianic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.